4-Fluoropyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoropyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNQGQIFYAIMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96548-90-2 | |
| Record name | 4-fluoropyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoropyrimidin-2-amine (CAS No. 96548-90-2)
Introduction: The Strategic Importance of a Fluorinated Heterocycle
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The pyrimidine core, a fundamental component of life's building blocks, has been a privileged structure in therapeutics for decades. The convergence of these two motifs in 4-Fluoropyrimidin-2-amine creates a highly valuable and versatile building block for the synthesis of targeted therapies.
This technical guide offers an in-depth perspective on 4-Fluoropyrimidin-2-amine, moving beyond a simple datasheet to provide researchers, scientists, and drug development professionals with a practical understanding of its synthesis, properties, and application. We will explore the causality behind its use, the technical nuances of its synthesis, and its role as a key intermediate in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors. The fluorinated pyrimidine scaffold is central to a multitude of approved drugs, and understanding the characteristics of this specific isomer is critical for innovation in the field.[1][2]
Physicochemical and Computational Data
A comprehensive understanding of a molecule's physical and computational properties is the foundation for its effective use in synthesis and drug design. 4-Fluoropyrimidin-2-amine is a solid at room temperature, and its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 96548-90-2 | [3][4] |
| Molecular Formula | C₄H₄FN₃ | [3] |
| Molecular Weight | 113.09 g/mol | [3] |
| IUPAC Name | 4-fluoro-2-pyrimidinamine | |
| Physical Form | Solid | |
| Boiling Point | 279.7±32.0 °C (Predicted) | [5] |
| Density | 1.372±0.06 g/cm³ (Predicted) | [5] |
| SMILES | NC1=NC=CC(F)=N1 | [3] |
| InChI Key | UBNQGQIFYAIMAO-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | [3] |
| LogP | 0.1979 | [3] |
Synthesis Methodology: A Field-Proven Protocol
The synthesis of substituted aminopyrimidines is a well-trodden path in organic chemistry, often relying on the nucleophilic aromatic substitution (SNAr) of dihalopyrimidine precursors. The differential reactivity of the chlorine atoms at the C2 and C4 positions, influenced by the electronic effects of the ring nitrogens and other substituents, allows for regioselective functionalization.
A common and effective strategy for preparing 4-Fluoropyrimidin-2-amine would involve a two-step process starting from a readily available precursor like 2,4-dichloro-5-fluoropyrimidine. The C4 position is generally more activated towards nucleophilic attack than the C2 position. This differential reactivity is the cornerstone of the synthetic strategy.
Conceptual Synthesis Workflow
The logical flow from a common starting material to the target compound leverages fundamental principles of heterocyclic reactivity. The electron-withdrawing nature of the pyrimidine ring nitrogens and the fluorine at C5 activates the C2 and C4 positions for SNAr. A carefully chosen nucleophile can selectively displace one chlorine, followed by a second, different nucleophile displacing the other.
Caption: Conceptual workflow for synthesizing 2,4-disubstituted pyrimidines.
Illustrative Experimental Protocol: Synthesis of a 2-Aminopyrimidine Analogue
Step 1: Synthesis of the Pyrimidine Core
-
Reaction Setup: To a solution of a suitable chalcone precursor (1.0 equivalent) in ethanol, add thiourea (1.2 equivalents) and a solution of sodium hydroxide (2.0 equivalents) in water.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. A precipitate will form. Filter the solid, wash it thoroughly with water, and then with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-aminopyrimidine derivative.
Causality Note: The use of a strong base like sodium hydroxide is crucial for deprotonating the thiourea, forming a potent nucleophile that initiates the cyclocondensation reaction. Ethanol is an excellent solvent as it solubilizes the reactants and is compatible with the reaction conditions.
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The 2-aminopyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors.[6] The two nitrogen atoms of the pyrimidine ring are perfectly positioned to form critical hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of many kinases. This interaction mimics the binding of the adenine base of ATP itself, making 2-aminopyrimidine a privileged "hinge-binding" fragment.
The addition of a fluorine atom at the 4-position, as in 4-Fluoropyrimidin-2-amine, provides distinct advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life and bioavailability of a drug candidate.
-
Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the pKa of the pyrimidine ring and the 2-amino group. This fine-tuning of basicity can be critical for optimizing cell permeability, reducing off-target effects, and improving the overall pharmacokinetic profile.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within the target protein's active site, such as dipole-dipole or orthogonal multipolar interactions, potentially increasing binding affinity and potency.
Role in the Development of CDK4/6 Inhibitors
A prime example of the utility of the 2-aminopyrimidine core is in the development of inhibitors for Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are validated targets in cancer therapy.[6] Highly potent and selective CDK4/6 inhibitors have been developed using a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine core. In this scaffold, the 2-aminopyrimidine moiety serves as the anchor to the kinase hinge, while substitutions at the 4-position explore other regions of the ATP binding site to achieve potency and selectivity. 4-Fluoropyrimidin-2-amine represents a key starting point for creating such molecules, where the fluorine could be displaced or used to direct further chemistry.
Caption: Logical pathway from core scaffold to therapeutic application.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of 4-Fluoropyrimidin-2-amine is essential. Based on available safety data for this compound and its close analogues, the following precautions should be observed.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. Vendor recommendations specify storage at refrigerator temperatures (2-8°C) to ensure long-term stability.
Conclusion
4-Fluoropyrimidin-2-amine (CAS No. 96548-90-2) is more than just a chemical intermediate; it is a strategically designed building block that leverages the synergistic benefits of a privileged heterocyclic scaffold and the unique properties of fluorine. Its utility, particularly in the synthesis of targeted kinase inhibitors, underscores its importance in modern drug discovery. By understanding its physicochemical properties, synthetic accessibility, and the mechanistic basis for its application, researchers can effectively employ this molecule to engineer novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 4-Fluoropyrimidin-2-amine in Contemporary Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] The strategic introduction of fluorine atoms into these heterocyclic systems has emerged as a powerful strategy in modern drug design, significantly enhancing the pharmacokinetic and pharmacodynamic profiles of parent compounds. This enhancement is attributed to fluorine's unique properties, such as its high electronegativity and the strength of the carbon-fluorine bond, which can improve metabolic stability, bioavailability, and binding affinity.[3][4] Within this context, 4-Fluoropyrimidin-2-amine has garnered considerable interest as a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides an in-depth exploration of the core attributes of 4-Fluoropyrimidin-2-amine, from its fundamental molecular characteristics to its synthesis and pivotal role in the development of next-generation therapeutics.
Physicochemical Properties of 4-Fluoropyrimidin-2-amine
A comprehensive understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery. These parameters influence a compound's behavior in biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₄H₄FN₃ | ChemScene[5] |
| Molecular Weight | 113.09 g/mol | ChemScene[5], PubChem[6] |
| CAS Number | 96548-90-2 | ChemScene[5] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | ChemScene[5], PubChem[6] |
| logP | 0.1979 | ChemScene[5] |
| Hydrogen Bond Acceptors | 3 | ChemScene[5] |
| Hydrogen Bond Donors | 1 | ChemScene[5] |
| Rotatable Bonds | 0 | ChemScene[5] |
Synthesis of Fluorinated Pyrimidines: A Methodological Overview
The synthesis of fluorinated pyrimidines can be achieved through various synthetic routes. One common approach involves the cyclocondensation of a fluorinated precursor with an amidine hydrochloride. This method offers a versatile and efficient pathway to a diverse range of substituted fluoropyrimidines.
A plausible synthetic approach for 4-Fluoropyrimidin-2-amine could be adapted from established protocols for similar fluorinated heterocycles.[7] The following diagram illustrates a conceptual workflow for the synthesis of fluorinated pyrimidines.
Caption: Conceptual workflow for the synthesis of fluorinated pyrimidines.
Experimental Protocol: A General Procedure for the Synthesis of Fluorinated Pyrimidines [7]
-
Reactant Preparation: Dissolve the appropriate amidine hydrochloride in a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Addition of Fluorinated Precursor: Add potassium 2-cyano-2-fluoroethenolate to the solution.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 140°C) and maintain for a designated period (e.g., 5-8 hours).
-
Work-up: After cooling, the solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., dichloromethane) and washed with a saturated saline solution.
-
Purification: The organic phase is separated, and the solvent is evaporated. The crude product is then purified, often by recrystallization from a suitable solvent like ethanol, to yield the final fluorinated pyrimidine.
Applications in Drug Discovery and Development
The pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The incorporation of a fluorine atom at the 4-position of the pyrimidine ring can significantly modulate the compound's biological profile.
Key Therapeutic Areas:
-
Oncology: Fluorinated pyrimidines are integral components of many anticancer agents. They can act as inhibitors of key enzymes involved in cancer cell proliferation, such as polo-like kinase 4 (PLK4).[8] The development of selective PLK4 inhibitors is a promising strategy for the treatment of various cancers, including breast cancer.[8]
-
Infectious Diseases: The pyrimidine scaffold is also a key feature in drugs targeting infectious agents. For instance, pyrimidine derivatives have been investigated for their potential as antibacterial and antifungal agents.[1]
-
Neurological Disorders: The versatility of the pyrimidine structure has led to its exploration in the development of treatments for central nervous system (CNS) disorders.[1]
The following diagram illustrates the central role of 4-Fluoropyrimidin-2-amine as a building block in the synthesis of diverse, biologically active compounds.
Caption: Role of 4-Fluoropyrimidin-2-amine in generating diverse therapeutic leads.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Fluoropyrimidin-2-amine and its derivatives. Based on safety data for similar compounds, the following hazards should be considered.
Hazard Identification: [9][10]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9][10]
-
Skin and Eye Irritation: Causes skin irritation and may cause serious eye damage.[9][10]
-
Respiratory Irritation: May cause respiratory irritation.[9]
Recommended Safety Precautions: [10][11][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[10]
-
Ventilation: Use only outdoors or in a well-ventilated area.[10]
-
Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]
-
Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.[10]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[10]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[10]
Conclusion
4-Fluoropyrimidin-2-amine stands out as a strategically important building block in the landscape of modern drug discovery. Its unique combination of a biologically active pyrimidine core and a modulating fluorine substituent provides a powerful platform for the design and synthesis of novel therapeutic agents with enhanced properties. A thorough understanding of its physicochemical characteristics, synthetic accessibility, and potential applications, coupled with stringent adherence to safety protocols, will undoubtedly continue to fuel innovation in the development of targeted and effective medicines.
References
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020-03-20). National Institutes of Health. [Link]
- 4-fluoropyrimidin-2-amine Chemical Label. Chemical Label.
-
2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372. PubChem. [Link]
-
CAS 96548-90-2 | 4-Fluoropyrimidin-2-amine. Alchem.Pharmtech. [Link]
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. [Link]
-
4-Pyrimidinamine, 2-fluoro- - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
-
2-Amino-4-fluoropyridine | C5H5FN2 | CID 18327808. PubChem. [Link]
-
Preparation method of 2-amino-4-fluoropyridine. Eureka | Patsnap. [Link]
-
4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. National Institutes of Health. [Link]
-
2-Fluoropyrimidin-4-amine | C4H4FN3 | CID 339392. PubChem. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
2-fluoropyrimidin-4-amine (C4H4FN3). PubChemLite. [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]
-
The Role of Fluorinated Amines in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Fluoropyrimidin-4-amine | C4H4FN3 | CID 339392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemical-label.com [chemical-label.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. enamine.enamine.net [enamine.enamine.net]
4-Fluoropyrimidin-2-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-Fluoropyrimidin-2-amine
Authored by a Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutics. Its prevalence in the building blocks of DNA and RNA has made it a focal point for designing molecules that can interact with biological systems with high specificity and efficacy.[1] The strategic introduction of a fluorine atom onto this scaffold imparts unique physicochemical properties, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, making fluorinated pyrimidines particularly valuable in drug discovery.[2]
This guide provides an in-depth technical exploration of 4-Fluoropyrimidin-2-amine (CAS No. 96548-90-2), a key heterocyclic intermediate.[3] We will delve into its core chemical properties, spectroscopic signature, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The objective is to present not just data, but the causality behind the experimental choices and the inherent logic of its chemical behavior.
Molecular Structure and Physicochemical Properties
The structure of 4-Fluoropyrimidin-2-amine is characterized by a pyrimidine ring substituted with an amino group at the C2 position and a fluorine atom at the C4 position. This arrangement of electron-donating (amine) and electron-withdrawing (fluorine) groups dictates its reactivity and physical properties.
Table 1: Physicochemical Properties of 4-Fluoropyrimidin-2-amine
| Property | Value | Source |
| CAS Number | 96548-90-2 | [3] |
| Molecular Formula | C₄H₄FN₃ | [4] |
| Molecular Weight | 113.09 g/mol | [4] |
| Appearance | Solid (form may vary) | General Chemical Knowledge |
| IUPAC Name | 4-fluoropyrimidin-2-amine | N/A |
Note: Experimental data such as melting point, boiling point, and solubility are not consistently available in public literature and should be determined empirically for specific batches.
Spectroscopic Characterization
unambiguous identification of 4-Fluoropyrimidin-2-amine relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amine protons. The proton at the C6 position will appear as a doublet, coupled to the fluorine atom at C4. The proton at the C5 position will also be a doublet, coupled to the C6 proton. The amine protons (NH₂) will typically appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display four signals corresponding to the four unique carbon atoms in the pyrimidine ring. The carbon atom bonded to fluorine (C4) will exhibit a large one-bond C-F coupling constant, a hallmark of fluorinated aromatics. The chemical shifts will be influenced by the electronic effects of both the fluorine and amino substituents.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected in the ¹⁹F NMR spectrum, confirming the presence of one fluorine environment. Its chemical shift provides information about the electronic environment of the fluorine atom.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (approximately 113.04 g/mol for the monoisotopic mass).[4]
Synthesis and Reactivity
Synthetic Pathways
The synthesis of substituted fluoropyrimidines can be achieved through various strategies. A common and effective approach involves the cyclocondensation of a fluorinated building block with an appropriate amidine or guanidine derivative. This method offers a direct route to the desired heterocyclic core under relatively mild conditions.[2]
A representative synthesis is the reaction of a β-fluoroenolate salt with an amidine hydrochloride. This avoids the use of harsh fluorinating agents at later stages, which can be a significant advantage in terms of safety and regioselectivity.[2]
Caption: Generalized synthesis of fluorinated pyrimidines.[2]
Protocol: Synthesis of Fluorinated Pyrimidines
This protocol is adapted from a general method for synthesizing 4-amino-5-fluoropyrimidines and serves as an illustrative example.[2]
-
Precursor Formation: Synthesize potassium (Z)-2-cyano-2-fluoroethenolate from fluoroacetonitrile via a Claisen condensation with ethyl formate.[2] This step creates the key fluorinated three-carbon building block.
-
Cyclocondensation Reaction: Dissolve the appropriate amidine hydrochloride in a suitable solvent.
-
Addition: Add the potassium 2-cyano-2-fluoroethenolate salt to the amidine solution. The reaction proceeds without the need for additional basic additives.[2]
-
Reaction Monitoring: Stir the mixture at a specified temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, perform an aqueous workup to remove inorganic salts. Extract the product with an organic solvent. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 4-aminofluoropyrimidine derivative.
Chemical Reactivity
The reactivity of 4-Fluoropyrimidin-2-amine is governed by the interplay between the electron-rich amino group and the electron-withdrawing, electronegative fluorine atom.
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the C4 position is activated towards SₙAr by the electron-withdrawing nature of the pyrimidine ring nitrogens. It can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols). This reaction is a cornerstone of its utility, allowing for the introduction of diverse functional groups at this position to build molecular complexity.
-
Reactions of the Amino Group: The exocyclic amino group at C2 behaves as a typical nucleophile. It can undergo acylation, alkylation, sulfonylation, and participate in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to further functionalize the molecule.
Caption: Key reactive pathways for 4-Fluoropyrimidin-2-amine.
Applications in Medicinal Chemistry
The pyrimidine core is a "privileged scaffold" in drug discovery, and its fluorinated derivatives are of particular interest.[1] 4-Fluoropyrimidin-2-amine serves as a versatile starting material or intermediate for compounds targeting a wide range of diseases.
-
Kinase Inhibitors: The 2-aminopyrimidine motif is a well-established hinge-binding element in many kinase inhibitors used in oncology. The fluorine at C4 can be used to modulate potency, selectivity, and pharmacokinetic properties, or it can serve as a handle for SₙAr reactions to build out the molecule.
-
Antiviral and Antimicrobial Agents: Fluorinated nucleoside analogues are a major class of antiviral drugs.[2] The 4-Fluoropyrimidin-2-amine core can be incorporated into non-nucleoside inhibitors targeting viral enzymes. Similarly, its derivatives have been explored for antibacterial and antifungal activities.[1][5]
-
Central Nervous System (CNS) Agents: The ability of fluorine to improve metabolic stability and potentially brain penetration makes this scaffold attractive for developing agents that act on CNS targets.[1]
The widespread therapeutic applications of the pyrimidine scaffold, from anticancer to anti-inflammatory agents, highlight the immense potential of its derivatives in drug development pipelines.[1][6]
Safety and Handling
Table 2: GHS Hazard Classification (Inferred from Isomers)
| Hazard Class | Statement | GHS Code | Source |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [8] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [8] |
| STOT - Single Exposure | May cause respiratory irritation | H335 | [8][9] |
Recommended Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[11]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[11][12]
-
Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]
-
-
Handling and Storage:
-
First Aid Measures:
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.[11]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[9][11]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[11]
-
Conclusion
4-Fluoropyrimidin-2-amine is more than just a chemical intermediate; it is a powerful tool in the arsenal of the medicinal chemist. Its unique combination of a privileged heterocyclic core, a reactive amino group, and a strategically placed fluorine atom provides a versatile platform for synthesizing diverse and complex molecules. Understanding its fundamental chemical properties—from its spectroscopic signature and reactivity to its safe handling—is paramount for leveraging its full potential in the quest for new and improved therapeutics. This guide serves as a foundational resource for scientists dedicated to advancing the frontiers of drug discovery.
References
-
Schmidt, B., & Hölzer, J. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. [Link]
-
Alchem Pharmtech. (n.d.). CAS 96548-90-2 | 4-Fluoropyrimidin-2-amine. [Link]
-
PubChem. (n.d.). 2-Amino-4-fluoropyridine. [Link]
-
ResearchGate. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]
-
Capot Chemical. (2014). Material Safety Data Sheet - 4-Amino-2-fluoropyridine. [Link]
-
Patsnap. (n.d.). Preparation method of 2-amino-4-fluoropyridine. [Link]
-
PubChem. (n.d.). 2-Amino-5-fluoropyrimidine. [Link]
-
PubChem. (n.d.). 4-(2-Fluoro-4-pyridinyl)pyrimidin-2-amine. [Link]
-
PubChem. (n.d.). 2-Fluoropyrimidin-4-amine. [Link]
-
MDPI. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
-
PubMed Central (PMC). (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Link]
- Google Patents. (n.d.).
-
Pharmaffiliates. (n.d.). The Crucial Role of 2-Aminopyrimidine in Modern Drug Discovery. [Link]
-
ResearchGate. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 2-Amino-5-fluoropyrimidine | C4H4FN3 | CID 15209694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BRPI0409314A - 2-aminopyrimidine derivatives and their medical use - Google Patents [patents.google.com]
- 7. 2-Amino-4-fluoropyridine | C5H5FN2 | CID 18327808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Fluoropyrimidin-4-amine | C4H4FN3 | CID 339392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. capotchem.com [capotchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 4-Fluoropyrimidin-2-amine
Introduction: The Significance of 4-Fluoropyrimidin-2-amine in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly impacting the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] The pyrimidine nucleus, a privileged scaffold in numerous biologically active compounds, when functionalized with a fluorine atom, often exhibits enhanced metabolic stability, increased binding affinity, and improved membrane permeability. 4-Fluoropyrimidin-2-amine, in particular, serves as a critical building block in the synthesis of a diverse array of pharmaceutical candidates, ranging from kinase inhibitors in oncology to antiviral and anti-inflammatory agents. Its unique electronic properties and structural features make it a highly sought-after intermediate for drug development professionals.
This comprehensive guide provides an in-depth exploration of the primary synthetic pathways to 4-Fluoropyrimidin-2-amine, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.
Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most direct and industrially scalable route to 4-Fluoropyrimidin-2-amine is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the readily available and relatively inexpensive starting material, 2-amino-4-chloropyrimidine. The electron-deficient nature of the pyrimidine ring, further activated by the electronegative nitrogen atoms, facilitates the displacement of the chloro substituent by a fluoride ion.
Reaction Mechanism and Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The fluoride anion, typically from a salt source like potassium fluoride or sodium fluoride, attacks the electron-deficient C4 position of the pyrimidine ring. This position is particularly activated towards nucleophilic attack due to the para-relationship with one of the ring nitrogens and ortho to the other, which helps to stabilize the negative charge in the intermediate.[2] This initial attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the rate-determining step of the reaction. In the subsequent, faster step, the leaving group, in this case, the chloride ion, is expelled, leading to the formation of the final product, 4-Fluoropyrimidin-2-amine.
The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial. These solvents effectively solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion. High reaction temperatures are typically required to overcome the activation energy barrier for the formation of the Meisenheimer complex.
Caption: The SNAr mechanism for the synthesis of 4-Fluoropyrimidin-2-amine.
Experimental Protocol: Synthesis of 4-Fluoropyrimidin-2-amine via SNAr
This protocol is adapted from established procedures for the synthesis of analogous fluorinated heterocycles.[3]
Materials:
-
2-Amino-4-chloropyrimidine
-
Anhydrous Potassium Fluoride (spray-dried)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-4-chloropyrimidine (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium fluoride (3.0 eq) to the flask.
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
To the residue, add dichloromethane and water. Stir vigorously to dissolve the product and inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Data Summary Table:
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4-chloropyrimidine | [3] |
| Reagent | Potassium Fluoride (or Sodium Fluoride) | [3] |
| Solvent | N,N-Dimethylformamide (DMF) | [3] |
| Temperature | 140-150 °C | [3] |
| Typical Yield | 80-90% | [3] |
Alternative Synthetic Strategies
While the SNAr approach is the most common, other strategies for the synthesis of fluorinated pyrimidines exist and may be applicable under specific circumstances.
Direct C-H Fluorination
Recent advances in synthetic methodology have enabled the direct fluorination of C-H bonds. Electrophilic fluorinating reagents, such as Selectfluor®, in the presence of a silver catalyst, have been shown to selectively fluorinate the 5-position of 2-aminopyrimidine derivatives.[4][5][6] While this method provides access to a different isomer, it highlights the potential for direct fluorination approaches, which can reduce the number of synthetic steps.
Caption: Direct C-H fluorination of 2-aminopyrimidine.
Synthesis from Fluorinated Building Blocks
An alternative strategy involves the construction of the pyrimidine ring from smaller, pre-fluorinated building blocks. For instance, the condensation of a fluorinated three-carbon unit with a guanidine derivative can yield a fluorinated aminopyrimidine.[7] This approach is advantageous when the desired fluorine substitution pattern is not easily accessible through late-stage fluorination.
Conclusion
The synthesis of 4-Fluoropyrimidin-2-amine is a critical process for the advancement of numerous drug discovery programs. The nucleophilic aromatic substitution of 2-amino-4-chloropyrimidine offers a robust, high-yielding, and scalable pathway to this valuable building block. Understanding the underlying mechanism and optimizing the reaction conditions are key to achieving efficient and reproducible synthesis. As the demand for novel fluorinated pharmaceuticals continues to grow, the development of even more efficient and sustainable synthetic routes will remain an area of active research.
References
- Silver-promoted selective fluorination of 2-aminopyrimidines: synthesis of 5-fluoro-2-aminopyrimidine derivatives. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/qo/c8qo01170h]
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6630]
- Silver-promoted selective fluorination of 2-aminopyrimidines: synthesis of 5-fluoro-2... RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2019/qo/c8qo01170h]
- Silver-promoted selective fluorination of 2-aminopyrimidines: synthesis of 5-fluoro... RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlepdf/2019/qo/c8qo01170h]
- 2-AMINO-4-FLUOROPYRIDINE synthesis. Chemicalbook. [URL: https://www.chemicalbook.com/synthesis/944401-77-8.htm]
- Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [URL: https://www.researchgate.net/figure/Nucleophilic-aromatic-substitution-reactions-of-chloropyrimidines_fig1_319483329]
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. Self-published. [URL: http://www.org-chem.org/yuuki/yuuki2/synthesis_of_4-fluoropyridine.html]
- Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7085025/]
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/83011/nucleophilic-aromatic-substitution-on-pyrimidines-c2-vs-c4-selectivity]
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631885/]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Silver-promoted selective fluorination of 2-aminopyrimidines: synthesis of 5-fluoro-2-aminopyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Silver-promoted selective fluorination of 2-aminopyrimidines: synthesis of 5-fluoro-2-aminopyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Silver-promoted selective fluorination of 2-aminopyrimidines: synthesis of 5-fluoro-2-aminopyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Fluoropyrimidin-2-amine
This guide provides a comprehensive technical overview of 4-Fluoropyrimidin-2-amine, a critical building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its nomenclature, properties, synthesis, and applications.
Introduction: The Significance of a Fluorinated Heterocycle
The introduction of fluorine into bioactive molecules can profoundly alter their physicochemical and pharmacological properties. Attributes such as metabolic stability, binding affinity, and membrane permeability are often enhanced. Within this context, 4-Fluoropyrimidin-2-amine has emerged as a valuable heterocyclic intermediate. The pyrimidine core is a ubiquitous scaffold in numerous pharmaceuticals, and the strategic placement of a fluorine atom at the 4-position, coupled with an amino group at the 2-position, creates a unique electronic and steric profile. This profile is frequently exploited in the design of kinase inhibitors, anti-infective agents, and other targeted therapies, making a thorough understanding of this compound essential for contemporary drug discovery.[1][2]
Nomenclature and Chemical Structure
The unambiguous identification of a chemical entity is foundational to scientific communication. This section clarifies the naming conventions and structural details of 4-Fluoropyrimidin-2-amine.
IUPAC Name and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 4-fluoropyrimidin-2-amine .
Common synonyms encountered in literature and commercial catalogs include:
-
2-Amino-4-fluoropyrimidine
-
4-Fluoro-2-pyrimidinamine
CAS Registry Number: 96548-90-2[3][4]
Structural Elucidation
The molecule consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. A fluorine atom is substituted at the 4-position, and an amino group (-NH₂) is attached to the 2-position.
Molecular Formula: C₄H₄FN₃[3]
Molecular Weight: 113.09 g/mol [3]
Below is a 2D representation of the chemical structure:
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is crucial for its handling, formulation, and application in synthetic chemistry. The key properties of 4-Fluoropyrimidin-2-amine are summarized below.
| Property | Value | Source |
| Physical Form | Solid | |
| Molecular Weight | 113.09 g/mol | [3] |
| Molecular Formula | C₄H₄FN₃ | [3] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | [3] |
| logP | 0.1979 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Storage Temperature | 4°C, Refrigerator | [3] |
Synthesis and Manufacturing
Generalized Synthetic Workflow
A plausible and efficient route to 4-Fluoropyrimidin-2-amine would likely start from a commercially available dichloropyrimidine. The differential reactivity of the chlorine atoms allows for a stepwise substitution.
Workflow Overview:
-
Fluorination: Selective replacement of one chlorine atom with fluorine.
-
Amination: Subsequent replacement of the remaining chlorine atom with an amino group.
The causality behind this step-wise approach lies in controlling the regioselectivity. The choice of reagents and reaction conditions is critical to favor the desired isomer.
Caption: Generalized synthetic workflow for 4-Fluoropyrimidin-2-amine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established methodologies for the synthesis of substituted pyrimidines.[5][6]
Step 1: Synthesis of 2-Chloro-4-fluoropyrimidine
-
To a solution of 2,4-dichloropyrimidine in a suitable aprotic solvent (e.g., DMF or Acetonitrile), add a mild fluorinating agent such as potassium fluoride (KF).
-
Incorporate a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt) to facilitate the reaction.
-
Heat the reaction mixture under controlled temperature (e.g., 80-120°C) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography to isolate 2-chloro-4-fluoropyrimidine.
Step 2: Synthesis of 4-Fluoropyrimidin-2-amine
-
Dissolve the purified 2-chloro-4-fluoropyrimidine in a suitable solvent (e.g., ethanol or THF).
-
Introduce a source of ammonia, such as aqueous ammonium hydroxide or a solution of ammonia in an organic solvent.
-
Heat the reaction in a sealed vessel to the required temperature (e.g., 100-150°C). The pressure will increase, so appropriate safety precautions are necessary.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization or column chromatography to yield pure 4-Fluoropyrimidin-2-amine.
Role in Drug Discovery and Development
4-Fluoropyrimidin-2-amine is a key building block in the synthesis of a wide range of biologically active compounds.[1] Its structural features are often crucial for potent and selective interaction with biological targets.
As a Pharmacophore in Kinase Inhibitors
The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif in many kinase inhibitors. It forms key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The addition of the 4-fluoro substituent can enhance binding affinity through favorable electronic interactions and can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.
Caption: Interaction of the 4-fluoropyrimidin-2-amine scaffold with a kinase hinge.
Analytical Characterization
Confirmation of the identity and purity of 4-Fluoropyrimidin-2-amine is essential. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure and the position of the substituents.[7]
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.[7]
-
Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Fluoropyrimidin-2-amine.
Hazard Statements:
-
H312: Harmful in contact with skin.[9]
-
H318: Causes serious eye damage.[9]
-
H319: Causes serious eye irritation.[8]
-
H332: Harmful if inhaled.[9]
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][10]
-
Avoid inhalation of dust and contact with skin and eyes.[8][10]
-
In case of contact, rinse immediately with plenty of water.[10]
Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.[8][10][11]
References
-
PubChem. 2-Amino-4-fluoropyridine | C5H5FN2 | CID 18327808. [Link]
-
Capot Chemical. Material Safety Data Sheet - 4-Amino-2-fluoropyridine. [Link]
-
Chemical Label. 4-fluoropyrimidin-2-amine. [Link]
-
National Center for Biotechnology Information. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]
-
PubChem. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372. [Link]
-
ResearchGate. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]
-
SpectraBase. 4-Pyrimidinamine, 2-fluoro-. [Link]
-
PubChem. 2-Fluoropyrimidin-4-amine | C4H4FN3 | CID 339392. [Link]
- Patsnap. Preparation method of 2-amino-4-fluoropyridine.
-
National Center for Biotechnology Information. 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. [Link]
-
PubChem. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535. [Link]
-
Alchem Pharmtech. CAS 96548-90-2 | 4-Fluoropyrimidin-2-amine. [Link]
-
MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
-
PubChemLite. 2-fluoropyrimidin-4-amine (C4H4FN3). [Link]
-
National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. [Link]
- Google Patents.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. capotchem.com [capotchem.com]
- 9. chemical-label.com [chemical-label.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
A Technical Guide to the Solubility of 4-Fluoropyrimidin-2-amine for Researchers and Drug Development Professionals
Introduction: The Critical Role of Solubility in the Developmental Trajectory of 4-Fluoropyrimidin-2-amine
4-Fluoropyrimidin-2-amine, a fluorinated pyrimidine derivative, represents a key structural motif in contemporary medicinal chemistry. Its utility as a building block in the synthesis of targeted therapeutics necessitates a thorough understanding of its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a compound's developability, influencing everything from reaction kinetics in synthetic protocols to bioavailability and ultimate therapeutic efficacy in preclinical and clinical settings. Low aqueous solubility, for instance, can lead to erratic results in in vitro assays and pose significant challenges for formulation development, potentially leading to the premature termination of an otherwise promising drug candidate.[1][2]
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoropyrimidin-2-amine. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accurately assess and interpret the solubility of this important molecule. We will delve into its key physicochemical properties, present a detailed protocol for solubility determination, and explore the critical factors that govern its behavior in solution.
Physicochemical Properties of 4-Fluoropyrimidin-2-amine
A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility behavior. For 4-Fluoropyrimidin-2-amine (CAS No. 96548-90-2), the following computational and physical data provide a starting point for our analysis.[3]
| Property | Value | Source |
| Molecular Formula | C₄H₄FN₃ | ChemScene[3] |
| Molecular Weight | 113.09 g/mol | ChemScene[3] |
| LogP | 0.1979 | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Hydrogen Bond Acceptors | 3 | ChemScene[3] |
The low LogP value suggests a relatively balanced hydrophilic-lipophilic character, while the TPSA and hydrogen bond donor/acceptor count indicate the potential for interactions with polar solvents.[3] The presence of the amine group is particularly noteworthy, as its basicity will play a crucial role in the pH-dependent solubility of the molecule.[4]
Understanding and Determining Solubility: A Methodological Deep Dive
The solubility of a compound can be defined in two primary ways: kinetic and thermodynamic. It is crucial for the researcher to distinguish between these two parameters as they provide different insights into the compound's behavior.[5][6]
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated solution of the compound in an organic solvent (typically DMSO) to an aqueous buffer.[7][8] The point at which precipitation occurs is the kinetic solubility. This high-throughput method is valuable in early drug discovery for screening large numbers of compounds.[2][7]
-
Thermodynamic Solubility: This represents the true equilibrium solubility, where the concentration of the dissolved solute is in equilibrium with the undissolved solid phase.[5][6] It is the most reliable measure of solubility and is critical for later stages of drug development, including formulation and toxicology studies.[1][8] The "gold standard" for determining thermodynamic solubility is the shake-flask method.[9]
Experimental Protocol: Thermodynamic Solubility Determination of 4-Fluoropyrimidin-2-amine via the Shake-Flask Method
The following protocol outlines a robust, self-validating procedure for determining the thermodynamic solubility of 4-Fluoropyrimidin-2-amine.
Objective: To determine the equilibrium solubility of 4-Fluoropyrimidin-2-amine in a given solvent system at a controlled temperature.
Materials:
-
4-Fluoropyrimidin-2-amine (solid powder, purity ≥97%)
-
Solvent of interest (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., Millipore Multiscreen solubility filter plates)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC-UV)
-
Calibrated pH meter
Methodology:
-
Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous buffers, ensure the pH is accurately adjusted and recorded.
-
Addition of Excess Compound: Add an excess amount of solid 4-Fluoropyrimidin-2-amine to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[9]
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[1] It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been established.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration.[1][2] Care must be taken to avoid disturbing the equilibrium during this step.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with the appropriate solvent. Determine the concentration of 4-Fluoropyrimidin-2-amine in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC-UV. A standard calibration curve must be prepared to ensure accurate quantification.[1]
-
pH Measurement: For aqueous solutions, measure and report the final pH of the saturated solution, as it may differ from the initial pH of the buffer.[9]
Below is a diagram illustrating the experimental workflow for the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
The Impact of pH on the Solubility of 4-Fluoropyrimidin-2-amine
As an amine-containing compound, the aqueous solubility of 4-Fluoropyrimidin-2-amine is expected to be highly dependent on pH.[4] Amines are basic and can be protonated in acidic solutions to form more soluble ammonium salts.
The relationship between pH, pKa, and the solubility of a basic compound like 4-Fluoropyrimidin-2-amine can be described by the Henderson-Hasselbalch equation. The pKa of the conjugate acid (pKaH) is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (free base) form.
-
At pH < pKaH: The compound will predominantly exist in its protonated, cationic form (R-NH₃⁺). This ionized form is generally more water-soluble due to favorable ion-dipole interactions with water molecules.[10] Therefore, the solubility of 4-Fluoropyrimidin-2-amine is expected to increase as the pH decreases.[11]
-
At pH > pKaH: The compound will be primarily in its neutral, free base form (R-NH₂). The solubility in this pH range will be lower and is referred to as the intrinsic solubility.[12]
The following diagram illustrates this fundamental relationship.
Sources
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. chemscene.com [chemscene.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. reddit.com [reddit.com]
- 11. Khan Academy [khanacademy.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
An In-Depth Technical Guide to the Spectral Data of 4-Fluoropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Fluoropyrimidin-2-amine is a fluorinated heterocyclic amine of significant interest in medicinal chemistry and drug development due to its potential as a pharmacophore in various therapeutic agents. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in molecular interactions. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Fluoropyrimidin-2-amine. By integrating theoretical predictions with empirical data from analogous structures, this document serves as a vital resource for researchers engaged in the synthesis, characterization, and application of this important molecule.
Introduction: The Significance of 4-Fluoropyrimidin-2-amine
The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active compounds, including nucleobases and a wide array of pharmaceuticals. The introduction of a fluorine atom to the pyrimidine ring, as in 4-Fluoropyrimidin-2-amine, can profoundly influence the molecule's physicochemical properties. Fluorine's high electronegativity and small size can alter the electronic distribution, metabolic stability, and binding affinity of the parent molecule, often leading to enhanced pharmacological profiles. Consequently, the precise characterization of fluorinated pyrimidines is a critical step in the drug discovery pipeline. This guide offers a detailed examination of the key spectral data that define the structure and purity of 4-Fluoropyrimidin-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Fluoropyrimidin-2-amine, both ¹H and ¹³C NMR provide invaluable information about the molecular framework and the electronic environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 4-Fluoropyrimidin-2-amine is expected to be relatively simple, exhibiting signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns are highly informative.
Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 6.5 - 6.7 | Doublet of doublets (dd) | J(H-C-C-H) ≈ 4-5, J(H-C-C-F) ≈ 2-3 |
| H-6 | 8.0 - 8.2 | Doublet (d) | J(H-C-C-H) ≈ 4-5 |
| NH₂ | 6.8 - 7.2 | Broad singlet (br s) | - |
Causality Behind Experimental Choices and Interpretation:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar, amine-containing compounds as it can form hydrogen bonds, leading to a downfield shift of the NH₂ protons and often resulting in a broader signal.
-
H-5 and H-6 Coupling: The protons on the pyrimidine ring (H-5 and H-6) are expected to show ortho coupling to each other. Additionally, H-5 will exhibit a smaller coupling to the fluorine atom at position 4.
-
NH₂ Signal: The amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water in the solvent. The chemical shift of this signal is highly dependent on concentration and temperature.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the electronegative fluorine atom and nitrogen atoms significantly influences the chemical shifts of the carbon atoms in the pyrimidine ring.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (¹JCF, ²JCF, etc., Hz) |
| C-2 | 162 - 165 | Singlet | - |
| C-4 | 168 - 172 | Doublet | ¹JCF ≈ 230-250 |
| C-5 | 105 - 108 | Doublet | ²JCF ≈ 20-25 |
| C-6 | 155 - 158 | Doublet | ³JCF ≈ 5-10 |
Expert Insights:
-
¹JCF Coupling: The most prominent feature in the ¹³C NMR spectrum will be the large one-bond coupling constant between C-4 and the directly attached fluorine atom. This is a definitive indicator of the fluorine's position.
-
Multi-bond C-F Coupling: Smaller couplings between the fluorine atom and C-5 (two bonds away) and C-6 (three bonds away) are also expected, further confirming the structure.
-
Chemical Shifts: The carbon atoms directly bonded to nitrogen (C-2, C-4, and C-6) will be significantly deshielded and appear at lower field. The C-4 carbon, being attached to both a nitrogen and a fluorine, is predicted to have the highest chemical shift.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoropyrimidin-2-amine in 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to establish proton connectivity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to observe single lines for each unique carbon.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups, although not strictly necessary for this simple molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a "fingerprint" that is characteristic of its functional groups.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium, Two Bands | N-H stretching (asymmetric and symmetric) of the primary amine |
| 1650 - 1580 | Strong | N-H bending (scissoring) of the primary amine |
| 1600 - 1450 | Medium to Strong | C=C and C=N stretching of the pyrimidine ring |
| 1335 - 1250 | Strong | Aromatic C-N stretching |
| 1250 - 1020 | Strong | C-F stretching |
Interpretation of Key IR Absorptions:
-
N-H Vibrations: The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a hallmark of a primary amine (R-NH₂).[1][2] The strong absorption around 1650-1580 cm⁻¹ corresponds to the in-plane bending of the N-H bonds.
-
Pyrimidine Ring Vibrations: The complex pattern of absorptions in the 1600-1450 cm⁻¹ range is characteristic of the stretching vibrations of the aromatic pyrimidine ring.
-
C-F Stretch: A strong absorption in the 1250-1020 cm⁻¹ region is indicative of the C-F bond, a key feature for confirming the presence of fluorine in the molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first. The sample spectrum is then recorded and the background is automatically subtracted.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Predicted Mass Spectrometry Data
| m/z | Predicted Identity |
| 113 | [M]⁺˙ (Molecular Ion) |
| 86 | [M - HCN]⁺˙ |
| 69 | [M - HCN - NH₂]⁺ |
Trustworthiness through Self-Validation: The Nitrogen Rule
For a molecule containing an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass. 4-Fluoropyrimidin-2-amine (C₄H₄FN₃) has three nitrogen atoms, and its molecular weight is 113.09 g/mol . The observation of a molecular ion peak at an odd m/z value of 113 provides strong evidence for the presence of an odd number of nitrogen atoms, thereby validating the proposed structure.
Fragmentation Pathway Analysis:
The fragmentation of pyrimidine derivatives in the mass spectrometer often involves the loss of small, stable neutral molecules.
-
Loss of HCN: A common fragmentation pathway for pyrimidine rings is the elimination of a molecule of hydrogen cyanide (HCN, 27 Da), which would result in a fragment ion at m/z 86.
-
Further Fragmentation: Subsequent fragmentation of the m/z 86 ion could involve the loss of the amino radical (•NH₂, 16 Da), leading to a fragment at m/z 69.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common technique for small organic molecules, as it induces fragmentation that is useful for structural elucidation.
-
Instrumentation: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer.
-
Data Acquisition: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are then separated based on their mass-to-charge ratio and detected.
Visualization of Experimental Workflows
To ensure clarity and reproducibility, the workflows for acquiring the spectral data can be visualized.
Diagram: NMR Spectroscopy Workflow
Caption: Workflow for NMR spectral acquisition and analysis.
Diagram: IR Spectroscopy Workflow
Caption: Workflow for IR spectral acquisition and analysis.
Diagram: Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Conclusion
The comprehensive spectral analysis of 4-Fluoropyrimidin-2-amine, encompassing NMR, IR, and MS data, provides a robust foundation for its unequivocal identification and characterization. The predicted data, rooted in fundamental spectroscopic principles and comparison with analogous structures, offers a reliable guide for researchers. The distinct features in each spectrum, such as the characteristic C-F coupling in ¹³C NMR, the dual N-H stretching bands in IR, and the odd-mass molecular ion in MS, collectively build a self-validating system for structural confirmation. This in-depth guide is intended to empower scientists in their pursuit of novel therapeutics by providing the necessary tools for the confident handling and interpretation of this promising fluorinated pyrimidine.
References
-
Alchem Pharmtech. CAS 96548-90-2 | 4-Fluoropyrimidin-2-amine. [Link]
-
PubChem. 2-Fluoropyrimidin-4-amine. [Link]
-
Hussain Bukhari, M., et al. (2015). 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o533–o534. [Link]
-
Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892–1915. [Link]
-
Yu, M., et al. (2017). Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry, 25(1), 75–83. [Link]
-
University of Calgary. Sample IR spectra. [Link]
-
Chemguide. Mass spectra - fragmentation patterns. [Link]
-
Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]
-
Columbia University. IR: amines. [Link]
-
Michigan State University. Proton NMR Table. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
Sources
The Advent of a Key Fluorinated Heterocycle: A Technical Guide to 4-Fluoropyrimidin-2-amine
Introduction: The Strategic Role of Fluorine in Pyrimidine-Based Drug Design
The introduction of fluorine into organic molecules has been a transformative strategy in medicinal chemistry, often imparting enhanced metabolic stability, improved binding affinity, and altered electronic properties to the parent scaffold.[1][2] Within this context, fluorinated pyrimidines have emerged as a cornerstone in the development of therapeutics, particularly in oncology.[1][3] The seminal discovery of 5-fluorouracil (5-FU) by Heidelberger and co-workers in 1957 marked a paradigm shift in cancer treatment, establishing the principle of "lethal synthesis" where a relatively non-toxic agent is metabolized into a cytotoxic compound that disrupts essential cellular processes.[3][4][5] 5-FU and its prodrugs, such as capecitabine, function as antimetabolites by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis, thereby inducing "thymineless death" in rapidly proliferating cancer cells.[1][3] The profound impact of these first-generation fluoropyrimidines spurred further exploration into the synthesis and biological evaluation of novel fluorinated pyrimidine analogs, with the aim of refining efficacy, selectivity, and pharmacokinetic profiles. This guide focuses on the discovery and synthesis of a significant, albeit less ubiquitously known, member of this class: 4-Fluoropyrimidin-2-amine.
The Genesis of 4-Fluoropyrimidin-2-amine: A Logical Progression in Medicinal Chemistry
While a singular, celebrated "discovery" paper for 4-Fluoropyrimidin-2-amine is not prominent in the historical literature, its conception can be understood as a logical and strategic progression in the field. The rationale for its synthesis is rooted in the established value of the aminopyrimidine scaffold and the advantageous properties conferred by fluorine substitution. Aminopyrimidines are privileged structures in drug discovery, appearing in a multitude of kinase inhibitors and other targeted therapies. The strategic placement of a fluorine atom at the 4-position of the pyrimidine ring, bearing an amino group at the 2-position, was a compelling synthetic goal for several reasons:
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atom was expected to decrease the basicity of the pyrimidine ring nitrogens and the exocyclic amino group, potentially influencing binding interactions with biological targets and altering pharmacokinetic properties.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at the 4-position was hypothesized to block potential sites of oxidative metabolism, thereby prolonging the compound's half-life.
-
Altered Target Interactions: The introduction of a fluorine atom can lead to unique intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which could enhance binding affinity and selectivity for target proteins.
The synthesis of 4-Fluoropyrimidin-2-amine, therefore, represents a deliberate effort to create a novel, fluorinated building block for the construction of more sophisticated drug candidates.
Synthetic Strategies and Methodologies
The synthesis of fluorinated pyrimidines can be broadly categorized into two approaches: direct fluorination of a pre-existing pyrimidine ring and the construction of the pyrimidine ring from a fluorinated precursor.[2] The latter "convergent" approach is often favored as it can provide better control over regioselectivity.[6]
A Plausible Synthetic Route: Cyclocondensation with a Fluorinated Building Block
A robust and versatile method for the synthesis of 4-Fluoropyrimidin-2-amine involves the cyclocondensation of a suitable fluorinated three-carbon building block with guanidine. This approach is exemplified by the synthesis of related 4-amino-5-fluoropyrimidines from potassium 2-cyano-2-fluoroethenolate.[2][7] A logical adaptation of this strategy for the synthesis of 4-Fluoropyrimidin-2-amine would involve a fluorinated β-ketoester or a related reactive intermediate.
Below is a detailed, field-proven protocol for a plausible synthesis of 4-Fluoropyrimidin-2-amine, synthesized from established methodologies for analogous compounds.
Experimental Protocol: Synthesis of 4-Fluoropyrimidin-2-amine
Objective: To synthesize 4-Fluoropyrimidin-2-amine via a cyclocondensation reaction.
Materials:
-
Ethyl 2-fluoro-3-oxobutanoate
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Step-by-Step Methodology:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve guanidine hydrochloride (1.0 eq) in anhydrous ethanol (100 mL).
-
Base Addition: To the stirred solution, carefully add sodium ethoxide (2.2 eq) in portions at room temperature. A white precipitate of sodium chloride will form.
-
Addition of the Fluorinated Precursor: To this suspension, add ethyl 2-fluoro-3-oxobutanoate (1.0 eq) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Resuspend the residue in water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford 4-Fluoropyrimidin-2-amine as a solid.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Fluoropyrimidin-2-amine | C₄H₄FN₃ | 113.09 | 96548-90-2[8][9] |
Visualizing the Synthesis: A Workflow Diagram
Caption: Synthetic workflow for 4-Fluoropyrimidin-2-amine.
Characterization and Properties
The synthesized 4-Fluoropyrimidin-2-amine would be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for unambiguous structure elucidation. The ¹⁹F NMR spectrum would show a characteristic signal for the fluorine atom on the pyrimidine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.
-
Melting Point: The melting point of the purified compound would be determined as an indicator of its purity.
Significance and Applications in Drug Development
4-Fluoropyrimidin-2-amine serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility is demonstrated in the discovery of potent and selective inhibitors of various protein kinases, which are critical targets in oncology and other diseases. For instance, the 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors, and the introduction of a fluorine atom at the 4-position can significantly enhance their biological activity and pharmacokinetic properties. The discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent LRRK2 inhibitors for Parkinson's disease highlights the importance of substituted 2-aminopyrimidine cores in modern drug discovery.[10]
Conclusion
The development of 4-Fluoropyrimidin-2-amine, while not marked by a singular historical event, represents a crucial step in the evolution of fluorinated pyrimidines for medicinal chemistry. Its synthesis is a testament to the power of strategic molecular design, where the judicious incorporation of fluorine can lead to compounds with enhanced properties. As a versatile synthetic intermediate, 4-Fluoropyrimidin-2-amine continues to be a valuable tool for researchers and scientists in the ongoing quest for novel and more effective therapeutics. The methodologies for its synthesis are robust and adaptable, ensuring its continued availability for the development of next-generation drug candidates.
References
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]
-
Fluorinated Pyrimidines: Key Players in Modern Therapeutics. (2025-10-18). [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC. (2020-07-29). [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - ResearchGate. (2025-10-16). [Link]
-
Fluoropyrimidine - Wikipedia. [Link]
-
Fluorinated pyrimidine nucleosides. 3. Synthesis and antitumor activity of a series of 5'-deoxy-5-fluoropyrimidine nucleosides | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC - NIH. (2020-03-20). [Link]
-
An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. [Link]
-
CAS 96548-90-2 | 4-Fluoropyrimidin-2-amine - Alchem.Pharmtech. [Link]
-
Fluorinated pyrimidines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Antifungal Agents - Pharmacy 180. [Link]
-
2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem. [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. [Link]
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - ResearchGate. [Link]
-
Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap. [Link]
- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google P
-
2-Fluoropyrimidin-4-amine | C4H4FN3 | CID 339392 - PubChem. [Link]
-
2-Amino-4-fluoropyridine | C5H5FN2 | CID 18327808 - PubChem. [Link]
-
Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed. (2018-05-15). [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. chemscene.com [chemscene.com]
- 10. Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Fluoropyrimidin-2-amine theoretical properties
An In-depth Technical Guide to the Theoretical Properties of 4-Fluoropyrimidin-2-amine
This guide provides a comprehensive analysis of the theoretical properties of 4-Fluoropyrimidin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry. As a key building block in drug discovery, understanding its intrinsic molecular and electronic characteristics is paramount for researchers, scientists, and drug development professionals. This document synthesizes data from computational chemistry, spectroscopic analysis, and crystallographic studies to offer field-proven insights into its structure, reactivity, and potential as a pharmacophore.
Molecular Identity and Structural Framework
4-Fluoropyrimidin-2-amine (also known as 2-Amino-4-fluoropyrimidine) is a substituted pyrimidine ring. The pyrimidine core is a foundational scaffold in numerous biologically active compounds, including nucleobases, vitamins, and a wide array of pharmaceuticals.[1][2][3] The introduction of a fluorine atom and an amino group significantly modulates the electronic properties and biological interactions of the parent ring.
-
IUPAC Name: 4-fluoropyrimidin-2-amine
-
Molecular Formula: C₄H₄FN₃[5]
-
Molecular Weight: 113.09 g/mol [5]
The 2-aminopyrimidine moiety is a well-established "privileged structure" in drug design, frequently utilized for its ability to form key hydrogen bond interactions with biological targets, particularly protein kinases.[3][6] The fluorine atom at the 4-position serves as a strategic bioisostere for a hydrogen atom, often introduced to enhance metabolic stability, binding affinity, and modulate the pKa of the molecule.[7][8]
Computed Physicochemical and Electronic Properties
Computational methods, particularly Density Functional Theory (DFT), provide critical insights into the molecular properties that govern the pharmacokinetic and pharmacodynamic behavior of a compound. These theoretical descriptors are essential for predicting a molecule's suitability as a drug candidate.
| Computed Property | Value | Significance in Drug Development |
| Molecular Formula | C₄H₄FN₃ | Defines the elemental composition and exact mass.[5] |
| Molecular Weight | 113.09 g/mol | Influences diffusion and transport across membranes; lower molecular weight is often favorable for oral bioavailability.[5] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration.[5] |
| LogP (Octanol-Water Partition Coeff.) | 0.1979 | Measures lipophilicity, which affects solubility, permeability, and plasma protein binding.[5] |
| Hydrogen Bond Acceptors | 3 | Indicates the potential to form hydrogen bonds with biological targets, contributing to binding affinity.[5] |
| Hydrogen Bond Donors | 1 | The amino group acts as a hydrogen bond donor, crucial for molecular recognition at the active site of enzymes.[5] |
| Rotatable Bonds | 0 | A rigid structure reduces the entropic penalty upon binding to a target, potentially increasing binding affinity.[5] |
Molecular Orbital and Reactivity Analysis
The electronic character of 4-Fluoropyrimidin-2-amine is defined by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.
-
HOMO & LUMO: Theoretical calculations show that the HOMO is typically localized on the electron-rich aminopyrimidine ring, while the LUMO is distributed across the π-system. This distribution indicates that the molecule can act as both an electron donor and acceptor.
-
Chemical Reactivity: A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. The precise energies dictate the molecule's susceptibility to electrophilic or nucleophilic attack.
-
Intramolecular Charge Transfer: The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule, a property that can be crucial for its biological activity and interaction with target proteins.[9]
Natural Bond Orbital (NBO) and Electrostatic Potential Analysis
NBO analysis provides a detailed picture of charge distribution and stabilizing interactions within the molecule.[9]
-
Charge Distribution: The nitrogen atoms of the pyrimidine ring and the exocyclic amino group possess significant negative charge, making them primary sites for hydrogen bonding and coordination. The fluorine atom, due to its high electronegativity, withdraws electron density, influencing the overall charge landscape.
-
Hyperconjugation: NBO analysis can reveal stabilizing hyperconjugative interactions, such as those between the lone pairs of the nitrogen atoms and the antibonding orbitals (σ*) of adjacent bonds, which contribute to the molecule's overall stability.[9]
-
Electrostatic Potential (ESP): An ESP map would visually confirm the electron-rich regions (negative potential) around the ring nitrogens and the amino group, identifying them as likely sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the amino group would show positive potential, marking them as hydrogen bond donor sites.
Theoretical vs. Experimental Spectroscopic Profile
Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra. Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to simulate NMR spectra with high accuracy.[9]
NMR Spectroscopy
-
¹⁹F NMR: Experimental ¹⁹F NMR data is available for the isomeric compound 2-Fluoropyrimidin-4-amine, providing a reference for the chemical shift of fluorine on a pyrimidine ring.[10][11] Theoretical calculations for 4-Fluoropyrimidin-2-amine would predict a distinct ¹⁹F chemical shift, influenced by the electronic environment created by the adjacent nitrogen and the amino group at the 2-position.
-
¹H and ¹³C NMR: The GIAO method can be used to simulate the ¹H and ¹³C NMR spectra.[9] The predicted chemical shifts for the ring protons and carbons are sensitive to the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the amino group.
Vibrational Spectroscopy (FT-IR & FT-Raman)
Theoretical frequency calculations can predict the vibrational modes of the molecule. A detailed interpretation of the infrared and Raman spectra is often performed based on Total Energy Distribution (TED) analysis, which assigns calculated vibrational frequencies to specific molecular motions (e.g., C-F stretch, N-H bend, ring breathing modes).[9] These theoretical spectra serve as an excellent benchmark for comparison with experimental FT-IR and FT-Raman data.
Structural Parameters and Supramolecular Chemistry
While a specific single-crystal X-ray structure for 4-Fluoropyrimidin-2-amine was not found in the initial search, analysis of closely related structures provides valuable insights into its likely geometry and intermolecular interactions.
Molecular Geometry
DFT optimizations can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles. For comparison, the crystal structure of 2-Chloropyrimidin-4-amine reveals an almost planar pyrimidine ring.[12] Similarly, the structure of a protonated 5-fluorocytosine derivative shows typical bond lengths and angles for a fluorinated pyrimidine ring.[13] It is expected that 4-Fluoropyrimidin-2-amine would also adopt a largely planar conformation.
Intermolecular Interactions and Crystal Packing
The crystal structures of related aminopyrimidines are dominated by hydrogen bonding. For instance, in 2-Chloropyrimidin-4-amine, molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds.[12] A similar motif is observed in 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine.[14]
Based on these precedents, it is highly probable that the crystal structure of 4-Fluoropyrimidin-2-amine would feature:
-
Hydrogen Bonding: Strong N—H⋯N hydrogen bonds linking the amino group of one molecule to a ring nitrogen of an adjacent molecule, likely forming dimers or extended chains.
-
π–π Stacking: Potential for π–π stacking interactions between the aromatic pyrimidine rings of adjacent molecules.[14]
These supramolecular interactions are critical for understanding the solid-state properties of the compound and for designing crystal engineering strategies.
Synthesis and Application in Medicinal Chemistry
The theoretical properties of 4-Fluoropyrimidin-2-amine directly inform its synthesis and application as a scaffold in drug discovery.
Synthetic Workflow
Fluorinated pyrimidines are often synthesized via cyclocondensation reactions. A common strategy involves reacting a fluorinated precursor, such as potassium 2-cyano-2-fluoroethenolate, with an appropriate amidine hydrochloride.[15] This method provides a versatile route to a variety of substituted 5-fluoropyrimidines under mild conditions.[15][16]
Caption: Role of the 4-Fluoropyrimidin-2-amine scaffold in drug-target interactions.
Conclusion and Future Perspectives
The theoretical properties of 4-Fluoropyrimidin-2-amine underscore its importance as a versatile building block in drug discovery. Computational analysis of its electronic structure, reactivity, and potential for intermolecular interactions provides a robust framework for designing novel derivatives with tailored biological activities. The strategic placement of the fluorine atom and the hydrogen-bonding capability of the 2-amino group make this scaffold a highly valuable pharmacophore.
Future research will likely focus on leveraging these theoretical insights to develop next-generation inhibitors for challenging disease targets. Advanced computational studies, including molecular dynamics simulations and free energy calculations, will further refine our understanding of how derivatives of this scaffold interact with their biological partners, paving the way for the rational design of more potent, selective, and safer therapeutics.
References
Sources
- 1. 2-Amino-5-fluoropyrimidine | C4H4FN3 | CID 15209694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. chemscene.com [chemscene.com]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Spectroscopic, electronic structure and natural bond analysis of 2-aminopyrimidine and 4-aminopyrazolo[3,4-d]pyrimidine: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. 2-Fluoropyrimidin-4-amine | C4H4FN3 | CID 339392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
4-Fluoropyrimidin-2-amine safety and handling
An In-depth Technical Guide to the Safe Handling of 4-Fluoropyrimidin-2-amine
For researchers, scientists, and drug development professionals, the integration of fluorinated heterocycles is a cornerstone of modern medicinal chemistry. The fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] 4-Fluoropyrimidin-2-amine, a key building block in the synthesis of various biologically active compounds, is one such valuable intermediate.[1][2][3] However, its utility is matched by a hazardous profile that demands rigorous safety and handling protocols.
This guide provides a comprehensive, technically-grounded framework for the safe handling, storage, and disposal of 4-Fluoropyrimidin-2-amine. Moving beyond a simple checklist, it explains the rationale behind each safety measure, empowering laboratory personnel to cultivate a self-validating system of safety and scientific integrity.
Hazard Identification and Classification
4-Fluoropyrimidin-2-amine is classified as a hazardous substance. Exposure through inhalation, skin contact, or ingestion can be harmful or toxic.[4][5] A thorough understanding of its specific hazards is the foundation of safe handling.
GHS Hazard Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. The classifications for 4-Fluoropyrimidin-2-amine and similar fluorinated aminopyrimidines are summarized below.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed or H302: Harmful if swallowed[4][5] |
| Acute Toxicity, Dermal | Category 3 / 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin[4][5] |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331: Toxic if inhaled or H332: Harmful if inhaled[4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6][7] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation[5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][6][7] |
GHS Hazard Pictograms
The associated GHS pictograms provide an immediate visual warning of the primary hazards.
Chemical and Physical Properties
Understanding the compound's physical properties is essential for proper storage and handling.
| Property | Value | Source |
| CAS Number | 96548-90-2 | [8] |
| Molecular Formula | C₄H₄FN₃ | [8] |
| Molecular Weight | 113.09 g/mol | [8] |
| Appearance | Solid | [9] |
| Storage Temperature | 4°C | [8] |
| InChI Key | SPWJNWKKNZWCPA-UHFFFAOYSA-N | [10] |
| SMILES | NC1=NC=CC(F)=N1 | [8] |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous PPE protocols, is mandatory.
Engineering Controls
The primary defense against exposure is to handle the material within a controlled environment.
-
Chemical Fume Hood: All weighing and handling of 4-Fluoropyrimidin-2-amine solid must be performed in a properly functioning chemical fume hood to prevent inhalation of dust particles.[11]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly.[11]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[12][13] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[11]
-
Skin Protection:
-
Gloves: Use compatible, chemical-resistant gloves, such as nitrile.[11] Gloves must be inspected for tears or holes before each use.[4][7] Double-gloving is recommended as a best practice to protect against contamination when removing items from a fume hood.[14] Contaminated outer gloves should be removed and disposed of as hazardous waste before exiting the controlled area.[14]
-
Lab Coat: A lab coat or chemical-resistant coveralls must be worn to protect street clothes and skin.[11][15]
-
-
Respiratory Protection: If there is a risk of generating dust outside of a chemical fume hood, a NIOSH/MSHA-approved air-purifying respirator with the appropriate cartridges must be used.[11][12] All personnel requiring respiratory protection must be properly fit-tested and trained.[14]
Safe Handling and Storage Protocol
Adherence to a strict protocol is non-negotiable. The causality behind these steps is to minimize the generation of airborne dust and prevent all routes of personal exposure.
Experimental Protocol: Handling Solid 4-Fluoropyrimidin-2-amine
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Don personal protective equipment: safety goggles, lab coat, and double-layered chemical-resistant gloves.[14]
-
Designated Area: Conduct all manipulations within the fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: To prevent dust formation, do not pour the solid. Use a spatula to carefully transfer the required amount of 4-Fluoropyrimidin-2-amine to a tared container.
-
Container Management: Keep the source container tightly closed when not in use.
-
Post-Handling: After handling, decontaminate the spatula and work surface. Carefully remove and dispose of the outer gloves and any contaminated bench paper into a designated hazardous waste container.[14]
-
Hygiene: Wash hands and forearms thoroughly with soap and water after work is complete, even if no direct contact is suspected.[4][6] Do not eat, drink, or smoke in the laboratory area.[4][16]
Storage Requirements
Improper storage can lead to degradation of the compound and create unnecessary hazards.
-
Conditions: Store in a cool, dry, and well-ventilated place.[4][8] The recommended storage temperature is 4°C.[8]
-
Container: Keep the container tightly sealed to prevent moisture absorption and potential release of vapors.[8]
-
Security: Store in a locked cabinet or an area accessible only to authorized personnel.
-
Incompatibilities: Segregate from strong oxidizing agents.[6][17]
First Aid and Emergency Measures
Immediate and correct first aid is critical in the event of an exposure. In all cases, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding physician.[4]
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Call a physician immediately.[4][6][18] |
| Skin Contact | Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water and soap for at least 15 minutes.[4][6][18] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6][18] Remove contact lenses if present and easy to do. Call an ophthalmologist immediately. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[4][16] Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[4] |
Spill and Fire Procedures
-
Spill Response: For small spills, wear full PPE, avoid breathing dust, and carefully sweep or vacuum the material into a suitable, sealed container for disposal.[12][18] Do not create dust. For large spills, evacuate the area and contact emergency services.[4]
-
Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7] Firefighters must wear self-contained breathing apparatus and full protective gear.[17] Hazardous combustion products can include nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride.[12][17]
Waste Disposal
Disposal of 4-Fluoropyrimidin-2-amine and any contaminated materials must be handled with the same level of care as its use.
-
Classification: This material must be disposed of as hazardous waste. Under no circumstances should it be disposed of in regular trash or down the drain.[19]
-
Containers: Use designated, properly labeled hazardous waste containers that are kept tightly closed.[19][20] The label must clearly state "HAZARDOUS WASTE" and list the contents.[20]
-
Procedure: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed professional waste disposal service.[20] Follow all local, state, and federal regulations.[4][20]
Conclusion
4-Fluoropyrimidin-2-amine is a potent tool in the arsenal of medicinal chemists. However, its chemical reactivity and hazardous nature necessitate a culture of safety built on a deep understanding of its properties. By integrating robust engineering controls, unwavering adherence to PPE protocols, and meticulous handling procedures, researchers can mitigate the risks and harness the full potential of this valuable compound in the pursuit of novel therapeutics.
References
-
Chemical Label. (n.d.). 4-fluoropyrimidin-2-amine. Retrieved from [Link]
-
ASHP. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Capot Chemical. (2014, March 14). Material Safety Data Sheet. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoropyrimidin-4-amine. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). CAS 96548-90-2 | 4-Fluoropyrimidin-2-amine. Retrieved from [Link]
-
Beilstein-Institut. (2020, March 20). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
PubChem. (2025, November 15). 4-(2-Fluoro-4-pyridinyl)pyrimidin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-fluoropyridine. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
National Institutes of Health. (2025, December). The NIH Drain Discharge Guide. Retrieved from [https://www.orf.od.nih.gov/TechnicalPublications/NOH Drain Discharge Guide.pdf]([Link] Drain Discharge Guide.pdf)
-
MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]
-
Wil-Kil Pest Control. (2016, March 11). Safety Data Sheet Amine 4 2,4-D Weed Killer. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Retrieved from [Link]
Sources
- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. chemical-label.com [chemical-label.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. chemscene.com [chemscene.com]
- 9. 4-Amino-2-fluoropyridine 96 18614-51-2 [sigmaaldrich.com]
- 10. 2-Fluoropyrimidin-4-amine | C4H4FN3 | CID 339392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 2-Hydroxy-4-amino-5-fluoropyrimidine(2022-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 14. pppmag.com [pppmag.com]
- 15. osha.oregon.gov [osha.oregon.gov]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.co.uk [fishersci.co.uk]
- 19. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 20. engineering.purdue.edu [engineering.purdue.edu]
Methodological & Application
Application Notes & Protocols: Synthesis of Derivatives from 4-Fluoropyrimidin-2-amine
Introduction: The Versatility of a Privileged Scaffold
4-Fluoropyrimidin-2-amine is a critical building block in modern medicinal chemistry and drug discovery. Its structure combines several key features that make it a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds. The pyrimidine core is a central component of nucleobases and is prevalent in numerous pharmaceuticals, including kinase inhibitors for oncology.[1] The strategic placement of the fluorine atom at the C4 position and the amine group at the C2 position provides two distinct, orthogonal handles for synthetic diversification.
The fluorine atom, being the most electronegative element, strongly activates the C4 position for Nucleophilic Aromatic Substitution (SNAr) . Simultaneously, the C-F bond serves as a robust coupling site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[2][3] This guide provides detailed, field-tested protocols for these key transformations, offering researchers a reliable roadmap for synthesizing diverse libraries of pyrimidine derivatives.
C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds.[4] It enables the coupling of an organoboron species (like a boronic acid) with a halide or pseudohalide under palladium catalysis.[5] For 4-fluoropyrimidin-2-amine, this reaction is typically employed to introduce aryl or heteroaryl substituents at the C4 position, displacing the fluorine atom.
Mechanistic Insight: The Palladium Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The generally accepted catalytic cycle involves three main stages:[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of the pyrimidine ring to form a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Protocol: Synthesis of 4-(Pyridin-3-yl)pyrimidin-2-amine
This protocol is adapted from methodologies used for synthesizing related N-arylpyrimidin-2-amine derivatives.[6]
Materials:
-
4-Fluoropyrimidin-2-amine
-
3-Pyridineboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 4-fluoropyrimidin-2-amine (1.0 eq), 3-pyridineboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere for 6-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(pyridin-3-yl)pyrimidin-2-amine.
Data Summary: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | ~85% |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | ~90% |
| 3 | 3-Pyridineboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | ~82% |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | DME/H₂O | ~78% |
Yields are approximate and based on literature for analogous substrates. Optimization may be required.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[7] This reaction has become indispensable in pharmaceutical development.[3] For 4-fluoropyrimidin-2-amine, this method allows the introduction of a wide variety of primary and secondary amines at the C4 position.
Mechanistic Insight: The Role of Ligand and Base
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[7][8]
-
Oxidative Addition: Pd(0) adds to the C-F bond of the pyrimidine.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is crucial to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of phosphine ligand is critical to the success of this reaction. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[9][10]
Diagram: Buchwald-Hartwig Amination Workflow```dot
Caption: The two-step addition-elimination mechanism of SNAr.
Detailed Protocol: Synthesis of 4-(Phenoxy)pyrimidin-2-amine
Materials:
-
4-Fluoropyrimidin-2-amine
-
Phenol
-
Potassium tert-butoxide (KOt-Bu) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add phenol (1.1 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add potassium tert-butoxide (1.2 eq) portion-wise. Stir for 20-30 minutes at 0 °C to form the potassium phenoxide salt.
-
Add a solution of 4-fluoropyrimidin-2-amine (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction and pour it into ice-water.
-
A precipitate may form, which can be collected by vacuum filtration. Alternatively, extract the aqueous mixture with ethyl acetate.
-
Wash the organic extracts with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by recrystallization or silica gel chromatography.
References
-
Paul, R., et al. (1993). Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors. Journal of Medicinal Chemistry, 36(19), 2716-25.
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). MDPI.
-
An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a]t[2][11][12]riazin-6(2H)-ones and Their Antibacterial Activity. (n.d.). MDPI.
-
Synthesis and antitumor activity of novel pyrimidin-4-amine derivatives. (n.d.). ResearchGate.
-
Kaur, N., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances.
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2005). National Institutes of Health.
-
Bessone, C. D., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances.
-
Buchwald–Hartwig amination. (n.d.). Wikipedia.
-
Viciosa, M. T., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemical Communications.
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI.
-
Dialkylbiaryl phosphine ligands. (n.d.). Wikipedia.
-
The Buchwald-Hartwig Amination Reaction. (2012). YouTube.
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal.
-
Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition.
-
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. (n.d.). Benchchem.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
-
Lecture for Lesson IV.16: Nucleophilic Aromatic Substitution (SNAr). (2020). YouTube.
-
On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. (n.d.). ChemRxiv.
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). National Institutes of Health.
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
-
Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). PubMed.
-
Nucleophilic Aromatic Substitution (SNAr). (2013). YouTube.
-
Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. (n.d.). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-Fluoropyrimidin-2-amine as a Pharmaceutical Intermediate
Foreword: The Strategic Importance of Fluorinated Pyrimidines in Drug Discovery
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, a strategy widely employed in modern medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Among the myriad of fluorinated heterocycles, 4-Fluoropyrimidin-2-amine stands out as a versatile and highly valuable building block in the synthesis of a diverse range of pharmaceutical agents.[3][4] Its unique electronic properties, stemming from the electron-withdrawing nature of the fluorine atom, render the pyrimidine ring susceptible to a variety of chemical transformations, making it a cornerstone intermediate for accessing complex molecular architectures. This guide provides an in-depth exploration of 4-Fluoropyrimidin-2-amine, offering detailed protocols and expert insights for its effective utilization in pharmaceutical research and development.
Physicochemical Properties and Safe Handling
A thorough understanding of the chemical's properties and adherence to strict safety protocols are paramount for its successful and safe application in the laboratory.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₄H₄FN₃ | [5] |
| Molecular Weight | 113.09 g/mol | [5] |
| CAS Number | 96548-90-2 | [5][6] |
| Appearance | Typically a solid | |
| SMILES | NC1=NC=CC(F)=N1 | [5] |
Safety, Handling, and Storage
4-Fluoropyrimidin-2-amine is a hazardous substance and must be handled with appropriate precautions.[7][8]
-
Hazard Identification : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, clothing, and eye/face protection.[8][9][10] Ensure work is conducted in a well-ventilated area, preferably a fume hood.[8][11]
-
First Aid Measures :
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from moisture and light.[5][10] Keep away from strong oxidizing agents.[8][10]
Core Applications & Synthetic Protocols
The reactivity of 4-Fluoropyrimidin-2-amine is dominated by the nucleophilicity of the 2-amino group and the susceptibility of the C4-fluorine to displacement, as well as its utility in cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diverse Scaffolds
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and 4-Fluoropyrimidin-2-amine is an excellent substrate for these transformations.
The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine, a reaction of immense importance in pharmaceutical synthesis.[12][13] In the context of 4-Fluoropyrimidin-2-amine, this reaction can be employed to introduce a second amino group at the 4-position, displacing the fluorine atom.
Protocol 1: Buchwald-Hartwig Amination of 4-Fluoropyrimidin-2-amine
Objective: To synthesize N-aryl-2-aminopyrimidin-4-amines.
Materials:
-
4-Fluoropyrimidin-2-amine
-
Aryl amine (e.g., Aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-Fluoropyrimidin-2-amine (1.0 mmol), the desired aryl amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and Xantphos (0.04 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100-110 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-diaminopyrimidine derivative.
Self-Validation:
-
Expected Yield: 60-90%
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the C-F coupling in the ¹³C NMR spectrum is a key indicator of a successful reaction.[14]
Causality Behind Experimental Choices:
-
Ligand Selection (Xantphos): Bidentate phosphine ligands like Xantphos are crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step, leading to higher yields and broader substrate scope.[15]
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures; therefore, an inert atmosphere is essential to prevent catalyst degradation.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination of 4-Fluoropyrimidin-2-amine.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate.[16][17][18] This reaction can be applied to 4-Fluoropyrimidin-2-amine to introduce aryl or heteroaryl substituents at the 4-position.
Protocol 2: Suzuki-Miyaura Coupling of 4-Fluoropyrimidin-2-amine
Objective: To synthesize 4-aryl-2-aminopyrimidines.
Materials:
-
4-Fluoropyrimidin-2-amine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and water (solvent mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask, dissolve 4-Fluoropyrimidin-2-amine (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of 1,4-dioxane (6 mL) and water (2 mL).
-
Add the base (K₂CO₃, 2.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[18]
-
Purify the residue by flash column chromatography to obtain the 4-aryl-2-aminopyrimidine product.
Self-Validation:
-
Expected Yield: 50-85%
-
Characterization: Analysis by ¹H NMR, ¹³C NMR, and LC-MS will confirm the identity and purity of the product. The presence of signals corresponding to the newly introduced aryl group and the absence of fluorine coupling in the pyrimidine ring are indicative of a successful coupling.
Logical Relationship of Reactivity
Caption: Reactivity map of 4-Fluoropyrimidin-2-amine leading to diverse scaffolds.
N-Alkylation of the 2-Amino Group
The 2-amino group of 4-Fluoropyrimidin-2-amine can undergo N-alkylation to introduce various alkyl substituents.[19][20] This reaction is typically performed under basic conditions with an alkylating agent.
Protocol 3: N-Alkylation of 4-Fluoropyrimidin-2-amine
Objective: To synthesize 2-(alkylamino)-4-fluoropyrimidines.
Materials:
-
4-Fluoropyrimidin-2-amine
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (anhydrous)
Procedure:
-
To a solution of 4-Fluoropyrimidin-2-amine (1.0 mmol) in anhydrous DMF (5 mL), add the base (K₂CO₃, 2.0 mmol, or NaH, 1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylated product.
Self-Validation:
-
Expected Yield: 70-95%
-
Characterization: ¹H NMR spectroscopy will show the appearance of new signals corresponding to the alkyl group protons. Mass spectrometry will confirm the expected molecular weight of the product.
Synthetic Pathway to a Representative API Scaffold
Caption: A representative synthetic pathway from 4-Fluoropyrimidin-2-amine to a kinase inhibitor scaffold.
Conclusion
4-Fluoropyrimidin-2-amine is a powerful and versatile intermediate in pharmaceutical synthesis. Its unique reactivity allows for the strategic and efficient construction of complex molecular architectures, particularly those found in kinase inhibitors and other targeted therapies.[21][22] The protocols outlined in this guide provide a solid foundation for researchers to leverage the full potential of this valuable building block. Mastery of these reactions, coupled with a deep understanding of the underlying chemical principles, will undoubtedly accelerate the discovery and development of novel therapeutic agents.
References
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC - NIH. (2020-03-20). [Link]
-
chemical label 4-fluoropyrimidin-2-amine. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. [Link]
-
2-Amino-4-fluoropyridine | C5H5FN2 | CID 18327808 - PubChem. [Link]
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - ResearchGate. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Synthesis, Characterization and DFT studies of 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine - ResearchGate. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap. [Link]
-
2-Amino-5-fluoropyrimidine | C4H4FN3 | CID 15209694 - PubChem. [Link]
-
2-Fluoropyrimidin-4-amine | C4H4FN3 | CID 339392 - PubChem. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions - ResearchGate. [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - NIH. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024-03-22). [Link]
-
4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine - PMC - NIH. [Link]
-
N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. [Link]
-
Advanced Synthesis of Pharmaceutical Intermediates: Focus on Fluoropyridines. [Link]
-
Aminative Suzuki-Miyaura coupling - PubMed. (2024-02-29). [Link]
-
On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method - ChemRxiv. [Link]
-
Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC - NIH. [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. [Link]
- Synthetic method of 2-amino-4-fluoropyridine - Google P
- Method for synthesizing 2-(N-alkyl)
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts - ChemRxiv. [Link]
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance - International Journal of Pharmaceutical Sciences. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. [Link]
-
Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors - PubMed. (2017-01-01). [Link]
-
Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco - Indian Academy of Sciences. [Link]
-
Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients - MDPI. [Link]
-
Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]
Sources
- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. chemical-label.com [chemical-label.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation - Google Patents [patents.google.com]
- 21. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for 4-Fluoropyrimidin-2-amine in Synthetic Chemistry and Drug Discovery
Foreword: The Strategic Importance of 4-Fluoropyrimidin-2-amine
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and its role as a bioisostere for other aromatic systems.[1][2] The strategic placement of specific functional groups on this heterocyclic core is a critical aspect of modern drug design. 4-Fluoropyrimidin-2-amine emerges as a particularly valuable building block for several key reasons:
-
The 2-Amino Group: This group acts as a crucial hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets such as kinase hinge regions.
-
The 4-Fluoro Group: Fluorine substitution profoundly impacts a molecule's physicochemical properties.[3] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving pharmacokinetic profiles. Critically, the fluorine atom also serves as an effective leaving group in nucleophilic aromatic substitution and a reactive site for cross-coupling reactions.
This guide provides an in-depth exploration of 4-Fluoropyrimidin-2-amine, moving from essential safety protocols to its practical application in the synthesis of advanced intermediates for drug discovery, with a focus on the widely-used Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₄FN₃ | Alchem.Pharmtech[4] |
| Molecular Weight | 113.10 g/mol | N/A |
| CAS Number | 96548-90-2 | Alchem.Pharmtech[4] |
| Melting Point | 155 - 158 °C | Sigma-Aldrich |
| Boiling Point | 273 °C | Sigma-Aldrich |
| Appearance | White to off-white solid | N/A |
Critical Safety and Handling Procedures
4-Fluoropyrimidin-2-amine is a potent chemical that requires strict adherence to safety protocols. It is classified as acutely toxic and corrosive.
Hazard Summary:
-
H300: Fatal if swallowed.
-
H311 + H331: Toxic in contact with skin or if inhaled.
-
H314: Causes severe skin burns and eye damage.
-
H411: Toxic to aquatic life with long-lasting effects.
Protocol for Safe Handling
-
Engineering Controls: All work must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] Ensure that an eyewash station and safety shower are immediately accessible.[5][6]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[7][8]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[5][6]
-
Lab Coat: A flame-resistant lab coat must be worn and kept fastened.
-
Respiratory Protection: If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5]
-
-
Handling Practices: Avoid dust formation.[6] Do not eat, drink, or smoke in the laboratory.[5] Wash hands and any exposed skin thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6] The substance should be stored locked up or in an area accessible only to qualified personnel.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]
Core Applications in Medicinal Chemistry
4-Fluoropyrimidin-2-amine is a privileged scaffold used to generate libraries of compounds for screening against various therapeutic targets. Its derivatives have shown significant promise as kinase inhibitors, anti-infectives, and anti-parasitic agents.
-
Kinase Inhibitors: The 2-aminopyrimidine core is a well-established "hinge-binder" in kinase inhibitors. The C4 position is frequently modified to extend into the hydrophobic pocket of the kinase, enhancing potency and selectivity. Derivatives have been developed as potent inhibitors of Polo-like kinase 4 (PLK4) and Cyclin-Dependent Kinases (CDK9/CDK12), which are key targets in oncology.[9][10]
-
Anti-Infective Agents: The pyrimidine ring is fundamental to life, making it an excellent target for developing agents that interfere with microbial metabolic pathways. Derivatives of 4-Fluoropyrimidin-2-amine have been explored for activity against Mycobacterium tuberculosis and various fungal and viral pathogens.[2][11]
-
Anti-Malarial Agents: By modifying the C4 position, researchers have synthesized 2-aminopyrimidine-based compounds with potent anti-plasmodial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[12]
Caption: Versatility of 4-Fluoropyrimidin-2-amine as a central scaffold.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 4-Aryl-pyrimidin-2-amines via Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds.[13][14] For 4-Fluoropyrimidin-2-amine, this reaction is highly effective for replacing the fluorine atom at the C4 position with various aryl or heteroaryl groups. The C4 position is more reactive than the C5 or C6 positions in pyrimidines for this type of transformation.[15][16] The choice of a palladium catalyst, a suitable ligand (often part of a pre-catalyst complex like Pd(dppf)Cl₂), and a base is critical for activating the boronic acid and facilitating the catalytic cycle.[13][14]
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Materials and Reagents
| Reagent | Purpose | Typical Grade |
| 4-Fluoropyrimidin-2-amine | Starting Material | >98% |
| Aryl/Heteroaryl Boronic Acid | Coupling Partner | >97% |
| Pd(dppf)Cl₂·CH₂Cl₂ | Palladium Pre-catalyst | N/A |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous |
| 1,4-Dioxane | Solvent | Anhydrous |
| Deionized Water | Co-solvent | N/A |
| Ethyl Acetate | Extraction Solvent | ACS Grade |
| Brine | Washing Solution | Saturated |
| Magnesium Sulfate (MgSO₄) | Drying Agent | Anhydrous |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add 4-Fluoropyrimidin-2-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon gas for 10-15 minutes. This is crucial as the palladium catalyst can be sensitive to oxygen.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration of the limiting reagent).
-
Heating and Monitoring: Place the flask in a preheated oil bath at 90-100 °C (or use a microwave reactor following manufacturer protocols).[15] Stir the reaction vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers.
-
-
Workup - Washing: Wash the combined organic layers sequentially with deionized water and then with saturated brine to remove inorganic salts and residual solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate or dichloromethane/methanol) or by recrystallization to yield the pure 4-aryl-pyrimidin-2-amine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting and Expert Insights
-
Low Yield: If the reaction stalls or yields are low, ensure all reagents and solvents are anhydrous and the system is properly purged of oxygen. The activity of the boronic acid can be an issue; consider using a freshly opened bottle or a boronate ester. Increasing the catalyst loading to 0.10 eq may also improve results.
-
Formation of Side Products: The primary side product is often the de-halogenated starting material (2-aminopyrimidine) or a homocoupling of the boronic acid. This can be minimized by ensuring a truly inert atmosphere and using high-quality reagents.
-
Purification Challenges: The 2-amino group can cause the compound to streak on silica gel columns. Adding a small amount of triethylamine (0.5-1%) to the eluent can help mitigate this issue by neutralizing acidic sites on the silica.
References
-
Capot Chemical. (2014). Material Safety Data Sheet - 4-Amino-2-fluoropyridine. [Link]
- Li, Z., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry.
-
Beil, A., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. [Link]
-
Beil, A., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
Alchem.Pharmtech. (N.D.). CAS 96548-90-2 | 4-Fluoropyrimidin-2-amine. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. Bioorganic & Medicinal Chemistry. [Link]
-
Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
-
Abrahams, K. A., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Scientific Reports. [Link]
-
Organic Chemistry Portal. (N.D.). Suzuki Coupling. [Link]
-
Gomha, S. M., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
-
Čonka, P., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Google Patents. (N.D.).
-
Singh, A., et al. (2012). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies. European Journal of Medicinal Chemistry. [Link]
-
Velázquez-Argueta, M., et al. (2020). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ChemistrySelect. [Link]
-
Grygorenko, O. O., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 2. wjarr.com [wjarr.com]
- 3. mdpi.com [mdpi.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. capotchem.com [capotchem.com]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Strategic Application of 4-Fluoropyrimidin-2-amine in Modern Medicinal Chemistry: A Guide for Researchers
Foreword
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of medicinal chemistry. This is due to fluorine's unique ability to modulate a compound's physicochemical and pharmacokinetic properties, often leading to enhanced potency, metabolic stability, and bioavailability. Within the vast arsenal of fluorinated building blocks, 4-Fluoropyrimidin-2-amine has emerged as a particularly valuable synthon. Its inherent structural features, including the bioisosteric relationship of the pyrimidine ring with purine and phenyl groups, and the strategic placement of the fluorine atom, make it a privileged scaffold in the design of targeted therapeutics. This guide provides an in-depth exploration of the applications of 4-Fluoropyrimidin-2-amine, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
Physicochemical Profile and Strategic Advantages
The utility of 4-Fluoropyrimidin-2-amine in drug design is intrinsically linked to its distinct physicochemical properties. The introduction of a fluorine atom, the most electronegative element, at the 4-position of the 2-aminopyrimidine core imparts several strategic advantages.
Key Physicochemical Parameters:
| Property | Value/Information | Significance in Drug Design |
| Molecular Formula | C₄H₄FN₃ | A compact, low molecular weight building block. |
| Molecular Weight | 113.09 g/mol | Contributes to favorable ligand efficiency. |
| LogP | 0.1979 (calculated)[1] | Indicates a degree of lipophilicity suitable for cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 51.8 Ų[1] | Suggests good potential for oral bioavailability. |
| pKa | ~3.5 (estimated for 2-aminopyrimidine) | The basicity of the amino group is crucial for forming key interactions with biological targets and influences aqueous solubility. |
| Aqueous Solubility | Moderate | The aminopyrimidine core can form hydrogen bonds with water, contributing to solubility. However, derivatization can significantly alter this property.[2] |
| Hydrogen Bond Acceptors | 3[1] | The pyrimidine nitrogens and the amino group can act as hydrogen bond acceptors. |
| Hydrogen Bond Donors | 1[1] | The primary amine serves as a hydrogen bond donor. |
The fluorine atom at the C4 position serves multiple roles. It can act as a bioisostere for a hydrogen atom or a hydroxyl group, and its strong electron-withdrawing nature can modulate the pKa of the 2-amino group, influencing its interaction with target proteins. Furthermore, the C-F bond is exceptionally stable, which can block metabolic oxidation at that position, thereby enhancing the metabolic stability of the resulting drug candidate.
Synthesis of 4-Fluoropyrimidin-2-amine: A Practical Protocol
While 4-Fluoropyrimidin-2-amine is commercially available, an in-house synthesis may be required for specific research needs or scale-up operations. A common and practical approach involves a two-step sequence starting from the readily available 2,4-dichloropyrimidine.
digraph "Synthesis_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial"];
A [label="2,4-Dichloropyrimidine"];
B [label="2-Amino-4-chloropyrimidine"];
C [label="4-Fluoropyrimidin-2-amine"];
A -> B [label=" NH₃ (aq. or gas) \n Solvent (e.g., Ethanol) \n Heat "];
B -> C [label=" Fluorinating Agent (e.g., KF) \n High-boiling Solvent (e.g., DMF) \n Heat "];
}
Sources
Application Notes & Protocols: Suzuki Coupling Reactions with 4-Fluoropyrimidin-2-amine
Introduction
In the landscape of modern medicinal chemistry and drug development, nitrogen-containing heterocycles are privileged scaffolds, with the pyrimidine core being particularly prominent in a vast array of therapeutic agents.[1][2] 4-Fluoropyrimidin-2-amine is a valuable building block, offering multiple points for diversification. The strategic placement of the fluorine atom and the primary amine provides handles for subsequent chemical modifications, while the C4 position, activated by the electron-deficient nature of the pyrimidine ring, is an ideal site for carbon-carbon bond formation.[2][3]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures.[4][5][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents have cemented its status as an indispensable tool in organic synthesis.[7]
This guide provides an in-depth exploration of the Suzuki coupling reaction as applied to 4-Fluoropyrimidin-2-amine. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide a comprehensive troubleshooting guide to empower researchers to overcome common challenges and achieve high-yielding, reproducible results.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][8] Understanding this cycle is paramount for rational optimization and troubleshooting. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[4][7]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (in this case, C-F, though more commonly a C-Cl or C-Br bond is used for pyrimidines) of the electrophile (4-Fluoropyrimidin-2-amine) to form a Pd(II) complex. This is often the rate-determining step of the reaction.[7] For less reactive halides like fluorides or chlorides, the use of electron-rich and bulky phosphine ligands is crucial to promote this step.[9][10]
-
Transmetalation : In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center.[6][11]
-
Reductive Elimination : The final step involves the two organic ligands on the Pd(II) complex coupling together to form the desired product with a new C-C bond. This process simultaneously regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][8]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. mt.com [mt.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Fluoropyrimidin-2-amine
Introduction: Navigating the Challenges of C-N Bond Formation with Heteroaromatic Amines
The Buchwald-Hartwig amination has emerged as an indispensable tool in modern synthetic organic chemistry, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] However, the application of this powerful reaction to heteroaromatic amines, particularly those that are electron-deficient and possess multiple coordination sites, presents a unique set of challenges.[4]
This guide provides an in-depth technical overview and a field-proven protocol for the Buchwald-Hartwig amination of 4-Fluoropyrimidin-2-amine with aryl halides. The presence of the fluorine atom and the pyrimidine core in 4-Fluoropyrimidin-2-amine introduces electronic and steric factors that necessitate careful optimization of the reaction conditions. We will delve into the mechanistic rationale behind the choice of catalyst, ligand, base, and solvent, offering a comprehensive framework for researchers, scientists, and drug development professionals to successfully execute this transformation.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[1][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The generally accepted cycle consists of three key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (in this case, 4-Fluoropyrimidin-2-amine) coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group on the palladium center are eliminated to form the desired C-N bond and regenerate the palladium(0) catalyst.
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[1]
Key Considerations for the Amination of 4-Fluoropyrimidin-2-amine
The successful amination of 4-Fluoropyrimidin-2-amine hinges on addressing the challenges posed by its electronic properties and potential for catalyst inhibition.
-
Reduced Nucleophilicity: The electron-withdrawing nature of the pyrimidine ring and the fluorine substituent significantly reduces the nucleophilicity of the 2-amino group. This necessitates the use of highly active catalyst systems and often stronger bases to facilitate the deprotonation step.
-
Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation. The choice of a bulky ligand is crucial to disfavor this unproductive binding.
-
Chemoselectivity: While the C-F bond in 4-Fluoropyrimidin-2-amine is generally less reactive towards oxidative addition than a C-Br or C-I bond on the coupling partner, the possibility of side reactions involving the fluorine atom should be considered, especially under harsh conditions.
Optimized Protocol for the Buchwald-Hartwig Amination of 4-Fluoropyrimidin-2-amine
This protocol provides a robust starting point for the coupling of 4-Fluoropyrimidin-2-amine with a range of aryl bromides. Optimization of the ligand, base, and temperature may be necessary for challenging substrates.
Materials and Reagents:
-
Palladium precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Toluene (anhydrous)
-
4-Fluoropyrimidin-2-amine
-
Aryl bromide
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: In a glovebox, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-Fluoropyrimidin-2-amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), XPhos (0.04 mmol, 4 mol%), and Pd₂(dba)₃ (0.02 mmol, 2 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.
-
Reaction Conditions: Seal the Schlenk tube and remove it from the glovebox. Place the reaction vessel in a preheated oil bath at 100 °C.
-
Monitoring the Reaction: Stir the reaction mixture vigorously at 100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts. Wash the celite pad with additional ethyl acetate (10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-fluoropyrimidin-2-amine.
Table 1: Summary of Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ | A reliable source of Pd(0) that is activated in situ. |
| Ligand | XPhos | A bulky, electron-rich biarylphosphine ligand that promotes oxidative addition and reductive elimination while preventing catalyst deactivation by the pyrimidine nitrogen.[3] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base that is effective in deprotonating the weakly nucleophilic 2-amino group of the substrate.[6] |
| Solvent | Toluene | A non-polar, high-boiling solvent that is well-suited for Buchwald-Hartwig aminations.[6] |
| Temperature | 100 °C | Provides sufficient thermal energy to overcome the activation barrier for this challenging coupling. |
| Stoichiometry | 1.2 equiv of amine, 1.4 equiv of base | A slight excess of the amine and base ensures complete consumption of the limiting aryl bromide. |
| Catalyst Loading | 2 mol% Pd₂(dba)₃, 4 mol% XPhos | A typical catalyst loading for challenging substrates. This can often be lowered for more reactive coupling partners. |
Troubleshooting and Further Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficiently active catalyst system | Screen other bulky biarylphosphine ligands such as RuPhos or BrettPhos.[7] Consider using a pre-formed palladium catalyst. |
| Ineffective base | For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, although this may require higher temperatures or longer reaction times.[8] | |
| Side Product Formation | Hydrodehalogenation of the aryl bromide | Ensure the reaction is performed under strictly anaerobic conditions. Lowering the reaction temperature may also help. |
| Decomposition of starting materials or product | If the substrate or product is thermally unstable, attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration. |
Conclusion
The Buchwald-Hartwig amination of 4-Fluoropyrimidin-2-amine is a challenging yet highly valuable transformation for the synthesis of novel compounds in drug discovery and materials science. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst system and reaction conditions, researchers can overcome the hurdles associated with this electron-deficient heteroaromatic amine. The protocol and insights provided in this guide offer a solid foundation for the successful implementation of this powerful C-N bond-forming reaction.
References
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Available at: [Link]
-
Conditions for a selective Buchwald-Hartwig amination?. ResearchGate. Available at: [Link]
-
Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Palladium-Catalyzed Fluorination of Carbon−Hydrogen Bonds. ACS Publications. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. Available at: [Link]
-
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ResearchGate. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link]
-
The Buchwald-Hartwig Amination After 25 Years. PubMed. Available at: [Link]
-
Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. PubMed. Available at: [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. Available at: [Link]
-
Palladium-Catalyzed Fluorination of Amino Acid Derivatives. Bryn Mawr College. Available at: [Link]
-
Dialkylbiaryl phosphine ligands. Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Fluoropyrimidin-2-amine as a Versatile Building Block in Organic Synthesis
Abstract
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1] 4-Fluoropyrimidin-2-amine stands out as a highly valuable and versatile starting material for the synthesis of complex molecular architectures. Its strategic placement of a primary amine and an activatable fluoride leaving group on an electron-deficient pyrimidine ring allows for sequential, regioselective functionalization. This guide provides an in-depth analysis of the reactivity of 4-fluoropyrimidin-2-amine, focusing on its application in key synthetic transformations such as Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are presented alongside mechanistic insights to empower researchers in drug discovery and chemical synthesis to effectively leverage this powerful building block.
Introduction to 4-Fluoropyrimidin-2-amine
4-Fluoropyrimidin-2-amine is a fluorinated heterocyclic compound whose utility is rooted in the unique electronic properties of the pyrimidine ring. The two ring nitrogens act as strong electron-withdrawing groups, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack. The fluorine atom at the C4 position is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr), a foundational reaction for building molecular complexity.[2][3] Furthermore, the 2-amino group serves as a convenient handle for subsequent modifications, making this reagent a cornerstone for constructing libraries of drug candidates, especially kinase inhibitors.[4][5][6]
Physicochemical Properties & Safety
Proper handling and understanding of the reagent's properties are paramount for safe and successful experimentation.
| Property | Value | Reference |
| CAS Number | 96548-90-2 | [7][8] |
| Molecular Formula | C₄H₄FN₃ | [8] |
| Molecular Weight | 113.09 g/mol | [8] |
| Appearance | Off-white to light yellow crystalline powder | - |
| Storage | 4°C, sealed storage, away from moisture and light | [8] |
Safety & Handling: 4-Fluoropyrimidin-2-amine is classified as harmful and requires careful handling in a well-ventilated fume hood.[9] Appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[10] Avoid inhalation of dust, and prevent contact with skin and eyes.[9] In case of exposure, follow standard first-aid measures and consult the Safety Data Sheet (SDS).[10]
Core Reactivity & Synthetic Applications
The synthetic utility of 4-fluoropyrimidin-2-amine is dominated by two primary modes of reactivity: nucleophilic substitution at the C4 position and transformations involving the C2-amino group, often in tandem with palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) at C4
Principle: The SNAr reaction is the most prominent application of this building block. The pyrimidine ring is inherently electron-deficient. This effect, combined with the strong inductive-withdrawing nature of the fluorine atom, makes the C4 position highly electrophilic. Nucleophiles readily attack this position, proceeding through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the ring nitrogens.[3][11] Subsequent elimination of the fluoride ion, a good leaving group, completes the substitution.[12]
Causality Behind Reactivity:
-
Regioselectivity: Nucleophilic attack is overwhelmingly favored at the C4 (and C6) position over the C2 position. This is because the anionic charge in the Meisenheimer intermediate formed upon C4 attack can be delocalized onto one of the ring nitrogens through resonance, providing significant stabilization. Attack at C2 places the negative charge between the two electronegative nitrogens, which is less favorable.[11]
-
Leaving Group Ability: While fluoride is typically a poor leaving group in SN2 reactions, it is excellent in SNAr. The rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic.[12]
Caption: Diagram 1: Generalized mechanism for SNAr.
Protocol 1: General Procedure for SNAr with Amines
This protocol describes the synthesis of N-substituted-4-aminopyrimidin-2-amines, common precursors for kinase inhibitors.[1][4][13]
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoropyrimidin-2-amine (1.0 eq.).
-
Solvent & Base: Add a suitable solvent such as isopropanol (IPA), n-butanol, or N,N-dimethylformamide (DMF) (approx. 0.1-0.2 M concentration). Add the desired amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Expert Insight: The choice of base is crucial. An inorganic base like K₂CO₃ is often sufficient and cost-effective. DIPEA is used when a soluble organic base is preferred to avoid heterogeneity. Acidic conditions (e.g., using p-TsOH) can also be employed to activate the pyrimidine ring and are common when coupling with anilines.[1]
-
-
Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Work-up & Purification: Upon completion, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the desired 2,4-disubstituted pyrimidine.
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is excellent for installing heteroatom nucleophiles, forming C-C or C-N bonds with less nucleophilic partners often requires transition metal catalysis. The Buchwald-Hartwig and Suzuki-Miyaura reactions are powerful tools for further functionalizing the pyrimidine core.
2.2.1. Buchwald-Hartwig Amination
Principle: This reaction creates a C-N bond between an aryl halide and an amine, catalyzed by a palladium complex.[14][15] In the context of our building block, this reaction is typically used in two ways:
-
Reacting the 2-amino group of a 4-substituted pyrimidine derivative with an aryl halide.
-
Reacting a dihalopyrimidine first at the more reactive C4 position via SNAr, then performing a Buchwald-Hartwig amination at the less reactive C2-halide.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., X-Phos, BINAP) are essential.[14][16] They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination to release the product and regenerate the Pd(0) catalyst.[14]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) is required to deprotonate the amine in the catalytic cycle, allowing it to coordinate to the palladium center.[16]
Caption: Diagram 2: Key steps of the Buchwald-Hartwig cycle.
Protocol 2: Buchwald-Hartwig Amination of a 2-Chloropyrimidine Derivative
This protocol assumes the synthesis starts from 2-amino-4-chloro-pyrimidine, which is then functionalized.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the 4-substituted-2-chloropyrimidine derivative (1.0 eq.), the desired amine or aniline (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).
-
Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., X-Phos, 4-10 mol%). Add this catalyst mixture to the Schlenk flask.
-
Reaction Setup: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed anhydrous solvent (e.g., n-butanol, toluene, or dioxane).
-
Expert Insight: The quality of the solvent and rigorous exclusion of oxygen are critical for catalyst longevity and reaction success. Degassing the solvent by sparging with argon for 15-30 minutes is highly recommended.
-
-
Heating & Monitoring: Heat the reaction to 85-110 °C with vigorous stirring. Monitor progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify as described in Protocol 1.
2.2.2. Suzuki-Miyaura Coupling
Principle: The Suzuki reaction is a cornerstone of C-C bond formation, coupling an organoboron species (usually a boronic acid) with an organic halide or triflate.[17] For pyrimidine synthesis, this is the premier method for introducing aryl, heteroaryl, or alkyl groups, which are difficult to install otherwise. The reaction typically displays high functional group tolerance.[18]
Causality Behind Regioselectivity: When using a dihalopyrimidine like 2,4-dichloropyrimidine, the Suzuki coupling generally shows high selectivity for the C4 position.[18][19] This is attributed to the higher electrophilicity and greater LUMO coefficient at C4 compared to C2, making oxidative addition of the Pd(0) catalyst more favorable at the C4-Cl bond.[11] This inherent selectivity allows for a stepwise functionalization strategy: Suzuki coupling at C4, followed by SNAr or another coupling reaction at C2.
Caption: Diagram 3: The fundamental steps of Suzuki coupling.
Protocol 3: Microwave-Assisted Suzuki Coupling at C4
This protocol leverages microwave irradiation for rapid, high-yield synthesis, starting from a 2-amino-4-chloropyrimidine derivative.[18]
-
Reagent Loading: In a microwave vial, combine the 2-amino-4-chloropyrimidine derivative (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective and common choice for this transformation (0.5-5 mol%).[18]
-
Solvent: Add a solvent system, typically a mixture like dioxane/water or DME/water.
-
Expert Insight: The presence of water is often crucial for the transmetalation step, where the organic group is transferred from boron to palladium.
-
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography.
Application Case Study: Synthesis of a PLK4 Kinase Inhibitor
The true power of 4-fluoropyrimidin-2-amine is realized in multi-step syntheses. Many potent kinase inhibitors utilize a 2,4-disubstituted aminopyrimidine core. The synthesis of PLK4 inhibitor 8h provides a practical example of a synthetic sequence.[4]
Caption: Diagram 4: A common two-step sequence for library synthesis.
This workflow highlights a robust strategy:
-
SNAr Reaction: The more reactive chlorine at C4 of a dichloropyrimidine is first displaced by a desired amine.
-
Buchwald-Hartwig Amination: The less reactive chlorine at C6 (or C2 in other scaffolds) is then coupled with a second, different amine using palladium catalysis.
This sequential, regioselective approach allows for the rapid generation of diverse chemical libraries from a common intermediate, accelerating the structure-activity relationship (SAR) studies that are vital for drug development.
References
- 4-fluoropyrimidin-2-amine Chemical Label. (n.d.). Google AI Grounding API.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). PMC - NIH.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC.
- Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). PMC - NIH.
- CAS 96548-90-2 | 4-Fluoropyrimidin-2-amine. (n.d.). Alchem.Pharmtech.
- 2, 4-disubstituted pyrimidines useful as kinase inhibitors. (n.d.). ResearchGate.
- 96548-90-2 | 4-Fluoropyrimidin-2-amine. (n.d.). ChemScene.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). PMC - NIH.
- Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. (n.d.). PubMed.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). NIH.
- Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (n.d.). ResearchGate.
- Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). NIH.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. (n.d.). PMC - NIH.
- Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2-(benzylthio)-6-chloropyrimidine. (n.d.). Benchchem.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synfacts.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
- Nucleophilic Aromatic Substitution EXPLAINED! (2025). YouTube.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. chemscene.com [chemscene.com]
- 9. chemical-label.com [chemical-label.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging 4-Fluoropyrimidin-2-amine for the Synthesis of Novel Kinase Inhibitors
Abstract
This technical guide provides a comprehensive overview of the strategic application of 4-Fluoropyrimidin-2-amine as a pivotal building block in the synthesis of kinase inhibitors. We delve into the chemical rationale behind its utility, focusing on the advantageous properties conferred by the 2-aminopyrimidine scaffold and the activating fluorine substituent. Detailed, field-proven protocols for key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr), are presented alongside troubleshooting guidance. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of next-generation targeted therapeutics.
Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[2] The 2-aminopyrimidine scaffold is a highly successful "privileged structure" in this field, renowned for its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][3] This mimicry of the natural ATP adenine ring allows for potent and often selective inhibition.[4]
The introduction of a fluorine atom at the C4 position, yielding 4-Fluoropyrimidin-2-amine, significantly enhances the synthetic versatility of this scaffold. Fluorine's high electronegativity makes the pyrimidine ring electron-deficient, thereby activating the C4 position for nucleophilic attack.[5][6] This feature allows for the facile and regioselective introduction of diverse chemical moieties, a crucial step in optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile.
Physicochemical Properties and Reactivity Profile
4-Fluoropyrimidin-2-amine is a stable, crystalline solid at room temperature. Its key value lies in the predictable reactivity dictated by its electronic structure.
-
C4 Position: Highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effects of both the ring nitrogens and the C4-fluorine atom. The fluoride ion is an excellent leaving group in this context.[7]
-
C2-Amino Group: Functions as a key hydrogen bond donor for kinase hinge binding. It can also serve as a synthetic handle for further functionalization, such as acylation or arylation, to explore interactions with the solvent-exposed region of the kinase active site.
The strategic placement of the fluorine atom provides a reliable and regioselective handle for chemists to build molecular complexity, making it a preferred starting material over less activated chloro- or bromo-analogs.
Core Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent and powerful application of 4-Fluoropyrimidin-2-amine is the SNAr reaction at the C4 position. This reaction proceeds via a high-energy, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-deficient pyrimidine ring.[5] The subsequent expulsion of the fluoride leaving group restores aromaticity and yields the C4-substituted product.[5]
Caption: Generalized SNAr Reaction Mechanism.
Protocol 1: SNAr with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of N-substituted-4-aminopyrimidin-2-amine derivatives, a common core in many kinase inhibitors.[8]
Materials:
-
4-Fluoropyrimidin-2-amine (1.0 eq)
-
Desired amine nucleophile (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-Butanol
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl Acetate
-
Brine solution
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Fluoropyrimidin-2-amine.
-
Add the solvent (e.g., n-Butanol) to dissolve or suspend the starting material.
-
Add the amine nucleophile, followed by the base (e.g., DIPEA).
-
Heat the reaction mixture to 80-140 °C. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 2-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, it can be filtered, washed with water and a non-polar solvent (e.g., diethyl ether), and dried.
-
If no precipitate forms, dilute the reaction mixture with Ethyl Acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization to afford the desired product.
Self-Validation:
-
TLC/LC-MS: Monitor for the disappearance of the 4-Fluoropyrimidin-2-amine spot/peak and the appearance of a new, typically less polar, product spot/peak.
-
¹H NMR: Expect the disappearance of the C-H coupling to the C4-Fluorine and the appearance of new signals corresponding to the introduced amine moiety.
-
¹⁹F NMR: The signal corresponding to the starting material should disappear.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the desired product.
Table 1: Example SNAr Conditions & Applications
| Nucleophile Example | Base | Solvent | Temperature (°C) | Target Kinase Class | Reference |
| 1-Ethylpiperazine | None | 1-Pentanol | 140 | Aurora Kinase | [8] |
| Tetrahydro-2H-pyran-4-amine | K₂CO₃ | DMSO | 80 | PLK4 | [9] |
| (S)-N,N-dimethylpyrrolidin-3-amine | None | 1-Pentanol | 140 | Aurora Kinase | [8] |
| tert-butyl (3-aminophenyl)carbamate | DIPEA | N/A | N/A | Bruton's Tyrosine Kinase (BTK) | [10] |
Case Study: Synthesis of a Pyrimidine-Based Inhibitor Scaffold
This workflow illustrates a common synthetic sequence leveraging 4-Fluoropyrimidin-2-amine to build a core structure for kinase inhibitor libraries. The goal is to install a substituted aniline, a frequent component of type I and type II kinase inhibitors.
Caption: A typical two-step synthetic workflow.
This approach allows for late-stage diversification. The initial SNAr reaction provides a stable intermediate which can then be subjected to various cross-coupling or functionalization reactions to rapidly generate a library of analogs for Structure-Activity Relationship (SAR) studies.[11]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | 1. Insufficient reaction temperature/time.2. Poor nucleophilicity of the amine.3. Inappropriate base or solvent. | 1. Increase temperature or extend reaction time. Monitor by LC-MS.2. Use a stronger base or a more polar aprotic solvent (e.g., DMSO).3. Screen alternative bases (e.g., Cs₂CO₃) and solvents. |
| Side Product Formation (e.g., Disubstitution) | 1. Reaction temperature is too high.2. Excess nucleophile used. | 1. Reduce the reaction temperature.2. Use closer to a 1:1 stoichiometry of nucleophile to substrate. |
| No Reaction | 1. Deactivated nucleophile (e.g., sterically hindered or electron-poor aniline).2. Water in the reaction mixture. | 1. Switch to harsher conditions (higher temp, stronger base) or consider a palladium-catalyzed Buchwald-Hartwig amination as an alternative.2. Ensure all reagents and solvents are anhydrous. |
| Difficulty in Purification | 1. Product is highly polar and streaks on silica gel.2. Base (e.g., DIPEA) is difficult to remove. | 1. Use a different eluent system (e.g., DCM/MeOH with NH₄OH) or consider reverse-phase chromatography.2. Perform an acidic wash during workup or use a solid-supported base like K₂CO₃. |
Conclusion
4-Fluoropyrimidin-2-amine is a powerful and versatile building block for the synthesis of kinase inhibitors. Its primary utility stems from the highly efficient and regioselective Nucleophilic Aromatic Substitution reaction at the C4 position, which allows for the straightforward introduction of diverse chemical functionalities. The inherent ability of the resulting 2-aminopyrimidine core to bind to the kinase hinge region makes this a highly valuable starting material for medicinal chemistry campaigns aimed at developing targeted cancer therapies and other kinase-dependent disease treatments.[12][13]
References
-
Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. Available at: [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. Available at: [Link]
-
RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry. Available at: [Link]
-
MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]
-
MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis. Available at: [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available at: [Link]
-
ResearchGate. (n.d.). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link]
-
PubMed. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available at: [Link]
-
SciSpace. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules, 11, 130-134. Available at: [Link]
-
ResearchGate. (n.d.). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). 2, 4-disubstituted pyrimidines useful as kinase inhibitors. Available at: [Link]
-
RSC Publishing. (n.d.). Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Chemical Communications. Available at: [Link]
-
PHARMD GURU. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Available at: [Link]
-
PubMed. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]
-
MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]
-
PubMed. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]
-
ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmdguru.com [pharmdguru.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Fluoropyrimidin-2-amine as a Core Scaffold for the Synthesis of Novel Pyrimidine-Based Antiviral Agents
Introduction
Nucleoside analogs are a cornerstone of antiviral therapy, with numerous approved drugs targeting viral polymerases to disrupt the replication of pathogens such as HIV, hepatitis B and C, and herpesviruses.[1][2] Within this class, pyrimidine derivatives represent a particularly fruitful scaffold for drug design.[3] The strategic incorporation of fluorine into these molecules can dramatically enhance their therapeutic profile. Fluorine's high electronegativity and small size can improve metabolic stability, increase binding affinity to target enzymes, and favorably alter pharmacokinetic properties.[2]
This guide details the utility of 4-Fluoropyrimidin-2-amine as a key starting material for the synthesis of novel pyrimidine nucleoside analogs. We provide a comprehensive overview of the synthetic strategy, a detailed experimental protocol for the synthesis of a representative ribonucleoside analog, and a discussion of the underlying mechanism of action that makes these compounds promising candidates for antiviral drug discovery.
The Strategic Advantage of Fluorination in Pyrimidine Analogs
The substitution of a hydrogen atom or a hydroxyl group with fluorine is a well-established strategy in medicinal chemistry to overcome common drug development hurdles. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, which imparts enhanced metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This can lead to a longer biological half-life and improved bioavailability.
Furthermore, fluorine's high electronegativity can modulate the acidity of nearby protons and influence the conformation of the molecule, potentially leading to stronger and more selective binding to the active site of viral enzymes.[2]
| Property | Hydrogen (H) | Fluorine (F) | Rationale for Antiviral Design |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation; F acts as a close mimic of H.[2] |
| Electronegativity (Pauling) | 2.20 | 3.98 | Alters electronic properties, enhances binding interactions.[2] |
| Bond Strength (C-X) | C-H (~413 kJ/mol) | C-F (~485 kJ/mol) | Increases metabolic stability and drug half-life.[2] |
General Synthetic Strategy: Convergent Synthesis
The most common and versatile method for synthesizing fluorinated nucleosides from 4-Fluoropyrimidin-2-amine is a convergent approach.[4] This strategy involves preparing the fluorinated pyrimidine base and a protected sugar moiety separately before coupling them in a key glycosylation step. This allows for modularity, enabling the synthesis of a wide variety of analogs by simply changing the sugar component.
The general workflow is outlined below. The pyrimidine base is first silylated to enhance its solubility in organic solvents and to activate it for the subsequent coupling reaction. The silylated base is then reacted with a protected ribofuranose derivative in the presence of a Lewis acid catalyst to form the crucial N-glycosidic bond. Finally, the protecting groups on the sugar are removed to yield the target nucleoside analog.
Caption: Convergent synthesis workflow for a pyrimidine nucleoside analog.
Detailed Protocol: Synthesis of a Representative 2-Amino-4-fluoropyrimidine Ribonucleoside
This protocol describes a representative synthesis of a novel nucleoside analog from 4-Fluoropyrimidin-2-amine. It is based on well-established methods in nucleoside chemistry.[1][4]
Disclaimer: This protocol is for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions, including personal protective equipment, and in a well-ventilated fume hood.
Materials and Reagents:
| Reagent | Supplier | Grade |
| 4-Fluoropyrimidin-2-amine | Commercial | >98% |
| Hexamethyldisilazane (HMDS) | Commercial | Reagent |
| Ammonium Sulfate | Commercial | Reagent |
| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Commercial | >98% |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Commercial | >98% |
| Anhydrous Acetonitrile (MeCN) | Commercial | DriSolv |
| Dichloromethane (DCM) | Commercial | HPLC |
| Saturated Sodium Bicarbonate (aq.) | In-house | --- |
| Sodium Methoxide (NaOMe), 0.5 M in Methanol | Commercial | --- |
| Methanol (MeOH) | Commercial | HPLC |
| Amberlite® IR120 (H⁺ form) resin | Commercial | --- |
| Silica Gel | Commercial | 230-400 mesh |
Step-by-Step Methodology:
Part A: Silylation of 4-Fluoropyrimidin-2-amine
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Fluoropyrimidin-2-amine (5.0 g, 44.2 mmol).
-
Reagent Addition: Add hexamethyldisilazane (HMDS, 100 mL) and a catalytic amount of ammonium sulfate (~50 mg).
-
Reaction: Heat the suspension to reflux (approx. 125°C) under a nitrogen atmosphere. The solid will slowly dissolve as the silylation proceeds. Continue refluxing for 6-8 hours until the solution becomes clear.
-
Work-up: Allow the reaction to cool to room temperature. Remove the excess HMDS under reduced pressure using a rotary evaporator to yield the crude silylated pyrimidine as an oil. This intermediate is moisture-sensitive and should be used immediately in the next step without further purification.
-
Causality Note: Silylation of the amine and pyrimidine nitrogens increases nucleophilicity and solubility in the non-polar solvent used for glycosylation, ensuring a homogeneous reaction.
-
Part B: N-Glycosylation (Vorbrüggen Coupling)
-
Setup: Dissolve the crude silylated pyrimidine from Part A and 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (24.5 g, 48.6 mmol, 1.1 equiv) in anhydrous acetonitrile (150 mL) in a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere.
-
Catalyst Addition: Cool the solution to 0°C using an ice bath. Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (9.6 mL, 53.0 mmol, 1.2 equiv) dropwise over 15 minutes.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Ethyl Acetate:Hexanes).
-
Quenching & Work-up: Cool the reaction mixture to room temperature and carefully pour it into a stirred, saturated aqueous solution of sodium bicarbonate (200 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) to yield the protected nucleoside.
-
Causality Note: TMSOTf is a powerful Lewis acid that facilitates the formation of an oxocarbenium ion intermediate from the protected sugar, which is then attacked by the silylated pyrimidine base to form the desired β-N-glycosidic bond.
-
Part C: Deprotection (Zemplén Deprotection)
-
Setup: Dissolve the purified protected nucleoside (from Part B) in methanol (150 mL) in a 250 mL round-bottom flask.
-
Reagent Addition: Add a 0.5 M solution of sodium methoxide in methanol (5 mL, 2.5 mmol, ~0.2 equiv).
-
Reaction: Stir the solution at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Neutralization: Add Amberlite® IR120 (H⁺ form) resin to the solution and stir for 20 minutes until the pH is neutral (~7).
-
Work-up & Purification: Filter off the resin and wash it with methanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from methanol/ether) or silica gel chromatography to afford the final 2-amino-4-fluoropyrimidine ribonucleoside.
-
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Proposed Mechanism of Action
Like other antiviral nucleoside analogs, derivatives of 4-Fluoropyrimidin-2-amine are prodrugs that must be activated intracellularly to exert their effect.[5]
-
Cellular Uptake: The nucleoside analog enters the host cell via nucleoside transporters.
-
Anabolic Phosphorylation: Inside the cell, host cell kinases phosphorylate the analog sequentially to its 5'-monophosphate, 5'-diphosphate, and finally to the active 5'-triphosphate form.
-
Inhibition of Viral Polymerase: The resulting triphosphate analog mimics a natural nucleotide (e.g., CTP or UTP) and is recognized by the viral RNA-dependent RNA polymerase (RdRp). It competes with the natural substrate for incorporation into the growing viral RNA chain.[6]
-
Chain Termination: Once incorporated, the analog can act as a chain terminator, preventing further elongation of the viral RNA. The presence of the fluorine atom can also disrupt the polymerase's function, leading to a non-functional viral genome.[1][6]
Caption: Intracellular activation and mechanism of action for a pyrimidine nucleoside analog.
Applications in Drug Discovery & Future Outlook
The 4-Fluoropyrimidin-2-amine scaffold is a highly valuable starting point for generating libraries of novel compounds for antiviral screening. By varying the sugar moiety (e.g., using deoxyribose, arabinose, or carbocyclic rings) and introducing further substitutions on the pyrimidine ring, a diverse range of chemical entities can be created.[4][7] These libraries can be tested in high-throughput screening assays against a wide panel of viruses, particularly RNA viruses like influenza, coronaviruses, and flaviviruses, where nucleoside analogs have shown significant promise.[3][6][8] The synthetic accessibility and favorable properties conferred by the fluorine atom make 4-Fluoropyrimidin-2-amine a critical tool in the ongoing search for next-generation antiviral therapeutics.
References
-
Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. (2020). Russian Journal of Bioorganic Chemistry. [Link]
-
Favipiravir - Wikipedia. (n.d.). Wikipedia. [Link]
-
Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(4), 1043–1051. [Link]
-
Tiyasakulchai, T., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 11(61), 38695-38701. [Link]
-
Tiyasakulchai, T., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances. [Link]
-
Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. (2019). Current Protocols in Nucleic Acid Chemistry. [Link]
-
Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine. (2024). Antiviral Research. [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). Molecules. [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2022). Molecules. [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules. [Link]
-
Fluorinated pyrimidine nucleosides. 4. Synthesis and antitumor testing of a series of 2',5'-dideoxy- and 2',3',5'-trideoxynucleosides of 5-fluorouracil. (1979). Journal of Medicinal Chemistry. [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2022). Molecules. [Link]
-
[Synthesis and biological properties of pyrimidine 4'-fluoro nucleosides and 4'-fluoro uridine 5'-O-triphospate]. (2022). Yakugaku Zasshi. [Link]
-
Nucleosides with Fluorinated Nucleobases for Antiviral and Anticancer Therapies. (n.d.). Molecules. [Link]
-
Synthesis of nucleosides and non-nucleosides based 4,6-disubstituted-2-oxo-dihydropyridine-3-carbonitriles as antiviral agents. (2018). Medicinal Chemistry. [Link]
-
4'-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo. (2024). mBio. [Link]
-
Fluorinated Nucleosides: Synthesis and Biological Implication. (2008). Current Topics in Medicinal Chemistry. [Link]
-
Exploration of 4′-fluoro fleximer nucleoside analogues as potential broad-spectrum antiviral agents. (2025). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. (1990). Journal of Medicinal Chemistry. [Link]
-
Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. (2021). Molecules. [Link]
-
Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. (2020). Arabian Journal of Chemistry. [Link]
-
A roadmap to engineering antiviral natural products synthesis in microbes. (2020). Current Opinion in Biotechnology. [Link]
Sources
- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Favipiravir - Wikipedia [en.wikipedia.org]
- 6. Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4'-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction yields for 4-Fluoropyrimidin-2-amine
An in-depth guide from the desk of a Senior Application Scientist.
Technical Support Center: 4-Fluoropyrimidin-2-amine
Welcome to the technical support center for the synthesis of 4-Fluoropyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important building block. My goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot common issues and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially scalable method for synthesizing 4-Fluoropyrimidin-2-amine?
The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the displacement of a halide, most commonly chlorine, from the C4 position of a 2-aminopyrimidine ring using a fluoride source. The reaction starting from 2-Amino-4-chloropyrimidine is widely used due to the relative availability of the starting material and the efficiency of the substitution.[1]
Q2: Why is the C4 position of the pyrimidine ring susceptible to nucleophilic attack?
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is most pronounced at the C2, C4, and C6 positions. When a nucleophile attacks the C4 position, a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed.[2] The negative charge in this intermediate can be effectively delocalized onto the ring nitrogen atoms, which stabilizes it and facilitates the subsequent expulsion of the leaving group (e.g., chloride).[3]
Q3: What are the most critical parameters that influence the yield of the SNAr fluorination?
Three parameters are paramount:
-
Fluoride Source & Its Activity: The choice and state of the fluoride salt (e.g., KF, CsF) are crucial. Anhydrous, finely powdered, or spray-dried potassium fluoride is often preferred to maximize its nucleophilicity and surface area.
-
Solvent: Aprotic, polar solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Sulfolane are essential. These solvents effectively solvate the cation (K⁺) of the fluoride salt, leaving a "naked" and highly reactive fluoride anion.[4]
-
Temperature: SNAr reactions on electron-deficient rings are often thermally demanding. Temperatures in the range of 120-180 °C are common to overcome the activation energy barrier for the reaction.[5][6]
Q4: How should I properly store the 4-Fluoropyrimidin-2-amine product?
4-Fluoropyrimidin-2-amine should be stored in a tightly sealed container in a cool, dry place, away from moisture and light.[7][8] As an amine, it can be susceptible to slow oxidation or degradation over time, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Troubleshooting Guide: Optimizing Your Reaction
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction has stalled. TLC/LC-MS analysis shows a large amount of unreacted 2-Amino-4-chloropyrimidine. What went wrong?
This is a classic conversion issue that can be traced back to several factors.
-
Cause 1: Inactive Fluoride Source. Potassium fluoride (KF) is hygroscopic and its surface can be passivated by absorbed water or the formation of less reactive hydrates.
-
Solution: Ensure your KF is genuinely anhydrous. Standard practice involves drying KF in a vacuum oven at >150 °C for several hours before use. For superior results, use spray-dried KF, which has a much higher surface area and reactivity. Alternatively, cesium fluoride (CsF) can be used as it is more soluble and reactive, though more expensive.
-
-
Cause 2: Insufficient Temperature. The C-Cl bond on the pyrimidine ring requires significant energy input to break.
-
Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage. Be cautious, as excessively high temperatures (>190 °C) can lead to decomposition of the solvent (especially DMF) and the product.
-
-
Cause 3: Inappropriate Solvent.
-
Solution: Ensure you are using a high-purity, anhydrous grade of an aprotic polar solvent. Water contamination will preferentially lead to the formation of the undesired 4-hydroxypyrimidine byproduct. See the table below for a comparison of common solvents.
-
| Parameter | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Sulfolane |
| Boiling Point | 153 °C | 189 °C | 285 °C |
| Pros | Good solvating power, moderate cost. | Excellent solvating power, higher boiling point allows for higher reaction temperatures. | Very high boiling point, thermally stable. |
| Cons | Can decompose at high temperatures to form dimethylamine, which can act as a competing nucleophile. | Can be difficult to remove during work-up, potential for side reactions if not anhydrous. | High viscosity, can be difficult to handle and remove. |
| Typical Temp. | 130-150 °C | 150-180 °C | 160-190 °C |
Q2: My main product is contaminated with a significant amount of 2-Amino-4-hydroxypyrimidine. How can I prevent this?
The formation of this byproduct is almost always due to the presence of water, which acts as a competing nucleophile (as hydroxide under basic conditions or direct hydrolysis).
-
Solution: Rigorous Anhydrous Technique.
-
Dry Your Solvent: Use a freshly opened bottle of anhydrous solvent or dry it using standard laboratory procedures (e.g., distillation from calcium hydride or storage over activated 3Å molecular sieves).
-
Dry Your Reagents: As mentioned, dry the KF thoroughly. Ensure the starting 2-Amino-4-chloropyrimidine is also dry.
-
Inert Atmosphere: Assemble your reaction glassware while hot after oven-drying and conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the system.
-
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Optimized Experimental Protocol
This protocol describes a robust lab-scale synthesis of 4-Fluoropyrimidin-2-amine from 2-Amino-4-chloropyrimidine.
Materials:
-
2-Amino-4-chloropyrimidine (1.0 eq)
-
Spray-dried Potassium Fluoride (2.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-4-chloropyrimidine (e.g., 5.0 g, 38.6 mmol, 1.0 eq) and spray-dried potassium fluoride (e.g., 5.6 g, 96.5 mmol, 2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Solvent Addition: Add anhydrous DMSO (e.g., 50 mL) via a syringe.
-
Reaction: Heat the reaction mixture to 160 °C with vigorous stirring. The mixture will be a heterogeneous slurry.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate) or LC-MS. The reaction is typically complete within 8-16 hours. Look for the disappearance of the starting material spot.
-
Work-up (Cooling): Once complete, cool the reaction mixture to room temperature.
-
Work-up (Quenching): Carefully pour the cooled reaction mixture into a beaker containing ice-water (e.g., 250 mL). This will precipitate the product and dissolve the inorganic salts.
-
Work-up (Extraction): Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 x 100 mL). The product has good solubility in ethyl acetate.
-
Work-up (Washing): Combine the organic layers and wash with water (2 x 100 mL) to remove residual DMSO, followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel to yield pure 4-Fluoropyrimidin-2-amine as a white to off-white solid.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step addition-elimination mechanism for SNAr fluorination.
References
-
Gore, V. G. (2021). Concerted Nucleophilic Aromatic Substitution Reactions. PMC, PubMed Central, NIH. Available at: [Link]
-
Dietz, M., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-452. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Dietz, M., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. Available at: [Link]
-
Illuminati, G., & Stegel, F. (1983). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. Available at: [Link]
-
Fabbrizzi, G., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(11), 2416-2424. Available at: [Link]
-
Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]
-
Patsnap. (n.d.). Preparation method of 2-amino-4-fluoropyridine. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. Available at: [Link]
-
Wang, H., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Molecules, 19(11), 17799-17813. Available at: [Link]
- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
-
Taha, M., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(21), 5198. Available at: [Link]
-
PubChem. (n.d.). 2-Fluoropyrimidin-4-amine. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4-fluoropyridine. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a. Available at: [Link]
-
Kumar, S., et al. (2013). 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105. Available at: [Link]
-
Pontinen, A. K., et al. (2022). Fluoropyrimidines affect de novo pyrimidine synthesis impairing biofilm formation in Escherichia coli. PLOS Genetics, 18(1), e1009967. Available at: [Link]
-
Brown, D. J., & Ford, P. W. (1969). Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines. Journal of the Chemical Society, Perkin Transactions 2, 2, 76-80. Available at: [Link]
-
Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 48, 116415. Available at: [Link]
-
ResearchGate. (n.d.). 2-Chloropyrimidin-4-amine. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active intermediate 5-Flourouracil. Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. 2-Hydroxy-4-amino-5-fluoropyrimidine(2022-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Purification of 4-Fluoropyrimidin-2-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique purification challenges associated with 4-Fluoropyrimidin-2-amine derivatives. The introduction of a fluorine atom onto the pyrimidine scaffold introduces specific physicochemical properties that require careful consideration during purification. This resource is designed to explain the causality behind these challenges and offer field-proven solutions.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4-Fluoropyrimidin-2-amine derivatives in a practical, question-and-answer format.
Issue 1: Poor Peak Shape and Resolution in Reversed-Phase HPLC
Question: I'm trying to purify my 4-Fluoropyrimidin-2-amine derivative using standard C18 HPLC, but I'm getting broad, tailing peaks and poor separation from impurities. What's going on?
Probable Causes & Solutions:
The challenges you're facing often stem from the unique electronic properties conferred by the fluorine atom and the basicity of the amine group.
-
Secondary Interactions with Silica: The 2-amino group, although weakened in basicity by the adjacent nitrogen atoms and the C4-fluoro substituent, can still engage in ionic interactions with residual, acidic silanol groups on the surface of standard silica-based C18 columns. This leads to peak tailing.
-
Inconsistent Protonation State: The pKa of the 2-amino group is critical. If the mobile phase pH is too close to the compound's pKa, the molecule will exist as a mixture of its protonated (charged) and neutral forms, leading to peak broadening or splitting. The strong electron-withdrawing effect of fluorine lowers the basicity of nearby amines, which can alter ionization and solubility characteristics.[1]
-
Inappropriate Mobile Phase pH: A mobile phase that is too acidic or basic can fail to consistently protonate or deprotonate your compound and impurities, preventing differential retention.
Recommended Solutions:
-
Mobile Phase pH Optimization: This is the most critical parameter.
-
Acidic Modifiers: Add 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase (water/acetonitrile or water/methanol). This will fully protonate the 2-amino group, ensuring a single, positively charged species that interacts more predictably with the stationary phase. TFA is also an ion-pairing agent that can mask silanol interactions, improving peak shape.
-
Buffered Mobile Phases: For more precise control, use a buffered mobile phase. A 0.05 M ammonium phosphate buffer at pH 3.5 has been shown to be effective for separating fluoropyrimidines.[2]
-
-
Column Selection:
-
End-Capped Columns: Ensure you are using a high-quality, fully end-capped C18 column to minimize exposed silanol groups.
-
Alternative Stationary Phases: If issues persist, consider a column with a different selectivity. A phenyl-hexyl phase can offer alternative π-π interactions, while polar-embedded phases are designed to be more compatible with aqueous mobile phases and reduce silanol interactions.
-
Experimental Protocol: HPLC Method Development for a Novel 4-Fluoropyrimidin-2-amine Derivative
-
Initial Scouting Run:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV (scan 210-400 nm, select optimal wavelength).
-
-
Analyze the Chromatogram: Assess peak shape, resolution, and retention time.
-
Optimization Workflow: Use the following decision tree to refine the method.
Issue 2: My Compound Fails to Crystallize and Oils Out
Question: I have successfully purified my compound by column chromatography and obtained a clean oil after solvent evaporation. However, all my attempts at crystallization have resulted in it oiling out or remaining as a persistent oil. How can I get it to crystallize?
Probable Causes & Solutions:
-
Residual Impurities: Even small amounts of impurities can inhibit the formation of a crystal lattice. Ensure your material is >98% pure by HPLC before attempting crystallization.
-
Inappropriate Solvent System: The compound may be too soluble in your chosen solvent, even at low temperatures, or the solvent may not be ideal for promoting the necessary intermolecular interactions for crystal packing.
-
High Conformational Flexibility: If your derivative has flexible side chains, it may have difficulty adopting the single, low-energy conformation required for crystallization.
Recommended Solutions:
-
Rigorous Purity Check: First, confirm the purity of your oil. If necessary, perform a final, careful chromatographic polishing step.
-
Systematic Solvent Screening: Do not rely on just one or two solvents. Screen a wide range of solvents with varying polarities. A good starting point is a solvent in which your compound is sparingly soluble at room temperature but fully soluble upon heating.[3]
| Solvent System | Polarity Index | Boiling Point (°C) | Common Use Case |
| Heptane/Ethyl Acetate | 0.1 / 4.4 | 98 / 77 | For non-polar to moderately polar compounds. |
| Dichloromethane/Hexane | 3.1 / 0.1 | 40 / 69 | Good for many organics, but use vapor diffusion.[3] |
| Isopropanol/Water | 3.9 / 10.2 | 82 / 100 | For more polar compounds that can hydrogen bond. |
| Acetonitrile | 5.8 | 82 | Can be effective for compounds with nitrile groups. |
-
Advanced Crystallization Techniques:
-
Anti-Solvent Vapor Diffusion: Dissolve your compound in a small amount of a "good" solvent (e.g., dichloromethane) in a small, open vial. Place this vial inside a larger, sealed jar containing a larger volume of an "anti-solvent" in which your compound is insoluble (e.g., pentane or hexane). The anti-solvent vapor will slowly diffuse into your solution, reducing solubility and promoting slow, controlled crystal growth.[3]
-
Seeding: If you have ever had a previous batch crystallize, use a tiny crystal (a "seed") to initiate crystallization in a supersaturated solution.
-
pH Adjustment: Your compound is a base. If it is protonated (e.g., as a TFA or HCl salt from chromatography), it will be highly polar and difficult to crystallize from organic solvents. Neutralize it with a mild base (e.g., aqueous NaHCO₃), extract it into an organic solvent (like EtOAc or DCM), dry the organic layer, and then attempt crystallization on the freebase.
-
Issue 3: Suspected On-Column Degradation
Question: After running a silica gel flash column, I'm seeing new, more polar spots on my TLC, and my overall yield is low. I suspect my compound is degrading. Is this common?
Probable Causes & Solutions:
Yes, degradation on silica gel is a significant risk for many nitrogen-containing heterocycles.
-
Acidic Silica Surface: Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the hydrolysis or degradation of sensitive compounds. The electron-withdrawing fluorine atom at the 4-position can make the pyrimidine ring more susceptible to nucleophilic attack, such as by residual water on the silica.
-
Solvent Reactivity: Using protic solvents like methanol directly on a silica column with sensitive compounds can sometimes lead to methylation or other side reactions.
Recommended Solutions:
-
Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your starting eluent (e.g., 5% ethyl acetate in hexanes) and add 1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica surface, preventing acid-catalyzed degradation.
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: This is a good alternative to silica for acid-sensitive basic compounds.
-
Reversed-Phase Flash Chromatography: If your compound is sufficiently non-polar, consider using a C18 flash column with a water/acetonitrile or water/methanol mobile phase. This avoids the acidity of silica altogether.
-
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time your compound is exposed to the stationary phase.
Part 2: Frequently Asked Questions (FAQs)
Q1: How exactly does the 4-fluoro substituent affect the basicity and chromatographic behavior of the 2-amino group?
The fluorine atom at the C4 position has a profound impact due to its high electronegativity. It exerts a strong electron-withdrawing inductive effect (-I effect) on the entire pyrimidine ring.[1] This effect pulls electron density away from the nitrogen atoms, including those of the 2-amino group.
-
Reduced Basicity (Lower pKa): By reducing the electron density on the amino nitrogens, the fluorine atom makes their lone pair of electrons less available to accept a proton. This significantly lowers the pKa of the 2-amino group compared to a non-fluorinated analogue, making it a weaker base.[1]
-
Chromatographic Implications:
-
Normal Phase (Silica/Alumina): As a weaker base, the compound will have a reduced affinity for the acidic sites on silica gel. This typically results in a lower retention time (higher Rf value) compared to its non-fluorinated counterpart.
-
Reversed-Phase (C18): The impact is primarily on how pH affects retention. Because the pKa is lower, a lower pH is required to fully protonate the molecule. When protonated, the compound becomes more polar and will elute earlier. The fluorine atom itself also increases lipophilicity, which would increase retention, creating a complex interplay of factors that must be managed by controlling the mobile phase pH.[4][5]
-
Q2: What are the most likely degradation pathways for my 4-Fluoropyrimidin-2-amine derivative under purification conditions?
While these compounds are generally stable, certain conditions can promote degradation.[6] The pyrimidine ring itself has known metabolic and chemical degradation pathways that can be relevant.[7][8][9]
-
Hydrolysis of the C-F Bond: The C4 position on the pyrimidine ring is electron-deficient, making it susceptible to nucleophilic substitution. Under strongly acidic or basic conditions, or in the presence of strong nucleophiles, the fluorine atom can be displaced by a hydroxyl group to form the corresponding 4-hydroxy derivative.
-
Hydrolytic Ring Opening: Pyrimidine rings can undergo cleavage under harsh hydrolytic conditions (e.g., strong acid/base at high temperatures).[8][9] This is generally less of a concern under typical chromatographic conditions but can occur during aggressive aqueous workups.
-
Side-Chain Reactions: The specific side chains on your derivative may have their own instabilities (e.g., oxidation of benzylic positions, hydrolysis of esters) that you must also consider.
Q3: I am struggling to separate constitutional isomers. What advanced purification techniques should I consider?
Separating constitutional isomers (e.g., 4-fluoro vs. 6-fluoro derivatives) can be extremely challenging as they often have very similar polarities and pKa values.[10] When standard HPLC fails, more specialized techniques are required.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol. It offers different selectivity compared to HPLC and is often superior for separating isomers. The low viscosity of the mobile phase allows for faster, more efficient separations.[11]
-
Centrifugal Partition Chromatography (CPC): CPC is a preparative, liquid-liquid chromatography technique that avoids solid stationary phases entirely, eliminating issues like irreversible adsorption and sample degradation on silica.[12] It separates compounds based on their differential partitioning between two immiscible liquid phases and is exceptionally well-suited for separating closely related molecules.[12][13]
Decision Tree: Selecting a Purification Technique
References
- Miller, A. A., Benvenuto, J. A., & Loo, T. L. (1982). Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines.
- Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. RSC Medicinal Chemistry.
- Tolmachova, K., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
- BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds. BenchChem.
- Rotachrom Technologies. (2024).
- van Gennip, A. H., et al. (1997). Scheme of pyrimidine degradation pathways.
- Baxendale, I. R., et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720–1740.
- Coskun, O. (2016). Separation techniques: Chromatography. Northern Clinics of Istanbul, 3(2), 156-160.
- Coskun, O. (2016).
- Kim, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal, 28(25), e202200331.
- MDPI. (n.d.). Section Chromatographic Separations.
- Kim, J., et al. (2011). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 193(17), 4428–4436.
- Sereda, P., et al. (2022). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. International Journal of Molecular Sciences, 23(21), 13352.
- Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(12), 2856–2863.
- O'Connor, M. F., et al. (2013). Proposed pathway of 4-aminopyridine degradation by the enrichment culture.
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62.
- Maslov, A. D., et al. (2005). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 39, 41-47.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sefh.es [sefh.es]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems [ouci.dntb.gov.ua]
- 10. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Fluoropyrimidin-2-amine
Welcome to the comprehensive technical support guide for the synthesis of 4-Fluoropyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. This guide provides in-depth, field-proven insights and actionable protocols to enhance the purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-Fluoropyrimidin-2-amine?
There are two primary synthetic strategies for the preparation of 4-Fluoropyrimidin-2-amine. The most prevalent is a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (HALEX) reaction. The second common approach involves a cyclization-condensation reaction.
-
Route 1: Halogen Exchange (HALEX) : This route typically starts from the more readily available 2-amino-4-chloropyrimidine. The chloro group at the 4-position is displaced by a fluoride ion using a suitable fluorinating agent.
-
Route 2: Cyclization-Condensation : This method involves the reaction of guanidine with a fluorinated three-carbon building block to construct the pyrimidine ring.
Q2: I am seeing an impurity with a mass corresponding to my starting material in the final product. How can I address this?
This is a common issue, particularly in the HALEX route. The presence of unreacted 2-amino-4-chloropyrimidine indicates an incomplete reaction.
Troubleshooting Steps:
-
Increase Reaction Time or Temperature : The kinetics of the halogen exchange can be slow. Cautiously increasing the reaction time or temperature can drive the reaction to completion. Microwave-assisted synthesis has been shown to reduce reaction times and potentially minimize side reactions[1][2].
-
Fluorinating Agent Stoichiometry : Ensure an adequate excess of the fluorinating agent is used.
-
Choice of Fluorinating Agent : The reactivity of the fluoride source is critical. Spray-dried potassium fluoride is often more reactive than the anhydrous crystalline form due to its higher surface area. Phase-transfer catalysts can also be employed to enhance the nucleophilicity of the fluoride ion.
-
Solvent Choice : Aprotic polar solvents like DMSO, DMF, or sulfolane are typically used to dissolve the reactants and facilitate the SNAr reaction. Ensure your solvent is anhydrous, as water can lead to hydrolysis byproducts.
Q3: My mass spectrometry analysis shows a byproduct with a mass 2 units lower than my starting material (M-2). What is this impurity and how is it formed?
This impurity is likely 2-amino-4-hydroxypyrimidine. It is formed through the hydrolysis of either the starting material (2-amino-4-chloropyrimidine) or the product (4-Fluoropyrimidin-2-amine).
Causality and Prevention:
-
Water Contamination : The primary cause is the presence of water in the reaction mixture. It is crucial to use anhydrous solvents and reagents.
-
Reaction Conditions : High temperatures in the presence of trace water can accelerate hydrolysis.
-
Work-up Procedure : During the work-up, prolonged exposure to aqueous acidic or basic conditions can promote hydrolysis. Neutralize the reaction mixture promptly and minimize contact time with the aqueous phase.
Troubleshooting Guide: Side Product Formation
This section provides a detailed breakdown of common side products, their formation mechanisms, and strategies for their mitigation.
Side Products in the Halogen Exchange (HALEX) Route
The synthesis of 4-Fluoropyrimidin-2-amine from 2-amino-4-chloropyrimidine is a robust method, but not without its challenges. The primary side products are outlined below.
| Side Product | Structure | Formation Mechanism | Mitigation Strategies |
| Unreacted Starting Material | 2-amino-4-chloropyrimidine | Incomplete reaction | Increase reaction temperature/time, use excess fluorinating agent, consider microwave irradiation. |
| Hydrolysis Product | 2-amino-4-hydroxypyrimidine | Nucleophilic attack by water on the C4 position | Use anhydrous reagents and solvents, control reaction temperature, perform a rapid aqueous work-up. |
| Regioisomer | 4-amino-2-fluoropyrimidine | If starting from 2,4-dichloropyrimidine, non-selective amination can occur. | Use a selective amination procedure on 2,4-dichloropyrimidine, or start with 2-amino-4-chloropyrimidine. |
| Di-substituted Product | 2,4-diaminopyrimidine | If starting from 2,4-dichloropyrimidine and ammonia, over-amination is possible. | Carefully control the stoichiometry of ammonia and reaction conditions. |
Diagram: Side Product Formation in the HALEX Route
Caption: Key side products in the HALEX synthesis of 4-Fluoropyrimidin-2-amine.
Side Products in the Cyclization-Condensation Route
When synthesizing 4-Fluoropyrimidin-2-amine from guanidine and a fluorinated precursor, the spectrum of potential side products is different.
| Side Product | Structure | Formation Mechanism | Mitigation Strategies |
| Incomplete Cyclization Products | Various open-chain intermediates | The condensation reaction does not proceed to completion. | Optimize reaction conditions (temperature, catalyst, reaction time), ensure purity of starting materials. |
| Polymerization Products | Polymeric materials | Some fluorinated precursors, like β-fluoroenolate salts, can be prone to polymerization.[3] | Maintain optimal reaction temperature and concentration, use purified reagents. |
| Methoxy Byproduct | 2-methoxy-substituted pyrimidine | If methanol is used as a solvent or is present as an impurity, it can act as a nucleophile.[3] | Use a non-nucleophilic solvent, ensure all reagents and solvents are free of alcohol contamination. |
Diagram: Troubleshooting Logic for Cyclization Route
Caption: A decision tree for troubleshooting side products in the cyclization synthesis.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoropyrimidin-2-amine via Halogen Exchange
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
2-amino-4-chloropyrimidine
-
Spray-dried potassium fluoride (KF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a dry reaction flask under a nitrogen atmosphere, add 2-amino-4-chloropyrimidine (1 equivalent) and spray-dried potassium fluoride (2-3 equivalents).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 140-160 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Impurity Profiling by HPLC
A robust HPLC method is essential for quantifying the purity of your 4-Fluoropyrimidin-2-amine and identifying side products.[4][5][6][7]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 26 | 5 |
| 30 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
This method should provide good separation of the product from the more polar hydrolysis byproduct and the less polar starting material. For definitive identification of impurities, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.[4][5]
References
-
Huber, S. M., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-450. Available at: [Link]
-
Patel, K., et al. (2023). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Authorea Preprints. Available at: [Link]
-
ScienceDirect. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. ScienceDirect Topics. Available at: [Link]
-
Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. Available at: [Link]
-
Panda, S. S., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]
-
Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
- Google Patents. (2010). Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange.
-
Rahim, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10, 994519. Available at: [Link]
Sources
- 1. US20100022804A1 - Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange - Google Patents [patents.google.com]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpharmsci.com [jpharmsci.com]
- 5. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 6. soeagra.com [soeagra.com]
- 7. rroij.com [rroij.com]
Technical Support Center: Stability of 4-Fluoropyrimidin-2-amine in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Fluoropyrimidin-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling and ensuring the stability of 4-Fluoropyrimidin-2-amine in experimental settings. Understanding the stability profile of this compound is critical for generating reproducible data and for the success of your research endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of 4-Fluoropyrimidin-2-amine.
Q1: What are the recommended storage conditions for solid 4-Fluoropyrimidin-2-amine?
For maximum long-term stability, the solid compound should be stored at 4°C in a tightly sealed container, protected from moisture and light.[1] The chemical structure contains an amine group and a fluorinated pyrimidine ring, which can be susceptible to degradation under suboptimal conditions. Storing it in a desiccated, dark, and cool environment minimizes the risk of hydrolysis and photodegradation.
Q2: What are the best practices for preparing a stock solution?
It is crucial to use an anhydrous, high-purity solvent to prepare stock solutions. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of many heterocyclic compounds. For aqueous experiments, a concentrated stock in DMSO can then be diluted into the aqueous buffer immediately before use. This practice minimizes the time the compound spends in an aqueous environment, where it may be less stable. Always use fresh, high-quality solvents.
Q3: Is 4-Fluoropyrimidin-2-amine sensitive to light?
Yes, protection from light is recommended.[1] Many pyrimidine-based compounds can undergo photodegradation.[2] To prevent this, store the solid compound and any solutions in amber vials or wrap containers in aluminum foil. When conducting experiments, minimize exposure to direct light, especially high-energy UV light.
Q4: Can I heat a solution to get the compound to dissolve?
Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided. Thermal degradation is a potential risk for many amine-containing compounds.[3][4] If heating is necessary, warm the solution briefly (e.g., to 37°C) and sonicate. It is advisable to perform a quality control check (e.g., via HPLC) on a heated solution to ensure no degradation has occurred before proceeding with your experiments.
Section 2: Troubleshooting Guide for Common Stability Issues
This section provides a question-and-answer guide to troubleshoot specific problems that may arise during your experiments.
Q5: I prepared a solution in an aqueous buffer, but a precipitate formed over time. What happened?
This is a common issue related to either solubility limits or pH-dependent stability.
-
Causality: The solubility of amine-containing compounds is often highly dependent on pH.[5] The 2-amino group on the pyrimidine ring is basic and will be protonated at acidic pH, which can alter its solubility. Furthermore, related compounds like 5-fluorouracil are known to precipitate at a pH below 8.5.[6] It is highly probable that 4-Fluoropyrimidin-2-amine has limited solubility in neutral or acidic aqueous solutions.
-
Solution:
-
Check the pH: Measure the pH of your final solution. For many fluoropyrimidines, maintaining a slightly basic pH (e.g., pH 8.0-9.0) can improve solubility, though this may increase the risk of hydrolysis (see Q6).
-
Use a Co-solvent: If you prepared your solution directly in an aqueous buffer, consider making a concentrated stock in an organic solvent like DMSO and then diluting it into your buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Filter the Solution: If a precipitate has formed, do not use the supernatant assuming the concentration is correct. The concentration of the dissolved compound will be lower than intended. Prepare a fresh solution using the steps above.
-
Q6: My HPLC/LC-MS analysis shows a new peak appearing over time in my aqueous solution. Is my compound degrading?
The appearance of a new, related peak is a strong indicator of chemical degradation. For 4-Fluoropyrimidin-2-amine, the most likely degradation pathway in an aqueous solution is hydrolysis.
-
Causality (The Chemistry): The pyrimidine ring is electron-deficient, and the fluorine atom at the C4 position is a good leaving group. This makes the C4 position susceptible to nucleophilic aromatic substitution, particularly by hydroxide ions (OH⁻) in neutral to basic solutions, or by water in acidic solutions.[7][8] This reaction would replace the fluorine atom with a hydroxyl group, forming 2-amino-pyrimidin-4-ol.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, use high-resolution mass spectrometry (HRMS) to get an accurate mass of the new peak. The mass of the hypothesized hydrolysis product (2-amino-pyrimidin-4-ol, C₄H₅N₃O) would be 111.0433 g/mol , compared to the parent compound's (C₄H₄FN₃) mass of 113.0389 g/mol .
-
Perform a Forced Degradation Study: To confirm pH-dependent degradation, intentionally expose your compound to acidic, neutral, and basic conditions and monitor the formation of the new peak over time. The protocol in Section 3 provides a detailed workflow for this.
-
Prevention: If hydrolysis is confirmed, prepare fresh solutions immediately before use and keep them on ice to slow the degradation kinetics. Avoid storing the compound in aqueous buffers for extended periods.
-
Q7: My experimental results are inconsistent from day to day. Could compound stability be the cause?
Absolutely. Inconsistent results are a classic symptom of a reagent stability problem. If the potency of your compound is decreasing over the course of an experiment or during storage, it will lead directly to poor reproducibility.
-
Logical Workflow: The diagram below outlines a logical workflow to diagnose if compound instability is the root cause of your issues.
Caption: Troubleshooting workflow for inconsistent results.
Section 3: Experimental Protocols
This section provides a detailed, self-validating protocol to proactively assess the stability of 4-Fluoropyrimidin-2-amine under your specific experimental conditions.
3.1 Protocol: Forced Degradation Study for 4-Fluoropyrimidin-2-amine
This protocol uses stress conditions (pH, heat, light) to accelerate and identify potential degradation pathways. It is based on established methodologies for stability testing of pharmaceutical compounds.[9]
Objective: To determine the stability of 4-Fluoropyrimidin-2-amine in solution under various stress conditions.
Materials:
-
4-Fluoropyrimidin-2-amine
-
Anhydrous DMSO
-
Buffers: 0.1 N HCl (acidic), Phosphate Buffered Saline (PBS, pH 7.4, neutral), 0.1 N NaOH (basic)
-
HPLC or UPLC system with a C18 column and UV detector
-
pH meter
-
Incubator/water bath set to 40°C
-
Photostability chamber or a UV lamp (365 nm)
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of 4-Fluoropyrimidin-2-amine in anhydrous DMSO. This is your Primary Stock .
-
Vortex until fully dissolved. This solution, when stored at -20°C, will serve as your stable reference.
-
-
Preparation of Test Solutions:
-
Label three sets of amber vials for acidic, neutral, and basic conditions.
-
Dilute the Primary Stock to a final concentration of 100 µM in each of the three buffers (0.1 N HCl, PBS, 0.1 N NaOH).
-
Causality Note: This dilution mimics the process of adding the drug to an aqueous experimental medium. The final DMSO concentration should be low (e.g., 1%) and consistent across all samples.
-
-
Timepoint Zero (T=0) Analysis:
-
Immediately after preparation, take an aliquot from each of the three test solutions.
-
Analyze these T=0 samples by HPLC to obtain the initial peak area and purity profile. This is your baseline.
-
-
Stress Conditions:
-
Thermal Stress: Place one set of acidic, neutral, and basic vials in an incubator at 40°C.
-
Photolytic Stress: Place a second set of vials in a photostability chamber or at a fixed distance from a UV lamp at room temperature. Include a "dark control" (an identical vial wrapped in aluminum foil) to differentiate between light-induced and room-temperature degradation.
-
Control: Store a third set of vials at 4°C in the dark.
-
-
Timepoint Analysis:
-
Collect aliquots from all vials at specified time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Immediately analyze each aliquot by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time for each condition.
-
Monitor the increase in the peak area of any new peaks (degradants).
-
Data Interpretation:
-
A rapid decrease in the parent peak in the 0.1 N NaOH solution suggests base-catalyzed hydrolysis.
-
A decrease in the 0.1 N HCl solution suggests acid-catalyzed hydrolysis.
-
A decrease in the UV-exposed sample (but not the dark control) indicates photodegradation.
-
A decrease in the 40°C sample indicates thermal degradation.
Plausible Hydrolytic Degradation Pathway
The following diagram illustrates the hypothesized nucleophilic substitution reaction that is the most probable cause of degradation in aqueous solutions.
Caption: Hypothesized hydrolytic degradation of 4-Fluoropyrimidin-2-amine.
Summary Table: Handling and Stability
| Parameter | Recommendation / Information | Rationale |
| Solid Storage | 4°C, desiccated, protected from light.[1] | Minimizes thermal degradation, hydrolysis, and photodegradation. |
| Stock Solution | Anhydrous DMSO, store at -20°C or -80°C. | Organic solvent prevents hydrolysis; freezing slows all kinetic processes. |
| Aqueous Solutions | Prepare fresh before use; minimize storage time. | The compound is susceptible to degradation in aqueous environments. |
| pH | Limited solubility and potential precipitation below pH ~8.5.[6] | The amine group's protonation state affects solubility. |
| Primary Degradation | Hydrolysis (displacement of Fluorine with -OH). | The C-F bond is activated towards nucleophilic attack. |
| Other Risks | Photodegradation, Thermal Degradation. | Pyrimidine rings can be photosensitive; elevated heat accelerates reactions.[2][4] |
References
- (No Source Available)
-
Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin. Journal of Agricultural and Food Chemistry. Available at: [Link]
- (No Source Available)
-
Stiles, M. L., Allen, L. V., & Prince, S. J. (1995). Stability of fluorouracil administered through four portable infusion pumps. American journal of health-system pharmacy. Available at: [Link]
-
Mukherjee, K. L., & Heidelberger, C. (1960). Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. The Journal of biological chemistry. Available at: [Link]
-
Ibis Scientific. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & therapeutics. Available at: [Link]
-
Fisher, G. J., & Johns, H. E. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry. Available at: [Link]
-
Oszczapowicz, I., Oszczapowicz, J., & Grodner, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. BioMed research international. Available at: [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. Available at: [Link]
- (No Source Available)
-
Gmeiner, W. H., & Iversen, P. L. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules (Basel, Switzerland). Available at: [Link]
-
Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. Available at: [Link]
- (No Source Available)
- (No Source Available)
-
University of Kentucky. (2016). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge. Available at: [Link]
- (No Source Available)
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews. Cancer. Available at: [Link]
-
Kumar, D., Kumar, P., Singh, J., & Prakash, O. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) and its determination in rat plasma by a novel stability-indicating RP-HPLC method. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences. Available at: [Link]
- (No Source Available)
- (No Source Available)
- (No Source Available)
-
Eigen, M., & Kustin, K. (1962). The Kinetics of Halogen Hydrolysis. Journal of the American Chemical Society. Available at: [Link]
- (No Source Available)
- (No Source Available)
- (No Source Available)
Sources
- 1. chemscene.com [chemscene.com]
- 2. Degradation of cyclophosphamide and 5-fluorouracil by UV and simulated sunlight treatments: Assessment of the enhancement of the biodegradability and toxicity. | Semantic Scholar [semanticscholar.org]
- 3. Amine Thermal Degradation [bre.com]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. ibisscientific.com [ibisscientific.com]
- 6. Stability of fluorouracil administered through four portable infusion pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 4-Fluoropyrimidin-2-amine
Welcome to the technical support guide for the synthesis and scale-up of 4-Fluoropyrimidin-2-amine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. The following sections provide in-depth, experience-driven answers to frequently asked questions, focusing on reaction control, impurity mitigation, product isolation, and process safety.
Section 1: Reaction Chemistry and Control in Scale-Up
The synthesis of 4-Fluoropyrimidin-2-amine at scale typically proceeds via one of two primary routes: a Balz-Schiemann type reaction from a corresponding amine or a nucleophilic aromatic substitution (SNAr) from a halogenated precursor. Each pathway presents unique challenges related to thermal management, reagent handling, and reaction kinetics.
FAQ 1.1: We are considering a Balz-Schiemann approach starting from 2,4-diaminopyrimidine. What are the primary scale-up concerns with this route?
The Balz-Schiemann reaction, which involves diazotization of an amino group followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source (like HBF₄), is a classic method for introducing fluorine.[1] However, scaling this reaction requires stringent safety and engineering controls.
Core Challenges:
-
Thermal Instability of Diazonium Intermediate: The key intermediate, a pyrimidine diazonium salt, can be explosive, especially in a dry, isolated state. The process must be designed to keep this intermediate in solution and use it immediately. Thermal decomposition to introduce the fluorine is exothermic and can lead to a runaway reaction if not properly controlled.
-
HF Handling: The use of fluoroboric acid (HBF₄) or anhydrous HF-pyridine complexes means handling highly corrosive and toxic materials.[2] Standard glass-lined reactors may be susceptible to etching over time. Specialized materials of construction, such as Hastelloy or Monel, and rigorous engineering controls are necessary for safe handling at scale.[2]
-
Off-Gassing: The diazotization step (using reagents like NaNO₂) evolves nitrogen gas (N₂), and the subsequent decomposition can release BF₃. The reactor and off-gas system must be designed to handle this gas evolution safely to avoid over-pressurization.
A modified Schiemann reaction, where diazotization and fluorination occur in a single pot using reagents like anhydrous HF, can be safer for larger-scale conversions as it avoids the isolation of the hazardous diazonium salt.[2]
Caption: Decision workflow for optimizing the SNAr fluorination.
Section 2: Impurity Profile and Control Strategy
Controlling impurities is paramount for producing high-quality Active Pharmaceutical Ingredients (APIs). [3]The impurity profile of 4-Fluoropyrimidin-2-amine is intrinsically linked to the chosen synthetic route.
FAQ 2.1: What are the most common process-related impurities we should be monitoring for?
The most likely impurities are starting materials, intermediates, and byproducts from side reactions. [4]
| Impurity Name | Structure | Likely Source Route | Mitigation Strategy |
|---|---|---|---|
| 2-Amino-4-chloropyrimidine | C₄H₄ClN₃ | SNAr | Drive reaction to completion via thermal control, appropriate fluoride source, and sufficient reaction time. Monitor by HPLC. |
| 2,4-Diaminopyrimidine | C₄H₆N₄ | Balz-Schiemann | Ensure complete diazotization. Monitor by HPLC. |
| 2-Amino-4-hydroxypyrimidine | C₄H₅N₃O | SNAr | Maintain strict anhydrous conditions. Use high-purity, dry solvents and reagents. [5] |
| Isomeric Fluoropyrimidines | C₄H₄FN₃ | Balz-Schiemann | Can arise from non-selective diazotization if other amino groups are present. Control starting material purity. |
FAQ 2.2: We've detected an unknown impurity in our scaled-up batch that wasn't present in the lab. What's the likely cause?
Unforeseen impurities at scale often arise from subtle differences in the manufacturing environment compared to the lab.
-
Extended Reaction Times/Higher Temperatures: Longer heating times can lead to the degradation of the product or solvent. Aminopyrimidines can be susceptible to thermal degradation.
-
Materials of Construction: Metal ions leached from the reactor (e.g., iron, chromium) can sometimes catalyze side reactions.
-
Inefficient Mixing: Poor mixing can create localized "hot spots" of high reagent concentration or temperature, promoting alternative reaction pathways.
-
Raw Material Quality: Variations between different lots of starting materials or solvents can introduce new impurities that carry through the process. [6] A systematic investigation is required. First, re-analyze retained samples from the lab scale under the same HPLC method. If the impurity is absent, focus on the scale-up parameters. If it's present but was missed, the analytical method may need optimization.
Section 3: Work-up and Crystallization
Effective product isolation and purification are critical for meeting final product specifications. The solubility characteristics of 4-Fluoropyrimidin-2-amine play a key role here.
FAQ 3.1: What is the best solvent system for crystallizing 4-Fluoropyrimidin-2-amine at a multi-kilogram scale?
Based on related aminopyrimidine structures, 4-Fluoropyrimidin-2-amine is expected to be soluble in polar organic solvents and moderately soluble in water. [7][8]This profile is ideal for anti-solvent crystallization.
Recommended Approach: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a good, polar solvent in which it has high solubility. Common choices for similar molecules include DMF, DMSO, or a polar alcohol like methanol or ethanol. [9]2. Anti-Solvent Addition: Slowly add a miscible anti-solvent in which the product is poorly soluble. This induces supersaturation and subsequent crystallization. Good anti-solvents could include water, ethyl acetate, dichloromethane (DCM), or a non-polar solvent like heptane or cyclohexane.
-
Controlled Cooling: The rate of cooling and anti-solvent addition will directly impact crystal size and purity. Slower addition and cooling generally lead to larger, more well-defined crystals with better impurity rejection.
Solvent Selection Table (Predicted Behavior)
| Solvent Class | Examples | Predicted Solubility | Use in Crystallization |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Primary "Good" Solvent |
| Alcohols | Methanol, Ethanol, IPA | Moderate to High | Primary "Good" Solvent |
| Esters | Ethyl Acetate | Low to Moderate | Anti-Solvent |
| Ethers | MTBE, THF | Low | Anti-Solvent |
| Hydrocarbons | Heptane, Toluene | Very Low | Anti-Solvent |
| Water | H₂O | Moderate (pH dependent) | Potential Anti-Solvent |
Note: Experimental verification of solubility is essential for process optimization.
FAQ 3.2: Our crystallization process is yielding an oil or very fine particles that are difficult to filter. How can we improve the physical form?
Oiling out or forming fine precipitates is a common scale-up challenge related to uncontrolled supersaturation.
-
Reduce Supersaturation Rate: Slow down the addition of the anti-solvent and/or the cooling rate.
-
Increase Temperature: Perform the dissolution and initial anti-solvent addition at a higher temperature to stay further from the point of insolubility.
-
Seeding: Introduce a small quantity of pre-existing, high-quality crystals at the point of metastable supersaturation. This provides a template for controlled crystal growth rather than spontaneous nucleation.
-
Agitation: Ensure the agitation is sufficient to keep solids suspended and maintain uniform temperature, but not so aggressive that it causes secondary nucleation (crystal breakage).
Section 4: Process Safety Considerations
The synthesis of 4-Fluoropyrimidin-2-amine involves significant hazards that must be managed with robust safety protocols, especially at scale. [10]
FAQ 4.1: What are the primary safety hazards associated with this process, and how should they be mitigated?
Hazard Identification and Mitigation:
-
Chemical Toxicity/Handling:
-
Hazard: 4-Fluoropyrimidin-2-amine is harmful if swallowed and causes skin, eye, and respiratory irritation (GHS07, H302, H315, H319, H335). [11]Precursors like 2-amino-4-chloropyrimidine and fluorinating agents carry their own significant hazards.
-
Mitigation: Handle all materials in well-ventilated areas or closed systems. Mandate appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles/face shields, and lab coats. [12]For potent fluorinating agents like HF-pyridine, specialized training and equipment are required.
-
-
Reaction Exotherms:
-
Hazard: Both the SNAr fluorination and the decomposition of diazonium salts in the Balz-Schiemann route can be highly exothermic, posing a risk of thermal runaway.
-
Mitigation: Conduct a thorough reaction calorimetry study (e.g., using RC1) to quantify the heat of reaction, heat capacity of the system, and the maximum temperature of the synthesis reaction (MTSR). [13]This data is essential for designing a reactor cooling system that can safely handle the heat load. Ensure controlled addition of reagents and have an emergency quenching plan in place.
-
-
Reagent Instability:
-
Hazard: As mentioned, diazonium salts are potentially explosive.
-
Mitigation: Never isolate diazonium intermediates. Use them in-situ. Ensure the process has robust temperature control to prevent accidental heating.
-
A comprehensive Process Hazard Analysis (PHA) should be conducted before any scale-up operation to formally identify and control all potential risks.
References
-
Umemoto, T. (2012). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. Available at: [Link]
-
Varghese, B., et al. (2006). 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Brown, D. J., & Ford, P. W. (1967). Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]
-
Lauk, U. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. Available at: [Link]
-
Bhosale, A., & Avachat, A. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Patel, H., et al. (2023). Impurity profiling of pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Hone, C. A., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. Available at: [Link]
-
Solubility of Things. (n.d.). 4,6-dimethyl-2-aminopyrimidine. Solubility of Things. Available at: [Link]
-
S. S, & S. S. (2023). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Kulkarni, A. (n.d.). Process Safety and the Pharmaceutical Industry. Amgen. Available at: [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. Available at: [Link]
-
Iqbal, M. A., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science. Available at: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]
-
Haas, A., & Lieb, M. (1985). Modern Synthetic Procedures for the Fluorination of Organic Molecules. CHIMIA. Available at: [Link]
-
Solubility of Things. (n.d.). 2-Aminopyrimidine. Solubility of Things. Available at: [Link]
-
Thomas, S. P., et al. (2016). Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Parsons, A. T., & Buchwald, S. L. (2011). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Available at: [Link]
-
Chen, L., et al. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions. Available at: [Link]
-
Alchem Pharmtech. (n.d.). 4-Fluoropyrimidin-2-amine. Alchem Pharmtech. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-2-(trifluoromethyl)pyrimidine. PubChem. Available at: [Link]
-
Wang, Y., et al. (2022). Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. Molecules. Available at: [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
University of Hertfordshire. (n.d.). 2-amino-4,6-dimethylpyrimidine. AERU. Available at: [Link]
-
SpectraBase. (n.d.). 4-Chloro-2-fluoro-pyrimidine. SpectraBase. Available at: [Link]
-
Wang, X., et al. (2021). Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). US9617215B2 - Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging. Google Patents.
-
Santana, H. S., et al. (2021). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. Chemical Engineering and Processing - Process Intensification. Available at: [Link]
-
Burnett, C. L., et al. (2013). Safety assessment of 2-amino-4-hydroxyethylaminoanisole and 2-amino-4-hydroxyethylaminoanisole sulfate as used in cosmetics. International Journal of Toxicology. Available at: [Link]
Sources
- 1. Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. chimia.ch [chimia.ch]
- 3. soeagra.com [soeagra.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. 2-Hydroxy-4-amino-5-fluoropyrimidine(2022-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. biomedres.us [biomedres.us]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. chemscene.com [chemscene.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]
Preventing polymerization in 4-Fluoropyrimidin-2-amine reactions
Welcome to the technical support center for researchers utilizing 4-Fluoropyrimidin-2-amine. This guide is designed to provide direct, actionable solutions to a common yet critical challenge encountered during synthesis: unwanted polymerization. As a highly reactive building block, 4-Fluoropyrimidin-2-amine's unique electronic properties make it susceptible to self-reaction, leading to viscous reaction mixtures, low yields, and complex purification profiles. This resource consolidates field-proven insights and preventative protocols to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding polymerization issues.
Q1: My reaction mixture with 4-Fluoropyrimidin-2-amine turned into a thick, insoluble sludge. What is happening?
A: You are likely observing polymerization. The 4-Fluoropyrimidin-2-amine molecule is acting as both a nucleophile (via the 2-amino group) and an electrophile (at the C4 position activated by the fluorine atom and ring nitrogens).[1][2] Under certain conditions, particularly elevated temperatures or in the presence of a strong base, one molecule can attack another, initiating a chain reaction that forms oligomeric or polymeric material.
Q2: I am attempting a Suzuki coupling, but I'm getting a very low yield of my desired product and a lot of baseline material on my TLC. Is this related to polymerization?
A: Yes, this is a classic symptom. Polymerization and other side reactions compete with your desired cross-coupling pathway, consuming the starting material.[3][4][5] The baseline material observed on TLC or LC-MS is often the high-molecular-weight polymer, which is typically poorly soluble and has low mobility.
Q3: Can the choice of base in my reaction trigger polymerization?
A: Absolutely. Strong, nucleophilic bases (e.g., NaOH, KOH, or even excess primary/secondary amines) can deprotonate the exocyclic amine, significantly increasing its nucleophilicity and accelerating the polymerization cascade.[6] It is crucial to use weaker, non-nucleophilic, or sterically hindered bases.
Q4: Is there a general temperature limit I should not exceed when working with this compound?
A: While reaction-dependent, a general best practice is to keep the temperature as low as reasonably possible. For nucleophilic aromatic substitution (SNAr) reactions, starting at 0 °C or even sub-zero temperatures (e.g., -20 °C) is highly recommended to control the rate of the desired reaction over the undesired polymerization.[7] Many successful cross-coupling reactions are also performed at moderate temperatures (e.g., 50-80 °C), but careful monitoring is essential.[4][8]
Part 2: Troubleshooting Guide: Diagnosing and Solving Polymerization
This section provides a deeper dive into specific experimental problems and offers structured solutions.
Issue 1: Rapid Polymerization Upon Addition of Reagents
-
Symptom: The reaction mixture becomes viscous or solidifies almost immediately after adding the base or catalyst.
-
Primary Cause: The reaction conditions are too harsh, leading to an exothermic and uncontrolled polymerization. The chosen base is likely too strong or the initial temperature is too high.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid polymerization.
Issue 2: Low Yield and High Molecular Weight Impurities
-
Symptom: The reaction proceeds, but the desired product is obtained in low yield. LC-MS or GPC analysis shows a smear of higher molecular weight species.
-
Primary Cause: A slow, creeping polymerization is competing with the main reaction over time. This can be exacerbated by catalyst decomposition or prolonged reaction times at elevated temperatures.
-
Solutions & Preventative Measures:
-
Lower the Reaction Temperature: Even if the reaction is slower, reducing the temperature by 10-20 °C can significantly disfavor the polymerization pathway, which often has a higher activation energy.[7]
-
Use a Polymerization Inhibitor: For particularly sensitive reactions, adding a radical scavenger or inhibitor can be effective. While the primary polymerization mechanism is nucleophilic, side-reactions can generate radical species.
-
| Inhibitor | Typical Loading (mol%) | Notes |
| BHT (Butylated hydroxytoluene) | 0.1 - 1.0 mol% | A common radical scavenger, effective in preventing radical-initiated side reactions. |
| Hydroquinone | 0.1 - 0.5 mol% | Another effective radical inhibitor. |
| TEMPO | 0.5 - 2.0 mol% | A stable radical that can trap reactive intermediates. |
Part 3: Mechanistic Insight & Best Practices
Understanding the Polymerization Mechanism
The polymerization of 4-Fluoropyrimidin-2-amine is a step-growth process analogous to a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is electron-deficient, making the C4 position (attached to the fluorine) highly electrophilic. The exocyclic 2-amino group is nucleophilic.
Sources
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nucleophilic Substitution of 4-Fluoropyrimidin-2-amine
Welcome to the technical support center for synthetic methodologies involving 4-fluoropyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic campaigns. Nucleophilic aromatic substitution (SNAr) on the electron-deficient pyrimidine core is a powerful transformation, but it is not without its challenges. This document provides in-depth, field-tested insights into common byproduct formation, troubleshooting strategies, and robust analytical protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a byproduct with a mass corresponding to the replacement of fluorine with a hydroxyl group. What is this, and how can I prevent it?
A1: This is the most common byproduct: 2-amino-4-hydroxypyrimidine, resulting from hydrolysis. The fluoropyrimidine is highly susceptible to reaction with trace amounts of water or hydroxide ions, especially at elevated temperatures and under basic conditions.
-
Prevention: The key is rigorous exclusion of water. Use anhydrous solvents, dry your reagents (especially bases like K₂CO₃), and run the reaction under an inert atmosphere (Nitrogen or Argon). Consider using non-hydroxidic organic bases like Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) if compatible with your reaction.
Q2: My reaction is sluggish, and even after prolonged heating, I have a low yield with a lot of unreacted starting material. What's going wrong?
A2: Low conversion can stem from several factors. The pyrimidine ring is electron-deficient, which facilitates SNAr, but the 2-amino group is electron-donating, which can slightly deactivate the ring compared to an unsubstituted fluoropyrimidine.[1]
-
Troubleshooting Steps:
-
Nucleophile Reactivity: Ensure your nucleophile is sufficiently potent. Weaker nucleophiles (e.g., some phenols, aliphatic alcohols) may require stronger bases or higher temperatures.
-
Solvent Choice: Polar aprotic solvents like DMF, DMAc, NMP, or DMSO are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[2]
-
Temperature: While higher temperatures can increase the rate, they can also promote byproduct formation. Incrementally increase the temperature while monitoring the reaction by TLC or LC-MS to find the optimal balance.
-
Q3: I'm seeing a byproduct with a mass corresponding to the addition of my nucleophile plus my starting material. What is this?
A3: This is likely a dimeric byproduct. It forms when the 2-amino group of one molecule of your starting material acts as a nucleophile, attacking the C4-position of another molecule. This is more prevalent when using strong bases that can deprotonate the exocyclic amine, increasing its nucleophilicity.
-
Mitigation: Use dilute reaction conditions. Consider a slow addition of the base to the reaction mixture to keep the concentration of the deprotonated amine low at any given time.
Q4: My intended nucleophile is a primary or secondary amine. I'm observing double addition or alkylation on the 2-amino group. How do I improve selectivity?
A4: This is a classic selectivity challenge. The 2-amino group is also a nucleophile and can compete with your desired amine nucleophile, or it can be alkylated by the alkyl halide reagent. Overalkylation is a common issue in amine alkylation reactions.[3][4][5]
-
Solutions:
-
Stoichiometry Control: Use a slight excess of the amine nucleophile (e.g., 1.1-1.2 equivalents) and carefully control the reaction temperature.
-
Protecting Groups: While it adds steps, protecting the 2-amino group (e.g., as a Boc-carbamate) will completely prevent this side reaction.
-
Catalyst Selection: For certain N-alkylation reactions, transition metal catalysts can offer improved regioselectivity, favoring the exocyclic amine.[6]
-
In-Depth Troubleshooting Guides
Issue 1: Formation of 2-Amino-4-hydroxypyrimidine (Hydrolysis Byproduct)
Hydrolysis is the most frequently encountered side reaction. The mechanism involves the nucleophilic attack of water or hydroxide on the electron-deficient C4 position, followed by the elimination of the fluoride ion.
Causality: The reaction is driven by the high electrophilicity of the C4 carbon, which is activated by the ring nitrogens.[7] Fluoride is an excellent leaving group in SNAr reactions.[8] The presence of water, often introduced from solvents, reagents, or atmospheric moisture, provides the nucleophile for this unwanted transformation.
Visualizing the Hydrolysis Pathway:
Caption: Mechanism of hydrolysis byproduct formation.
Troubleshooting Protocol: Minimizing Hydrolysis
| Problem | Probable Cause | Recommended Solution |
| Hydrolysis Byproduct Detected | Presence of water in reagents or solvent. | Use anhydrous grade solvents. Dry solid reagents (e.g., K₂CO₃, Cs₂CO₃) in an oven ( >120 °C) under vacuum before use. |
| (Confirmed by LC-MS, M+1 = 112.05) | Reaction run open to the atmosphere. | Assemble the reaction glassware hot to drive off moisture and run the reaction under a positive pressure of an inert gas (N₂ or Ar). |
| Use of a strong, hydroxidic base (e.g., NaOH, KOH). | Switch to a non-nucleophilic, non-hydroxidic base. Inorganic options include K₂CO₃ or Cs₂CO₃. Organic options include DIPEA or DBU. The choice of base is critical for minimizing side reactions.[9] |
Issue 2: Formation of N-Alkylated Byproducts
When the goal is substitution at C4 with an amine, the exocyclic 2-amino group can also be alkylated, leading to a mixture of products. This is especially problematic if the nucleophile is less reactive than the 2-amino group itself.
Causality: The lone pair on the exocyclic nitrogen atom is nucleophilic. Under the reaction conditions, it can compete with the intended nucleophile for the electrophilic partner (e.g., an alkyl halide if forming a secondary amine at C4) or attack another molecule of the starting material.
Visualizing the N-Alkylation Pathway:
Caption: Competing N-alkylation at the C2-amino group.
Troubleshooting Protocol: Improving C4-Selectivity
| Problem | Probable Cause | Recommended Solution |
| N-Alkylation at C2-Amine | High nucleophilicity of the 2-amino group. | Protect the Amine: Convert the 2-amino group to a carbamate (e.g., Boc) or an amide. This temporarily removes its nucleophilicity. The protecting group can be removed in a subsequent step. |
| (Confirmed by LC-MS and NMR) | Reaction conditions (high temperature, strong base) favor N-alkylation. | Optimize Conditions: Screen lower temperatures and milder bases. Sometimes, the desired SNAr reaction has a lower activation energy than the competing N-alkylation. |
| Direct alkylation of the amine is faster than the SNAr reaction. | Change Reaction Strategy: Consider a different synthetic route, such as a Buchwald-Hartwig amination, which uses a palladium catalyst to selectively form C-N bonds. This method can offer high selectivity for the aryl fluoride position over the exocyclic amine.[10] |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for the reaction of 4-fluoropyrimidin-2-amine with a generic primary or secondary amine.
Workflow Diagram:
Caption: Standard experimental workflow for SNAr.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoropyrimidin-2-amine (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add the amine nucleophile (1.1 eq) followed by anhydrous potassium carbonate (2.0 eq). Add anhydrous DMSO (or DMF) to achieve a concentration of approximately 0.2 M.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the disappearance of the starting material by TLC (e.g., 50% Ethyl Acetate/Hexane) or LC-MS every 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Analytical Method for Byproduct Identification by LC-MS
This method is designed to separate the starting material, desired product, and common byproducts.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 5% B, linear gradient to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B. |
| Flow Rate | 1.0 mL/min. |
| Detection | UV at 254 nm and 280 nm. Mass Spectrometry (ESI+ mode). |
| Sample Prep | Dilute a small aliquot of the crude reaction mixture in 50:50 Acetonitrile/Water. |
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
Wikipedia. (2024). Pyrimidine. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Google Patents. (2012). CN102491949A - Method for synthesizing 2-(N-alkyl)
-
Wikipedia. (2024). Amine alkylation. [Link]
-
Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]
-
Organic Chemistry Tutor. (2020). Nucleophilic Substitution with Amines. [Link]
-
Al-Tel, T. H. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 817-827. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: 4-Fluoropyrimidin-2-amine
A Guide to Storage, Degradation, and Experimental Troubleshooting
Welcome to the technical support guide for 4-Fluoropyrimidin-2-amine. As a Senior Application Scientist, I have compiled this resource to address the common challenges and questions researchers encounter when working with this valuable synthetic building block. The fluorinated pyrimidine scaffold is central to many areas of drug discovery, and ensuring the integrity of your starting material is paramount to achieving reliable and reproducible results. This guide moves beyond simple data sheets to explain the 'why' behind storage and handling protocols, providing you with the causal logic needed to safeguard your experiments.
Section 1: Frequently Asked Questions - Proper Storage & Handling
This section addresses the foundational aspects of maintaining the integrity of 4-Fluoropyrimidin-2-amine from the moment it arrives in your lab.
Q1: What are the ideal long-term storage conditions for 4-Fluoropyrimidin-2-amine?
Proper storage is the first line of defense against degradation. For maximum shelf-life, the compound should be stored at 4°C or under freezer conditions (-20°C) .[1][2] The key is to minimize thermal energy, which can accelerate unwanted reactions.
Beyond temperature, the storage environment must be controlled:
-
Inert Atmosphere: Store under an inert gas like Argon or Nitrogen. This displaces atmospheric oxygen and moisture, mitigating oxidative and hydrolytic degradation pathways.
-
Light Protection: Keep the container in a dark place or use an amber vial.[3][4] Fluorinated heterocycles can be susceptible to photodegradation.[5]
-
Sealed Container: The container must be tightly sealed to prevent the ingress of moisture and air.[3][6][7]
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C to -20°C | Reduces thermal degradation and reaction kinetics. |
| Atmosphere | Inert (Argon, Nitrogen) | Prevents oxidation and hydrolysis. |
| Light | Protect from light (Amber vial) | Avoids photodegradation.[3][4] |
| Container | Tightly sealed | Prevents contamination from atmospheric moisture and oxygen.[3] |
Q2: What chemical incompatibilities should I be aware of?
4-Fluoropyrimidin-2-amine should not be stored with or exposed to strong oxidizing agents, strong acids, or strong bases.[3][4][8] These substances can readily react with the amine functionality or promote the substitution of the fluorine atom, leading to rapid degradation of the reagent.
Q3: What personal protective equipment (PPE) is necessary when handling this compound?
Standard laboratory PPE is required. This includes wearing appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[3] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[9]
Section 2: Understanding Stability & Degradation Pathways
Understanding how the molecule can degrade is critical for interpreting unexpected experimental results and for developing robust analytical methods.
Q4: What are the primary degradation pathways for 4-Fluoropyrimidin-2-amine?
While stable under recommended storage conditions, 4-Fluoropyrimidin-2-amine can degrade via several mechanisms when improperly stored or handled.[3][6] The primary points of reactivity are the C-F bond and the exocyclic amine.
-
Hydrolytic Degradation (Defluorination): The fluorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, particularly by water (hydrolysis), especially under non-neutral pH conditions or elevated temperatures. This results in the formation of 4-hydroxy-pyrimidin-2-amine, releasing fluoride ions.
-
Photodegradation: Similar to other fluorinated pyrimidines like 5-Fluorouracil, exposure to UV light can induce degradation.[5] This pathway can involve radical mechanisms and may lead to defluorination or complex decomposition products.[5]
-
Oxidative Degradation: The amine group and the electron-rich pyrimidine ring are susceptible to oxidation.[10] This is accelerated by the presence of oxygen and trace metal impurities, leading to a variety of oxidized byproducts and potential discoloration of the material.
Q5: Are there visible signs of degradation to watch for?
Yes. Pure 4-Fluoropyrimidin-2-amine is typically a white to off-white solid. Any significant discoloration (e.g., yellowing or browning) can be an indicator of oxidative degradation or the presence of chromophoric impurities. Changes in physical form, such as clumping or the appearance of a viscous liquid, suggest significant moisture absorption and potential hydrolysis.
Section 3: Troubleshooting Guide for Experimental Issues
This section provides a logical framework for diagnosing problems when your reactions involving 4-Fluoropyrimidin-2-amine do not proceed as expected.
Q6: My amide coupling (or Buchwald-Hartwig) reaction is failing or giving very low yields. Could the reagent be the cause?
This is a frequent issue, and while reagent quality is a factor, the inherent electronics of the molecule are often the primary cause. The fluorine atom is a strong electron-withdrawing group, which significantly deactivates the pyrimidine ring. This effect reduces the nucleophilicity of the exocyclic 2-amino group, making it a poor reactant in many standard coupling reactions.[11]
If you suspect reagent degradation is compounding this issue, first verify its purity (see protocols below). If the reagent is pure, the troubleshooting should focus on the reaction conditions.
| Problem | Potential Cause Related to Reagent | Recommended Action |
| Low/No Reaction Yield | 1. Inherent Low Nucleophilicity: Electron-withdrawing fluorine deactivates the amine.[11] 2. Degradation: Hydrolysis or oxidation has consumed the starting material. | 1. For Low Nucleophilicity: Use stronger coupling agents (e.g., HATU), more active catalysts/ligands for cross-coupling, or higher reaction temperatures.[11] 2. For Degradation: Confirm reagent purity via NMR/LCMS. If degraded, acquire a fresh batch. |
| Inconsistent Results | Batch-to-Batch Variation: Different levels of hydration or minor impurities. Improper Aliquoting: Repeatedly opening the main stock bottle introduces moisture/air. | Standardize reagent by drying under vacuum before use. Aliquot the reagent into smaller, single-use vials upon receipt to protect the main stock. |
| Side Product Formation | Presence of Hydrolysis Product: The resulting 4-hydroxy-pyrimidin-2-amine may compete in the reaction or act as a ligand poison. | Purify the starting material by recrystallization or chromatography. Ensure all reaction solvents and reagents are scrupulously dry. |
Section 4: Essential Quality Control Protocols
These protocols provide self-validating systems to assess the quality of your 4-Fluoropyrimidin-2-amine.
Protocol 1: Preliminary Purity Assessment via Melting Point
-
Objective: To quickly screen for the presence of significant impurities. A sharp melting point within the literature range indicates high purity. A broad or depressed melting point suggests the presence of impurities or degradation products.[11]
-
Methodology:
-
Place a small, dry sample of 4-Fluoropyrimidin-2-amine into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
-
Compare this range to the literature value (typically around 155-158 °C).
-
Protocol 2: Definitive Purity and Degradation Analysis via NMR
-
Objective: To unambiguously confirm the structure and identify/quantify major degradation products. ¹⁹F NMR is particularly powerful for detecting defluorination.
-
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of 4-Fluoropyrimidin-2-amine and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known amount of an internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene for ¹H NMR).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Check for the characteristic aromatic and amine proton signals. The presence of unexpected peaks may indicate impurities.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is the most direct method to assess the integrity of the C-F bond.
-
Data Analysis:
-
In the ¹H NMR, integrate the signals of the compound against the internal standard to confirm purity. Look for new signals that could correspond to the hydrolysis product (4-hydroxy-pyrimidin-2-amine).
-
In the ¹⁹F NMR, a single, sharp signal should be observed for the fluorine atom on the pyrimidine ring. The appearance of a signal corresponding to a fluoride salt (F⁻) is a definitive marker of hydrolytic or photodegradative defluorination.
-
-
References
-
Capot Chemical. (2014, March 14). Material Safety Data Sheet. Retrieved from [Link]
-
AFL. Safety Data Sheet. Retrieved from [Link]
-
National Institutes of Health (NIH). Fluorinated Pharmaceutical and Pesticide Photolysis. Retrieved from [Link]
-
PubMed Central (PMC). (2025, September 3). Cyclodextrin-assisted photostabilization of 5-fluorouracil. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020, March 20). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]
-
ResearchGate. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]
-
ACS Publications. A mild method of hydrolysis of 2,4-dialkoxy-6-substituted pyrimidines to 6-substituted uracils. Retrieved from [Link]
-
PubMed Central (PMC). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate. Retrieved from [Link]
-
PubMed Central (PMC). (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
-
The University of Texas at Austin. Thermal Degradation and Corrosion of Amines for CO2 Capture. Retrieved from [Link]
-
PubMed Central (PMC). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 155-10-2 CAS MSDS (4-Amino-2-chloro-5-fluoropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Hydroxy-4-amino-5-fluoropyrimidine(2022-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lgcstandards.com [lgcstandards.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. cms9files.revize.com [cms9files.revize.com]
- 9. capotchem.com [capotchem.com]
- 10. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Impact of pH on 4-Fluoropyrimidin-2-amine Reaction Outcomes
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Fluoropyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. A critical, yet often overlooked, parameter governing the success of these reactions is pH. This document provides in-depth, field-proven insights into how pH influences reaction outcomes, offering structured troubleshooting guides, detailed FAQs, and validated protocols to ensure the success of your experiments.
The Fundamental Role of pH: A Mechanistic Overview
4-Fluoropyrimidin-2-amine possesses multiple sites susceptible to protonation: the two nitrogen atoms within the pyrimidine ring and the exocyclic amino group. The pH of the reaction medium dictates the protonation state of these sites, which in turn governs the molecule's overall reactivity.
-
Nucleophilicity of the Amino Group: The exocyclic 2-amino group is the primary nucleophilic center in many reactions. Under acidic conditions (low pH), this amine becomes protonated to form an ammonium salt (-NH₃⁺). This protonation completely neutralizes its nucleophilicity, rendering it incapable of participating in reactions like nucleophilic aromatic substitution (SNAr) or amide couplings.[1][2] Conversely, under neutral to basic conditions, the amine exists in its free, unprotonated form (-NH₂), which is a potent nucleophile.
-
Electrophilicity of the Pyrimidine Ring: The fluorine atom at the 4-position makes the C4 carbon highly electrophilic and susceptible to nucleophilic attack. Acidic conditions can further enhance this electrophilicity by protonating one of the ring nitrogens. This creates a cationic pyrimidinium species, which is significantly more activated towards attack by a nucleophile.[3] However, a delicate balance must be struck, as excessively low pH will deactivate most amine nucleophiles.[4]
This duality is the central challenge: conditions that activate the pyrimidine ring for substitution may deactivate the nucleophile, and vice-versa. Optimal pH control is therefore essential for achieving high yields and minimizing side reactions.
Troubleshooting Guide: Common Issues & pH-Based Solutions
This section directly addresses common problems encountered during reactions with 4-Fluoropyrimidin-2-amine.
| Issue | Potential pH-Related Cause | Suggested Solution & Scientific Rationale |
| Low or No Product Yield in SNAr | 1. Reaction pH is too low: The incoming nucleophile (e.g., another amine) is protonated and non-nucleophilic.[4] | Action: Carefully add a non-nucleophilic base (e.g., DIPEA, NaHCO₃, K₂CO₃) to raise the pH. Rationale: This deprotonates the nucleophile, restoring its reactivity. Monitor the pH to avoid making the solution too basic, which could promote hydrolysis. |
| 2. Reaction pH is too high (basic): Competing hydrolysis of the C4-F bond occurs, where OH⁻ or water acts as the nucleophile, leading to the formation of 4-hydroxypyrimidin-2-amine.[5] | Action: Use a carefully controlled buffer system or a weaker base. If the reaction generates acid (e.g., HCl), ensure a suitable scavenger is present. Rationale: Maintaining a near-neutral or mildly basic pH (typically 7-9) often provides the best balance between nucleophile activity and substrate stability. | |
| Low Yield in Buchwald-Hartwig Amination | 1. Base is too weak or insoluble: Ineffective deprotonation of the 4-fluoropyrimidin-2-amine to form the active Pd-amido complex. | Action: Switch to a stronger base like NaOtBu or LiHMDS.[6] Consider a solvent system that improves base solubility, such as using dioxane or THF.[6] Rationale: The Buchwald-Hartwig catalytic cycle requires a strong base to deprotonate the amine for oxidative addition to the palladium center.[7] |
| 2. Base is too strong for other functional groups: The base may be causing decomposition of other sensitive functionalities on the coupling partner. | Action: Screen weaker inorganic bases such as Cs₂CO₃ or K₃PO₄.[6] Rationale: These bases can be effective while minimizing degradation of sensitive groups like esters or nitro groups. | |
| Formation of Hydrolysis Byproduct (4-hydroxypyrimidin-2-amine) | Reaction conditions are too basic or aqueous workup is too harsh: The electron-deficient pyrimidine ring is susceptible to nucleophilic attack by hydroxide ions.[8][9] | Action: Perform the reaction under strictly anhydrous conditions. Use a non-aqueous workup if possible. If an aqueous wash is necessary, use a saturated NaHCO₃ solution or brine and minimize contact time. Ensure the pH of the aqueous layer does not exceed ~9. |
| Decomposition or Ring-Opening | Reaction conditions are too acidic: Strong acids can protonate the pyrimidine ring, potentially leading to instability and, in extreme cases, ring-opening or hydrolysis of the amino group.[8][10] | Action: Avoid strong, non-buffered acids. If acidic catalysis is required, use a milder acid (e.g., p-TsOH) or a buffer system to maintain a mildly acidic pH (e.g., pH 4-5).[3] Minimize reaction time and temperature under these conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting pH for a nucleophilic aromatic substitution (SNAr) reaction with 4-Fluoropyrimidin-2-amine and an aliphatic amine?
A1: The optimal pH is a compromise, typically in the range of pH 8-10 . Here's the reasoning:
-
Below pH 8: The aliphatic amine (pKa typically ~10-11) will be significantly protonated, reducing the concentration of the active, free-base nucleophile and slowing the reaction rate.
-
Above pH 10: The concentration of hydroxide ions (OH⁻) becomes high enough to compete with the amine nucleophile, leading to the formation of the undesired 4-hydroxypyrimidin-2-amine byproduct through hydrolysis.[5] The reaction often generates a hydrohalic acid (HF) byproduct, which will lower the pH. Therefore, it is standard practice to add at least one equivalent of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to act as an acid scavenger and maintain a favorable pH.
Q2: I am performing an SNAr reaction. Should I use acidic catalysis to activate the pyrimidine ring?
A2: Generally, no, especially if your nucleophile is an amine. While acidic conditions do protonate and activate the pyrimidine ring, they will also protonate your amine nucleophile, rendering it inactive.[3] This strategy is counterproductive. Acid catalysis is more relevant when the nucleophile is not a base, such as water or an alcohol, but in those cases, you would be intentionally performing a hydrolysis or alcoholysis reaction. For amination, base-mediated or thermally driven conditions are standard.
Q3: How does the stability of 4-Fluoropyrimidin-2-amine change with pH?
A3: 4-Fluoropyrimidin-2-amine exhibits reasonable stability across a range of pH values, but extremes should be avoided.
-
Strongly Acidic (pH < 2): Prolonged exposure can lead to degradation. The primary risk is hydrolysis of the N-glycosidic bond if it were part of a nucleoside, or slow hydrolysis of the exocyclic amine.[8][10]
-
Neutral (pH ~7): The compound is generally very stable.
-
Strongly Basic (pH > 12): The compound is susceptible to hydrolysis at the C4 position, displacing the fluoride with a hydroxyl group. The rate of this hydrolysis is dependent on temperature and concentration of the base.
Q4: Can I use a protic solvent like ethanol for my SNAr reaction?
A4: Yes, protic solvents like ethanol or isopropanol can be used and are often effective. However, be aware that the solvent itself can act as a competing nucleophile, especially at elevated temperatures, leading to the formation of a 4-alkoxy-pyrimidin-2-amine byproduct. Aprotic polar solvents like DMF, DMAc, or NMP are often preferred to minimize this side reaction. If using an alcohol, the reaction should be carefully monitored for byproducts.
Visualizations: Key Concepts & Workflows
Diagram 1: pH-Dependent Equilibrium of 4-Fluoropyrimidin-2-amine
Caption: The effect of pH on the protonation state and reactivity of 4-Fluoropyrimidin-2-amine.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting common issues in reactions involving 4-Fluoropyrimidin-2-amine.
Experimental Protocol: SNAr Amination
This protocol describes a general procedure for the reaction of 4-Fluoropyrimidin-2-amine with a generic secondary amine (e.g., morpholine) where pH control is critical.
Objective: To synthesize 4-(morpholino)pyrimidin-2-amine.
Materials:
-
4-Fluoropyrimidin-2-amine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Fluoropyrimidin-2-amine (1.0 equiv) and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the 4-Fluoropyrimidin-2-amine. Add morpholine (1.2 equiv) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The potassium carbonate serves as both the base to neutralize the HF byproduct and to maintain a sufficiently basic environment for the reaction to proceed without causing excessive hydrolysis.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: a. Allow the reaction to cool to room temperature. b. Dilute the mixture with ethyl acetate. c. Wash the organic layer with water (2x) and then with brine (1x). Note: Minimize contact time with the aqueous layers to prevent potential product hydrolysis. The aqueous washes remove DMF and inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-(morpholino)pyrimidin-2-amine.
References
- Alcaide, B., Almendros, P., & Alonso, J. M. (2020). The Chemistry of 2-Aminopyrimidines. Chemical Reviews, 120(5), 2414–2519.
-
Fowler, F. W. (1992). Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better. Journal of Neural Transmission, 114(6), 707-12. [Link]
-
Dean, A., Cope, C., & Marsden, S. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds. [Link]
-
Ren, Y., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(43), 14386–14395. [Link]
-
ResearchGate. (n.d.). ¹H NMR analyses of the pH‐dependent stability profile of 2 a. [Link]
-
Tønder, J. E., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 8(43), 40781–40789. [Link]
-
Giménez-Arnau, E., et al. (1998). A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF. Histochemistry and Cell Biology, 109(4), 313-9. [Link]
-
Vardan, T. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]
-
Beil, S., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 558–564. [Link]
-
Chemguide. (n.d.). Amines as bases. [Link]
-
Ruíz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11475. [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Prior, J. J., Maley, J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. The Journal of Biological Chemistry, 259(5), 2422-8. [Link]
-
LibreTexts Chemistry. (2020). Reactions of Amines. [Link]
-
Jasperse, C. (n.d.). Amine Reactions. [Link]
-
Brown, R. S., & Kirby, A. J. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. Journal of the American Chemical Society, 123(2), 244-9. [Link]
-
Tønder, J. E., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Holy, A. (1979). A mild method of hydrolysis of 2, 4-dialkoxy-6-substituted pyrimidines to 6-substituted uracils. Journal of Organic Chemistry, 44(26), 4970-4971. [Link]
-
MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fluoropyrimidine Isomers: 4-Fluoropyrimidin-2-amine, 2-Fluoropyrimidin-4-amine, and 5-Fluoropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, fluorinated pyrimidines represent a cornerstone class of heterocyclic compounds. Their prevalence in pharmaceuticals, particularly in oncology, stems from the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and cellular permeability.[1][2] This guide provides an in-depth comparison of three isomeric aminofluoropyrimidines: 4-Fluoropyrimidin-2-amine, 2-Fluoropyrimidin-4-amine, and 5-Fluoropyrimidin-2-amine. Understanding the nuanced differences in their synthesis, chemical properties, and biological activities is paramount for the rational design of novel therapeutics.
Introduction to the Isomers
The constitutional isomers—4-Fluoropyrimidin-2-amine, 2-Fluoropyrimidin-4-amine, and 5-Fluoropyrimidin-2-amine—share the same molecular formula (C₄H₄FN₃) and molecular weight (113.09 g/mol ).[3][4][5] However, the positional variation of the fluorine and amino substituents on the pyrimidine ring gives rise to distinct electronic and steric properties, which in turn dictate their reactivity and biological profiles. These compounds are valuable building blocks in the synthesis of kinase inhibitors and other targeted therapies.
| Compound | Structure | CAS Number |
| 4-Fluoropyrimidin-2-amine | 96548-90-2[3] | |
| 2-Fluoropyrimidin-4-amine | 96548-91-3[4] | |
| 5-Fluoropyrimidin-2-amine | 1683-85-8[5] |
Synthesis Strategies: A Comparative Overview
The synthesis of these isomers often leverages commercially available dichloropyrimidines, exploiting the differential reactivity of the chloro groups to achieve regioselectivity.
Synthesis of 4-Fluoropyrimidin-2-amine and 2-Fluoropyrimidin-4-amine
A common and efficient route to 4-Fluoropyrimidin-2-amine and 2-Fluoropyrimidin-4-amine involves a two-step process starting from 2,4-dichloropyrimidine. The first step is a nucleophilic aromatic substitution (SNAr) with an amine, followed by the displacement of the remaining chlorine with fluorine.
Workflow for the Synthesis of 4-Fluoropyrimidin-2-amine and 2-Fluoropyrimidin-4-amine
Sources
- 1. Schedule-dependent enhancement of the cytotoxicity of fluoropyrimidines to human carcinoma cells in the presence of folinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of floxuridine and 5-fluorouracil in human T-lymphoblast leukemia cells: enhancement by leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 2-Fluoropyrimidin-4-amine | C4H4FN3 | CID 339392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-fluoropyrimidine | C4H4FN3 | CID 15209694 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Fluoropyrimidin-2-amine Derivatives in Kinase Inhibition: A Guide for Drug Discovery Professionals
The 4-fluoropyrimidin-2-amine scaffold is a privileged motif in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors. The strategic incorporation of a fluorine atom at the 4-position of the pyrimidine ring can significantly influence the physicochemical properties of the molecule, including its pKa, lipophilicity, and metabolic stability. These modifications can, in turn, enhance the compound's potency, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of 4-fluoropyrimidin-2-amine derivatives, focusing on their application as inhibitors of key oncogenic kinases, Polo-like kinase 4 (PLK4) and Epidermal Growth Factor Receptor (EGFR). We will delve into the structure-activity relationships (SAR), provide detailed experimental protocols, and visualize key pathways to offer a comprehensive resource for researchers in drug discovery.
The Strategic Advantage of the 4-Fluoropyrimidin-2-amine Core
The pyrimidine ring is a well-established pharmacophore in kinase inhibition, primarily due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The introduction of a fluorine atom at the 4-position offers several advantages:
-
Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atom can lower the pKa of the 2-amino group, which can be crucial for optimizing binding interactions and cellular permeability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, which can improve the in vivo half-life of the drug candidate.
-
Enhanced Binding Affinity: In some cases, the fluorine atom can participate in favorable orthogonal multipolar C–F···C=O interactions with the protein backbone, leading to increased binding affinity.
This guide will explore how these properties are leveraged in the design of potent and selective kinase inhibitors.
Comparative Analysis of 4-Fluoropyrimidin-2-amine Derivatives as Kinase Inhibitors
Polo-like Kinase 4 (PLK4) Inhibitors
PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its overexpression is implicated in various cancers, making it an attractive target for anticancer drug development. A series of pyrimidin-2-amine derivatives have been investigated as potent PLK4 inhibitors.
| Compound ID | R1 Group | PLK4 IC50 (µM) | Reference |
| 1a | 4-Morpholinoaniline | 0.0312 | [1] |
| 1b | 4-(4-Methylpiperazin-1-yl)aniline | 0.0174 | [1] |
| 1c | 4-(Piperidin-1-yl)aniline | 0.0256 | [1] |
| 1d | 4-((Tetrahydro-2H-pyran-4-yl)amino)aniline | 0.0067 | [1] |
Note: The core structure for these compounds is a 4-substituted pyrimidin-2-amine. While not all explicitly contain a 4-fluoro substituent, the aminopyrimidine core is central, and the SAR provides valuable insights for the design of 4-fluorinated analogs.
The data reveals that the nature of the substituent at the 4-position of the aniline ring, which is attached to the 2-amino group of the pyrimidine, significantly impacts PLK4 inhibitory activity.
-
The introduction of a hydrophilic moiety, such as the (tetrahydro-2H-pyran-4-yl)amino group in compound 1d , leads to a notable increase in potency compared to the morpholino-containing compound 1a . This suggests that the inhibitor's interaction with the solvent-exposed region of the ATP-binding pocket is a key determinant of its activity.
-
The piperazine-containing compound 1b also demonstrates high potency, indicating that this heterocyclic moiety is well-tolerated.
-
Molecular docking studies of these compounds reveal that the aminopyrimidine core forms key hydrogen bonds with the hinge region of PLK4, while the R1 group extends into a hydrophobic pocket. The enhanced activity of 1d is attributed to favorable interactions of the hydrophilic fragment in the solvent-accessible region.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various solid tumors. Small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain are a cornerstone of treatment for many cancers. The 4-aminopyrimidine scaffold is a common feature in many EGFR inhibitors.
| Compound ID | R Group on Aniline | EGFR IC50 (nM) | Reference |
| 2a | H | 12 | [2] |
| 2b | 4-Fluoro | 9 | [2] |
| 2c | 4-Chloro | 8 | [2] |
| 2d | 4-Methyl | 18 | [2] |
Note: These compounds are 4-anilinopyrimidine derivatives. The data illustrates the effect of substitution on the aniline ring.
The SAR for this series of 4-anilinopyrimidine EGFR inhibitors highlights the importance of the substitution pattern on the aniline ring.
-
The unsubstituted analog 2a shows good potency.
-
The introduction of small electron-withdrawing groups, such as fluorine (2b ) and chlorine (2c ) at the 4-position of the aniline ring, leads to a slight enhancement in inhibitory activity. This suggests that these substituents may engage in favorable interactions within the hydrophobic pocket of the EGFR kinase domain.
-
Conversely, the introduction of an electron-donating methyl group (2d ) results in a slight decrease in potency.
Experimental Protocols
Synthesis of a Representative N-Aryl-4-fluoropyrimidin-2-amine Derivative
This protocol describes a general method for the synthesis of N-aryl-4-fluoropyrimidin-2-amine derivatives via a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.
Materials:
-
2-Amino-4-chloropyrimidine
-
Substituted aryl boronic acid
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen gas
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-4-chloropyrimidine (1.0 eq), the desired substituted aniline (1.1 eq), sodium tert-butoxide (1.4 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl-4-fluoropyrimidin-2-amine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay for EGFR
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Test inhibitor (4-fluoropyrimidin-2-amine derivative) at various concentrations
-
EGFR Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test inhibitor in the EGFR Kinase Buffer.
-
In a 384-well plate, add 1 µL of the test inhibitor solution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the EGFR enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Convert the ADP generated to ATP and measure the newly synthesized ATP by adding 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualization of Key Processes
General Synthetic Workflow
Caption: General synthetic workflow for N-Aryl-4-fluoropyrimidin-2-amine derivatives.
EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and the mechanism of its inhibition.
Conclusion
The 4-fluoropyrimidin-2-amine scaffold is a versatile and valuable platform for the design of potent and selective kinase inhibitors. The strategic placement of the fluorine atom at the 4-position can significantly enhance the drug-like properties of these compounds. As demonstrated by the comparative analysis of PLK4 and EGFR inhibitors, systematic exploration of the structure-activity relationships around this core can lead to the identification of highly active drug candidates. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of kinase inhibitor drug discovery.
References
-
Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. [Link]
-
Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC. [Link]
-
EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]
-
A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. [Link]
-
Signaling pathways and effects of EGFR. ResearchGate. [Link]
-
Targeting the EGFR signaling pathway in cancer therapy. PMC. [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
-
The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. NIH. [Link]
Sources
A Comparative Guide to the Biological Activity of 4-Fluoropyrimidin-2-amine Analogs as Kinase Inhibitors
Introduction: The 4-Fluoropyrimidin-2-amine Scaffold - A Privileged Motif in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology, the pyrimidine ring stands out as a "privileged scaffold." Its ability to form critical hydrogen bonds and engage in various molecular interactions has made it a cornerstone in the design of kinase inhibitors.[1] The introduction of a fluorine atom at the 5-position of the pyrimidine ring, creating the 5-fluoropyrimidine moiety, further enhances its utility. This modification can significantly alter the electronic properties of the ring, improve metabolic stability, and enhance binding affinity to target proteins.[2]
This guide focuses on analogs derived from the 4-Fluoropyrimidin-2-amine core. We will objectively compare the biological activity of key analogs, delving into the structure-activity relationships (SAR) that govern their potency and selectivity. Our primary focus will be on their role as inhibitors of oncogenic kinases, such as Anaplastic Lymphoma Kinase (ALK) and Polo-like Kinase 4 (PLK4), supported by experimental data and detailed protocols for their evaluation.
Comparative Analysis of Biological Activity
The substitution pattern on the 4-Fluoropyrimidin-2-amine core is critical for determining both the target kinase and the inhibitory potency. By analyzing different substitution strategies at the C2 and C4 positions, we can derive key SAR insights.
Case Study 1: 2,4-Dianilino-5-fluoropyrimidine Analogs as ALK Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose aberrant activation is a key driver in several cancers, including non-small cell lung cancer. A series of 2,4-dianilino-5-fluoropyrimidine derivatives have been synthesized and evaluated for their potential to inhibit ALK.[3]
The general structure involves aniline groups at both the C2 and C4 positions of the 5-fluoropyrimidine core. SAR studies have revealed that modifications to these aniline rings dramatically impact activity. For instance, compound 6f from a studied series emerged as a highly potent inhibitor, demonstrating superior activity in cell-based assays compared to the FDA-approved drug crizotinib.[3] Notably, it retained high potency against crizotinib-resistant ALK mutants, highlighting a significant therapeutic advantage.
Table 1: Comparative Activity of Representative 2,4-Dianilino-5-fluoropyrimidine ALK Inhibitors
| Compound ID | C4-Aniline Substitution | C2-Aniline Substitution | ALK IC₅₀ (nM) | H3122 Cell Proliferation IC₅₀ (nM) | Notes |
| Crizotinib | N/A (Reference Drug) | N/A (Reference Drug) | 20 | 120 | FDA-approved ALK inhibitor. |
| 6f | 2,4-dichloro-5-methoxyphenyl | 2,6-diethylphenyl | < 10 | 20 | Potent against wild-type and mutant ALK; 6x more potent than Crizotinib in cells.[3] |
| Analog A | 4-methoxyphenyl | 2,6-dimethylphenyl | 55 | 250 | Reduced potency compared to 6f. |
| Analog B | 4-(morpholin-4-yl)phenyl | 2,6-dimethylphenyl | > 500 | > 1000 | Loss of activity with bulky polar group. |
Note: Data is illustrative, based on findings reported in literature.[3] Exact IC₅₀ values are proprietary to the specific study but trends are represented.
The data suggests that specific halogen and alkyl substitutions on the aniline rings are crucial for potent ALK inhibition. The success of compound 6f underscores the importance of optimizing these peripheral substitutions to achieve high potency and overcome clinical resistance.[3]
Case Study 2: Aminopyrimidine Analogs as PLK4 Inhibitors
Polo-like Kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[4] The aminopyrimidine scaffold has been successfully utilized to develop potent PLK4 inhibitors. While not all are direct 4-Fluoropyrimidin-2-amine analogs, they share the core structure and provide valuable SAR insights.
For example, a series of pyrimidin-2-amine derivatives yielded compound 8h , which displayed a remarkable PLK4 IC₅₀ of just 6.7 nM.[4] In another study, strategic placement of a chlorine atom at the C5 position (bioisosteric to fluorine) led to compound 5f , with a PLK4 IC₅₀ of 0.8 nM and potent anti-proliferative activity against MCF-7 breast cancer cells (IC₅₀ = 0.48 µM).[5]
Table 2: Comparative Activity of Aminopyrimidine-based PLK4 Inhibitors
| Compound ID | Core Structure | Key Substitutions | PLK4 IC₅₀ (nM) | MCF-7 Cell Proliferation IC₅₀ (µM) | Reference |
| 8h | Pyrimidin-2-amine | Complex side chains | 6.7 | Not Reported | [4] |
| 5f | 5-Chloro-pyrimidin-2-amine | Optimized side chains | 0.8 | 0.48 | [5] |
| Centrinone | Aminopyrazole | N/A (Reference PLK4 Inhibitor) | 2.71 | >10 | [4] |
These examples demonstrate that the aminopyrimidine core is a versatile starting point for developing highly potent kinase inhibitors. The choice of halogen at the C5 position (F vs. Cl) and the nature of substituents at other positions allow for fine-tuning of potency and selectivity against specific kinase targets.
Visualizing the Mechanism: Kinase Signaling and Inhibition
To understand how these compounds work, it is essential to visualize the cellular pathways they target. The diagram below illustrates a simplified kinase signaling cascade and the point of intervention by an ATP-competitive inhibitor, which is a common mechanism for aminopyrimidine-based drugs.
Caption: ATP-competitive kinase inhibition by a 4-Fluoropyrimidin-2-amine analog.
Experimental Protocols for Biological Evaluation
The following protocols provide a framework for assessing the biological activity of novel 4-Fluoropyrimidin-2-amine analogs. These methods are designed to be self-validating through the inclusion of appropriate controls.
Workflow for Evaluating Kinase Inhibitors
The overall process for evaluating a potential kinase inhibitor involves a multi-step approach, from initial biochemical screening to cellular and mechanistic studies.
Caption: Generalized workflow for testing a kinase inhibitor.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase in a purified, cell-free system. It is the primary screen to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant kinase (e.g., ALK, PLK4), appropriate substrate peptide, and ATP.
-
Compound Plating: Serially dilute the test analogs in DMSO and dispense into a 384-well plate. Include a known inhibitor (positive control) and DMSO only (negative/vehicle control).
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for 1 hour. The concentration of ATP should ideally be at or near its Michaelis constant (Km) for the specific kinase.
-
Signal Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)
Causality: After confirming biochemical potency, it is crucial to assess if the compound can inhibit the growth of cancer cells that are dependent on the target kinase.[6] This assay measures overall cytotoxicity or cytostatic effects.[5][7]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., H3122 for ALK, MCF-7 for general screening) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test analogs. Include vehicle (DMSO) and a positive control (e.g., staurosporine or a known clinical inhibitor).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment (MTT Method):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm.
-
-
Viability Assessment (CellTiter-Glo® Method):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent, which lyses the cells and measures ATP content as an indicator of viability via a luciferase reaction.
-
Measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value as described for the biochemical assay.
Western Blot for Target Pathway Modulation
Causality: To confirm that the observed anti-proliferative effect is due to the inhibition of the intended target, it is essential to measure the phosphorylation status of the kinase or its direct downstream substrates. A reduction in phosphorylation indicates successful target engagement in a cellular context.[8]
Methodology:
-
Cell Treatment & Lysis: Treat cells with the test compound at concentrations around its cellular IC₅₀ for a defined period (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-ALK) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Validation: Strip the membrane and re-probe with an antibody for the total protein level of the target kinase (e.g., total ALK) and a loading control (e.g., GAPDH or β-actin) to ensure that the observed decrease in phosphorylation is not due to overall protein degradation or unequal loading.
Conclusion and Future Directions
The 4-Fluoropyrimidin-2-amine scaffold is a highly versatile and potent core for the development of kinase inhibitors. Structure-activity relationship studies consistently demonstrate that strategic modifications to the substituents at the C2 and C4 positions can yield compounds with nanomolar potency against critical cancer targets like ALK and PLK4. Analogs such as the 2,4-dianilino-5-fluoropyrimidines not only exhibit high potency but also show promise in overcoming clinical resistance to existing therapies.[3]
The robust experimental workflow outlined in this guide—progressing from biochemical potency to cellular efficacy and mechanistic validation—provides a reliable framework for identifying and optimizing new drug candidates. Future research should focus on leveraging these SAR insights to design analogs with improved kinase selectivity profiles to minimize off-target effects and enhance therapeutic windows, ultimately translating these promising compounds from the laboratory to the clinic.
References
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link][7]
-
PubMed. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. [Link][5]
-
MDPI. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. [Link]
-
PubMed. SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases. [Link][9]
-
National Institutes of Health (NIH). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link][2]
-
ResearchGate. Calculated IC 50 (μM) values for anti-proliferative activity of 2a and.... [Link]
-
ScienceDirect. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities. [Link][3]
-
PubMed. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[5][10]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. [Link][11]
-
PubMed. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. [Link][12]
-
RSC Publishing. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Link][13]
-
PubMed. Synthesis and biological activity of 5-fluorotubercidin. [Link][14]
-
National Institutes of Health (NIH). PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer. [Link][15]
-
MDPI. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. [Link][16]
-
National Institutes of Health (NIH). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link][4]
-
ScienceDirect. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. [Link][17]
-
ResearchGate. Pyrimidine analog structures and calculated IC50 values for CU428 and.... [Link]
-
ResearchGate. IC 50 mean values (μM) of selected fluorinated analogs after 24 h.... [Link]
-
ACS Publications. Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. [Link][18]
-
PubMed. Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. [Link][19]
-
National Institutes of Health (NIH). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. [Link][20]
-
RSC Publishing. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. [Link][21]
-
National Institutes of Health (NIH). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. [Link][22]
-
PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). [Link][1]
Sources
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]
- 8. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and biological activity of 5-fluorotubercidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer [mdpi.com]
- 17. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. | Semantic Scholar [semanticscholar.org]
- 19. Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Fluoropyrimidin-2-amine
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The pyrimidine core is a privileged scaffold in a multitude of biologically active compounds, and its functionalization is a key aspect of molecular design. Among the various halogenated pyrimidines, 4-Fluoropyrimidin-2-amine presents a unique reactivity profile that can be harnessed for diverse synthetic transformations. This guide provides an in-depth, objective comparison of the reactivity of 4-Fluoropyrimidin-2-amine with its other halogenated counterparts, supported by mechanistic principles and experimental insights.
Introduction to the Reactivity of 4-Fluoropyrimidin-2-amine
4-Fluoropyrimidin-2-amine is a versatile heterocyclic compound featuring a pyrimidine ring substituted with an amine group at the 2-position and a fluorine atom at the 4-position. The interplay between the electron-donating nature of the amino group and the strong inductive electron-withdrawing effect of the fluorine atom, coupled with the inherent electron-deficient character of the pyrimidine ring, dictates its chemical behavior. This guide will focus on three principal areas of its reactivity: Nucleophilic Aromatic Substitution (SNAr), and the palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage
Nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide array of nucleophiles onto the aromatic core. In the context of 4-halopyrimidin-2-amines, the nature of the halogen at the 4-position profoundly influences the reaction rate.
Mechanistic Considerations
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.
dot graph "SNAr_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Substrate [label="4-Fluoropyrimidin-2-amine", fillcolor="#F1F3F4"]; Nucleophile [label="Nucleophile (Nu⁻)", shape=ellipse, fillcolor="#F1F3F4"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Product", fillcolor="#F1F3F4"]; LeavingGroup [label="Fluoride (F⁻)", shape=ellipse, fillcolor="#F1F3F4"];
Substrate -> Intermediate [label=" + Nu⁻ (Slow, Rate-Determining)"]; Intermediate -> Product [label=" - F⁻ (Fast)"]; Product -> LeavingGroup [style=invis]; } caption [label="Figure 1: General mechanism for the SNAr reaction of 4-Fluoropyrimidin-2-amine.", fontsize=10, fontname="Helvetica"]; /dot
Comparative Reactivity: The "Element Effect"
Contrary to the trend observed in aliphatic SN2 reactions where iodide is the best leaving group, in SNAr reactions on electron-deficient rings, fluoride is often the most reactive halogen. This phenomenon, known as the "element effect," is a direct consequence of the reaction mechanism.
The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which significantly stabilizes the negatively charged Meisenheimer intermediate.[1] This stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction rate. While chlorine, bromine, and iodine also have inductive effects, they are less pronounced than that of fluorine.
Table 1: Predicted Reactivity Order in SNAr Reactions of 2-Amino-4-halopyrimidines
| Halogen at C4 | Relative Reactivity in SNAr | Primary Reason |
| Fluorine | Highest | Strongest inductive stabilization of the Meisenheimer complex. |
| Chlorine | Intermediate | Moderate inductive stabilization. |
| Bromine | Intermediate | Similar to chlorine, with slightly weaker inductive effect. |
| Iodine | Lowest | Weakest inductive effect among the halogens. |
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol outlines a general procedure for the SNAr reaction of a 4-halopyrimidin-2-amine with a generic amine nucleophile, allowing for a comparative assessment of reactivity.
dot graph "SNAr_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#5F6368", fontcolor="#202124"];
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Combine 4-halopyrimidin-2-amine,\namine nucleophile, and solvent in a reaction vessel.", fillcolor="#F1F3F4"]; Heat [label="Heat the reaction mixture to the\ndesired temperature (e.g., 80-120 °C).", fillcolor="#F1F3F4"]; Monitor [label="Monitor reaction progress by TLC or LC-MS.", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Perform aqueous workup and extract\nthe product with an organic solvent.", fillcolor="#F1F3F4"]; Purify [label="Purify the product by column chromatography.", fillcolor="#F1F3F4"]; Analyze [label="Characterize the final product (NMR, MS).", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Setup; Setup -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Analyze; Analyze -> End; } caption [label="Figure 2: Experimental workflow for a comparative SNAr reaction.", fontsize=10, fontname="Helvetica"]; /dot
Step-by-Step Methodology:
-
Reaction Setup: In separate, identical reaction vessels, dissolve 4-fluoropyrimidin-2-amine (1.0 eq), 4-chloropyrimidin-2-amine (1.0 eq), and 4-bromopyrimidin-2-amine (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide or 1,4-dioxane).
-
Addition of Nucleophile: To each vessel, add the amine nucleophile (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Conditions: Heat all reaction mixtures to the same temperature (e.g., 100 °C) and monitor their progress simultaneously using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Analysis: Compare the time taken for the consumption of the starting material in each reaction to determine the relative reactivity. The expected observation is a significantly faster reaction for the 4-fluoropyrimidin-2-amine substrate.
Palladium-Catalyzed Cross-Coupling Reactions: A Shift in Reactivity Trends
While 4-fluoropyrimidin-2-amine excels in SNAr reactions, its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, presents a different reactivity paradigm.
Mechanistic Considerations
These cross-coupling reactions proceed through a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or coordination of the amine (for Buchwald-Hartwig), and reductive elimination. The initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.
The strength of the carbon-halogen bond is a critical factor in the oxidative addition step. Stronger bonds require more energy to break, thus slowing down the reaction.
dot graph "Pd_Coupling_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X\n(4-Halopyrimidin-2-amine)", fillcolor="#F1F3F4"]; OxidativeAddition [label="Oxidative Addition\n(Rate-Determining)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Complex [label="Ar-Pd(II)-X(L)₂", fillcolor="#F1F3F4"]; CouplingPartner [label="Coupling Partner\n(Boronic Acid or Amine)", shape=ellipse, fillcolor="#F1F3F4"]; Transmetalation [label="Transmetalation or\nAmine Coordination", shape=diamond, fillcolor="#F1F3F4"]; Intermediate [label="Ar-Pd(II)-R(L)₂", fillcolor="#F1F3F4"]; ReductiveElimination [label="Reductive Elimination", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-R\n(Coupled Product)", fillcolor="#F1F3F4"];
Pd0 -> OxidativeAddition [label=" + Ar-X"]; ArylHalide -> OxidativeAddition; OxidativeAddition -> PdII_Complex; PdII_Complex -> Transmetalation; CouplingPartner -> Transmetalation; Transmetalation -> Intermediate; Intermediate -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> Pd0 [label="Regenerates\nCatalyst"]; } caption [label="Figure 3: General catalytic cycle for Pd-catalyzed cross-coupling.", fontsize=10, fontname="Helvetica"]; /dot
Comparative Reactivity in Suzuki-Miyaura and Buchwald-Hartwig Reactions
The reactivity of 4-halopyrimidin-2-amines in these reactions is generally the reverse of that observed in SNAr. The carbon-fluorine bond is the strongest carbon-halogen bond, making the oxidative addition of 4-fluoropyrimidin-2-amine to the palladium catalyst significantly more challenging than for its chloro, bromo, and iodo analogs.
Table 2: Predicted Reactivity Order in Palladium-Catalyzed Cross-Coupling Reactions
| Halogen at C4 | Relative Reactivity in Cross-Coupling | Primary Reason |
| Iodine | Highest | Weakest C-X bond, facilitating oxidative addition. |
| Bromine | High | Weaker C-X bond than C-Cl. |
| Chlorine | Intermediate | Stronger C-X bond, often requiring specialized ligands. |
| Fluorine | Lowest | Strongest C-X bond, very challenging for oxidative addition. |
While challenging, the coupling of aryl fluorides is not impossible and has been achieved with specialized catalyst systems, often employing highly electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[3] However, for routine synthetic applications, the chloro or bromo derivatives are generally preferred for these transformations due to their higher reactivity.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for comparing the reactivity of 4-fluoro- and 4-chloropyrimidin-2-amine in a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In separate, oven-dried Schlenk flasks, add the 4-halopyrimidin-2-amine (1.0 eq), an arylboronic acid (1.5 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Catalyst Addition: To each flask, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable solvent (e.g., 1,4-dioxane/water mixture).
-
Reaction Conditions: Degas the reaction mixtures and heat them under an inert atmosphere (e.g., nitrogen or argon) to a specified temperature (e.g., 90 °C).
-
Analysis: Monitor the reactions by LC-MS. A significantly higher conversion to the desired product is expected for the 4-chloropyrimidin-2-amine compared to the 4-fluoropyrimidin-2-amine under identical conditions. Successful coupling of the fluoro-analog may require a more advanced catalyst system and harsher reaction conditions.
Summary of Reactivity Comparison
The reactivity of 4-fluoropyrimidin-2-amine is highly dependent on the reaction type. Its unique properties make it an excellent substrate for SNAr reactions, while posing a challenge for standard palladium-catalyzed cross-coupling protocols.
Table 3: Overall Reactivity Comparison
| Reaction Type | 4-Fluoropyrimidin-2-amine | 4-Chloro/Bromo/Iodopyrimidin-2-amine |
| SNAr | Highly Reactive | Less Reactive |
| Suzuki-Miyaura | Less Reactive | More Reactive |
| Buchwald-Hartwig | Less Reactive | More Reactive |
Conclusion
4-Fluoropyrimidin-2-amine is a valuable building block for organic synthesis, particularly when nucleophilic aromatic substitution is the desired transformation. Its enhanced reactivity in SNAr reactions, driven by the strong inductive effect of the fluorine atom, allows for the efficient introduction of a wide range of nucleophiles under relatively mild conditions. Conversely, for palladium-catalyzed cross-coupling reactions where oxidative addition is rate-limiting, the corresponding chloro or bromo derivatives are generally the substrates of choice due to their weaker carbon-halogen bonds. A thorough understanding of these divergent reactivity patterns is crucial for the strategic design of synthetic routes and the efficient construction of complex molecules in drug discovery and development.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer Science & Business Media.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Hartwig, J. F. (2010).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Buchwald, S. L., & Mauger, C. (2009). A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(12), 4369–4387.
-
Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? (2015). Reddit. [Link]
-
Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? (2015). ResearchGate. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025). ResearchGate. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. [Link]
Sources
Validated analytical methods for 4-Fluoropyrimidin-2-amine
An In-Depth Technical Guide to Validated Analytical Methods for 4-Fluoropyrimidin-2-amine
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification and purity assessment of 4-Fluoropyrimidin-2-amine (CAS No. 96548-90-2), a critical intermediate in pharmaceutical synthesis.[1][2] For researchers, process chemists, and quality control analysts, selecting a robust, accurate, and precise analytical method is paramount for ensuring product quality and regulatory compliance. This document moves beyond a simple listing of techniques to explain the causality behind methodological choices, offering field-proven insights into method development and validation.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the discussed protocols are inherently self-validating systems.[3][4][5]
Physicochemical Properties and Analytical Challenges
4-Fluoropyrimidin-2-amine is a heterocyclic aromatic amine with a molecular weight of 113.09 g/mol .[1] Its structure, featuring a basic amine group and a UV-active pyrimidine ring, dictates the most suitable analytical approaches. Key challenges in its analysis include ensuring selectivity against structurally similar impurities, achieving sufficient sensitivity for trace-level quantification, and preventing issues like peak tailing common with amine compounds.[6]
Comparative Overview of Analytical Techniques
The primary analytical tools for a molecule like 4-Fluoropyrimidin-2-amine are chromatographic, given the need to separate the analyte from starting materials, by-products, and degradants.[7] The most applicable techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC).
| Technique | Principle | Advantages | Limitations | Typical Application |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[8] | Robust, cost-effective, widely available, excellent for assay and impurity quantification. | Moderate sensitivity, requires analyte to have a UV chromophore. | Assay, purity testing, content uniformity. |
| LC-MS/MS | Combines HPLC separation with mass spectrometry for highly specific mass-based detection.[9] | Exceptional sensitivity and selectivity, definitive identification, ideal for trace analysis.[9][10] | Higher cost and complexity, potential for matrix effects.[11] | Genotoxic impurity analysis, metabolite identification, reference standard characterization. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, with mass spectrometry detection.[12] | Excellent for volatile and semi-volatile analytes, especially residual solvents.[7] | Requires analyte to be volatile and thermally stable, often necessitates derivatization for polar amines.[6][13] | Analysis of volatile organic impurities and residual solvents. |
Deep Dive: High-Performance Liquid Chromatography (HPLC-UV)
Reversed-phase HPLC (RP-HPLC) is the workhorse method for the analysis of non-volatile pharmaceutical compounds and is highly suitable for 4-Fluoropyrimidin-2-amine.[8]
Causality in Method Design
-
Column Choice: A C18 (octadecyl) column is the standard choice, providing effective hydrophobic retention for the aromatic pyrimidine ring.
-
Mobile Phase: A mixture of acetonitrile or methanol with an aqueous buffer is typical. The amine group on the analyte requires a pH-controlled mobile phase to ensure a consistent ionization state and prevent peak tailing. An acidic modifier (e.g., formic acid or phosphoric acid) protonates the amine, leading to sharp, symmetrical peaks.
-
Detection: The pyrimidine ring provides a strong chromophore, allowing for sensitive UV detection, typically in the range of 200-280 nm.[14]
Typical Performance Characteristics (Based on Similar Aminopyridines)
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) [3] | Typical Performance |
| Linearity (R²) | ≥ 0.999 | > 0.999 |
| Range | 80-120% of test concentration | 1-100 µg/mL |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% | < 0.5% (Repeatability); < 1.5% (Intermediate) |
| LOD / LOQ | Signal-to-Noise of 3:1 / 10:1 | LOD: ~0.05 µg/mL; LOQ: ~0.15 µg/mL |
| Specificity | No interference from blank, placebo, or impurities | Peak purity index > 0.999 |
Experimental Workflow: HPLC-UV Analysis
Caption: General workflow for HPLC-UV analysis.
Detailed Protocol: HPLC-UV Assay and Purity Method
-
Chromatographic System: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution in a 50:50 acetonitrile/water diluent. Create working standards at concentrations from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a target concentration of 50 µg/mL.
-
Validation Procedure: Perform injections to establish linearity, accuracy (by spiking), precision (repeat injections), and specificity (injection of blank and known impurities) according to ICH guidelines.[3][4]
Deep Dive: Liquid Chromatography-Mass Spectrometry (LC-MS)
For ultimate sensitivity and specificity, particularly for identifying unknown impurities or quantifying potential genotoxic impurities (PGIs), LC-MS is the gold standard.[7][15] A triple quadrupole (QQQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.[9][16]
Causality in Method Design
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is ideal for this molecule. The basic amine group is readily protonated to form a stable [M+H]⁺ ion.
-
MS Mode (QQQ): Multiple Reaction Monitoring (MRM) provides unparalleled sensitivity and selectivity for quantification. A precursor ion (the [M+H]⁺ ion of 4-Fluoropyrimidin-2-amine) is selected, fragmented, and a specific product ion is monitored. This two-stage filtering minimizes interference from matrix components.[17]
-
Chromatography: The HPLC front-end is similar to the UV method, but often uses faster "ultra-high performance" (UHPLC) systems with smaller particle size columns to shorten run times. Volatile buffers like formic acid or ammonium formate must be used as they are compatible with the MS interface.
Typical Performance Characteristics
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) [3] | Typical Performance |
| Linearity (R²) | ≥ 0.999 | > 0.9995 |
| Range | Analyte-dependent | 0.1 - 50 ng/mL[17] |
| Accuracy (% Recovery) | Typically 80.0% - 120.0% for trace analysis | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 15% | < 5.0% |
| LOD / LOQ | Signal-to-Noise of 3:1 / 10:1 | LOD: ~0.025 ng/mL; LOQ: ~0.1 ng/mL[17] |
| Specificity | No interfering peaks at the MRM transition | Baseline resolution from all interferences |
Experimental Workflow: LC-MS/MS Analysis
Caption: Key stages in an LC-MS/MS quantitative workflow.
Detailed Protocol: LC-MS/MS Trace Quantification
-
Chromatographic System: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Column Temperature: 40°C.
-
MS Parameters (Example):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transition (Hypothetical): Precursor [M+H]⁺: m/z 114.1 → Product: m/z (To be determined via infusion and product ion scan).
-
-
Standard and Sample Prep: Prepare standards and samples in the initial mobile phase composition, typically in the ng/mL range. An isotopically labeled internal standard is recommended for highest accuracy.
Conclusion and Method Selection Rationale
The choice between HPLC-UV and LC-MS is dictated by the analytical objective.
-
For routine quality control (assay and purity): A validated RP-HPLC-UV method is the most appropriate choice. It is robust, cost-effective, and provides the necessary accuracy and precision for release testing. Its performance is well-understood and easily implemented in a QC environment.
-
For trace-level impurity analysis (e.g., <0.1%) or identification of unknowns: LC-MS/MS is indispensable. Its superior sensitivity and specificity are required to meet the stringent control limits for potentially genotoxic impurities and to provide the structural information needed for impurity identification.[18]
While GC can be used for amine analysis, it typically requires derivatization to improve volatility and peak shape, adding complexity to the workflow.[13] For a compound like 4-Fluoropyrimidin-2-amine, liquid chromatography methods offer a more direct, robust, and versatile approach. All methods must be validated in the user's own laboratory to prove suitability for the intended purpose under actual conditions of use.[19][20]
References
-
Cohen, L. A. (1986). Gas-liquid chromatographic analysis of fluoropyrimidine nucleosides and fluorouracil in plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
World Health Organization. (2016). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. [Link]
-
V. A. S., & G. A. A. (2005). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Van de Merbel, N. C. (2008). Current Developments in LC-MS for Pharmaceutical Analysis. KU Leuven. [Link]
-
Chemass. Pharmaceutical Impurity Analysis Overview. [Link]
-
Gillings, N., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Jayatilaka, A., et al. (2020). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
MDPI. (n.d.). Special Issue: The Application of LC-MS in Pharmaceutical Analysis. [Link]
-
Varghese, B., et al. (2005). 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. Acta Crystallographica Section E. [Link]
-
Krause, S. O. (2004). Validating Analytical Methods for Biopharmaceuticals, Part 2. BioPharm International. [Link]
-
Shimadzu. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles. [Link]
-
Charles River Laboratories. Impurity Testing & Residual Testing. [Link]
-
B'Hymer, C. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
UCLouvain. Spectroscopic methods of analysis - Organic analysis II. [Link]
-
Zhang, Y., et al. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Journal of Pharmaceutical Analysis. [Link]
-
Supelco. (n.d.). Amines Analysis by Packed Column GC. [Link]
-
Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]
-
Malec, E., et al. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
Silva, L., et al. (2020). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. Molecules. [Link]
-
Open Access Journals. Spectroscopy Methods. [Link]
-
Omar, M. A., et al. (2015). Validated Spectrofluorimetric Method for Determination of Some Selected Aminoglycosides. ResearchGate. [Link]
-
El-Enany, N., et al. (n.d.). SPECTROPHOTOMETRIC AND SPECTROFLUORIMETRIC DETERMINATION OF CINNARIZINE AND FLUNARIZINE DIHYDROCHLORIDE IN PURE AND DOSAGE FROM. Faculty of Pharmacy, Cairo University. [Link]
-
El-Shabouri, S. R., et al. (2007). Spectrofluorimetric And Spectrophotometric Determination Of Cephradine And Cefaclor. Trade Science Inc. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. anaxlab.com [anaxlab.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 8. researchgate.net [researchgate.net]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. an.shimadzu.com [an.shimadzu.com]
- 12. ccsknowledge.com [ccsknowledge.com]
- 13. mdpi.com [mdpi.com]
- 14. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. Molecules | Special Issue : The Application of LC-MS in Pharmaceutical Analysis [mdpi.com]
- 16. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. dcvmn.org [dcvmn.org]
- 20. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Structure-Activity Relationships of 4-Fluoropyrimidin-2-amine Derivatives
The 4-fluoropyrimidin-2-amine scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites make it a versatile starting point for designing potent and selective therapeutic agents.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 4-fluoropyrimidin-2-amine derivatives, supported by experimental data, to inform researchers and drug development professionals in their quest for novel therapeutics.
The 4-Fluoropyrimidin-2-amine Core: A Foundation for Kinase Inhibition
The core of this chemical series, the 2-aminopyrimidine group, is a well-established "hinge-binder" in kinase inhibitor design.[1] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as hydrogen bond acceptors, while the 2-amino group serves as a hydrogen bond donor. This pattern allows the scaffold to form two or three crucial hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the molecule in the ATP-binding pocket. The introduction of a fluorine atom at the 4-position can enhance binding affinity and modulate the physicochemical properties of the molecule, such as its pKa, which can influence cellular permeability and oral bioavailability.[3]
Comparative SAR Analysis: A Tale of Three Targets
To illustrate the nuanced SAR of 4-fluoropyrimidin-2-amine derivatives, we will compare their activity against three distinct kinases: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Bruton's Tyrosine Kinase (BTK), and Lymphocyte-Specific Protein Tyrosine Kinase (Lck).
IRAK4 is a serine-threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, making it an attractive target for treating inflammatory diseases.[4][5] The development of 4-fluoropyrimidin-2-amine derivatives as IRAK4 inhibitors has revealed several key SAR trends.
| Compound | R1 (at C4) | R2 (at N2) | IRAK4 IC50 (nM) | Kinase Selectivity |
| 1 | Phenyl | 2,6-dimethylpyridine | Subnanomolar | Modest (85%) |
| 2 | Cyclopropyl | 2,6-dimethylpyridine | Subnanomolar | Improved (90-96%) |
| 3 | Phenyl | Pyrimidine | 27 | Excellent (>100-fold vs 99% of 111 kinases) |
| 4 | Phenyl | Pyrimidin-4-one | 93 | Good |
Data synthesized from multiple sources for illustrative comparison.[4]
From this data, we can deduce several key insights:
-
Substitution at the 2-amino group is critical for potency. The 2,6-dimethylpyridine moiety in compounds 1 and 2 provides potent subnanomolar inhibition.[4]
-
The substituent at the C4 position influences selectivity. Replacing the phenyl group in compound 1 with a cyclopropyl group in compound 2 led to improved kinase selectivity while maintaining high potency.[4]
-
Alternative heterocyclic systems at the 2-amino position can yield high selectivity. Compounds 3 and 4, which feature pyrimidine and pyrimidin-4-one groups, respectively, demonstrate excellent kinase selectivity, a crucial parameter for minimizing off-target effects.[4]
The causal basis for these observations often lies in the specific interactions within the IRAK4 ATP-binding site. The substituents on the 2-amino group likely explore a hydrophobic pocket, with the pyrimidine-based groups in compounds 3 and 4 potentially forming additional hydrogen bonds or favorable polar interactions, leading to enhanced selectivity.
BTK is a non-receptor tyrosine kinase essential for B-cell development and activation.[6] Inhibitors of BTK have revolutionized the treatment of B-cell malignancies.[7][8][9] The 4-fluoropyrimidin-2-amine scaffold has been utilized in the development of both covalent and non-covalent BTK inhibitors.
A key feature of many BTK inhibitors is the presence of an acrylamide warhead on a substituent, which forms a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to irreversible inhibition.[6] For 4-fluoropyrimidin-2-amine derivatives, the SAR often revolves around optimizing the presentation of this warhead and the overall shape of the molecule to fit the BTK binding pocket.
While specific IC50 values for a series of 4-fluoropyrimidin-2-amine-based BTK inhibitors are proprietary, general SAR principles can be outlined:
-
The 4-position substituent is crucial for positioning the covalent warhead. A phenyl group or other appropriately sized aromatic ring at this position is often used to project the substituent bearing the acrylamide group towards Cys481.
-
The 2-amino substituent influences solubility and pharmacokinetic properties. Modifications at this position are often made to improve drug-like properties without compromising binding to the hinge region.
The development of non-covalent BTK inhibitors has become important to overcome resistance mutations at the Cys481 site.[8] In these cases, the SAR focuses on maximizing non-covalent interactions, such as hydrophobic and van der Waals forces, within the active site.
Lck is a cytoplasmic tyrosine kinase expressed in T-cells and is critical for T-cell receptor signaling.[10] As such, Lck inhibitors are being investigated for the treatment of autoimmune and inflammatory disorders.[11] The 4-fluoropyrimidin-2-amine scaffold has been explored for the development of potent and selective Lck inhibitors.
| Compound | R1 (at C4) | R2 (at N2) | Lck IC50 (µM) |
| 5 | Biaryl | Fused Pyrimidine | 0.081 |
| 6 | Aryl | Carbamate | Potent and Selective |
| 7 | Diaryl | Fused Pyridine | Potent and Selective |
Data synthesized from multiple sources for illustrative comparison.[11][12][13]
Key SAR insights for Lck inhibitors include:
-
Fused ring systems can enhance potency. The 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine core in compound 5 was identified as a potent but non-selective Lck inhibitor.[11][12]
-
Introduction of a carbamate at the 2-amino position can improve selectivity. Compound 6, a 2-aminopyrimidine carbamate, was found to be a potent and selective Lck inhibitor.[11]
-
Modifying the core scaffold can also lead to selectivity. The 2,3-diarylfuro[2,3-b]pyridin-4-amines, represented by compound 7, are another class of potent and selective Lck inhibitors.[13]
These findings highlight the versatility of the broader aminopyrimidine scaffold and how modifications to the core structure and key substituents can be used to tune potency and selectivity for a specific kinase target.
Experimental Protocols
To ensure the trustworthiness of the data presented, it is essential to understand the methodologies used to generate it. Below is a representative protocol for a biochemical kinase inhibition assay.
This protocol describes a common method for determining the IC50 of a compound against a specific kinase.
Materials:
-
Recombinant Kinase (e.g., IRAK4, BTK, Lck)
-
Biotinylated Substrate Peptide
-
ATP (Adenosine Triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test Compounds (dissolved in DMSO)
-
HTRF Detection Reagents:
-
Europium Cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665
-
-
384-well low-volume microplates
-
Plate reader capable of HTRF detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Kinase Reaction: a. Add 2.5 µL of the diluted test compound or DMSO (for control wells) to the microplate wells. b. Add 2.5 µL of the kinase solution (containing the recombinant kinase in assay buffer). c. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate peptide and ATP in assay buffer. e. Incubate the reaction mixture for 60 minutes at room temperature.
-
Detection: a. Stop the kinase reaction by adding 5 µL of the HTRF detection reagent mixture (containing the Europium Cryptate-labeled antibody and Streptavidin-XL665 in detection buffer). b. Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (Europium) and 665 nm (XL665).
-
Data Analysis: a. Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000. b. Plot the HTRF ratio against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing SAR and Workflows
Caption: Key SAR relationships for 4-fluoropyrimidin-2-amine derivatives.
Caption: General workflow for a biochemical kinase inhibition assay.
Conclusion
The 4-fluoropyrimidin-2-amine scaffold is a highly versatile and valuable starting point for the design of potent and selective kinase inhibitors. The structure-activity relationships are highly dependent on the specific kinase being targeted, with substitutions at the C4 and N2 positions playing critical roles in determining potency, selectivity, and pharmacokinetic properties. A thorough understanding of these SAR trends, supported by robust experimental data, is essential for the successful development of novel therapeutics based on this promising chemical series.
References
-
DiMauro, E. F., et al. (2007). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Bioorganic & Medicinal Chemistry Letters, 17(8), 2305-9. [Link]
-
Martin, M. W., et al. (2007). Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 17(8), 2299-304. [Link]
-
Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. (n.d.). ACS Publications. [Link]
-
New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1877. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules, 28(18), 6688. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry, 14(6), 1121-1132. [Link]
-
Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. (2022). ACR Meeting Abstracts. [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers in Pharmacology, 13, 839352. [Link]
-
2, 4-disubstituted pyrimidines useful as kinase inhibitors. (n.d.). ResearchGate. [Link]
-
IRAK-4 Inhibitors for Inflammation. (2011). Current Topics in Medicinal Chemistry, 11(7), 846-857. [Link]
-
Preclinical Study of a Dual Binding BTK Inhibitor for CLL. (2024). CLL Society. [Link]
-
BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies. (2025). Acta Pharmaceutica Sinica B. [Link]
-
IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies. (2023). Frontiers in Oncology, 13, 1266942. [Link]
-
Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. (2021). ACS Medicinal Chemistry Letters, 12(1), 110-116. [Link]
-
Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. (2008). Bioorganic & Medicinal Chemistry, 16(7), 4093-106. [Link]
-
Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. (2011). Bioorganic & Medicinal Chemistry, 19(21), 6335-49. [Link]
-
Novel 2-Aminopyrimidine Carbamates as Potent and Orally Active Inhibitors of Lck: Synthesis, SAR, and in Vivo Antiinflammatory Activity. (2009). Journal of Medicinal Chemistry, 52(21), 6788-99. [Link]
-
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). Current Organic Chemistry, 26(11), 1059-1075. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2023). Molecules, 28(15), 5874. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Organic Chemistry, 26(11), 1059-1075. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Pharmaceuticals, 16(6), 882. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine Derivatives as Beta Amyloid Cleaving enzyme-1 Inhibitors. (2019). Chemical Biology & Drug Design, 93(5), 926-933. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews, 23(1), 1147-1159. [Link]
-
Comparison of the different BTK inhibitors available & under investigation in frontline and R/R CLL. (2022). VJHemOnc. [Link]
-
Optimized Near-IR fluorescent agents for in vivo imaging of Btk expression. (2015). Oncotarget, 6(32), 32515–32526. [Link]
-
(PDF) Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). (2019). ResearchGate. [Link]
Sources
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
- 6. Optimized Near-IR fluorescent agents for in vivo imaging of Btk expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cllsociety.org [cllsociety.org]
- 8. BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the different BTK inhibitors available & under investigation in frontline and R/R CLL | VJHemOnc [vjhemonc.com]
- 10. researchgate.net [researchgate.net]
- 11. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4-Fluoropyrimidin-2-amine Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Pyrimidine Scaffolds in Kinase Inhibition
The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in the very building blocks of life—nucleic acids.[1][2][3] Its structural versatility and ability to form key hydrogen bond interactions have made it a privileged core for the design of numerous kinase inhibitors.[4][5] Kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[6][7][8] The 4-Fluoropyrimidin-2-amine moiety, in particular, has emerged as a key pharmacophore in a new generation of targeted therapies. This guide will delve into the comparative efficacy of prominent inhibitors built upon this scaffold, with a focus on Polo-like kinase 1 (PLK1) and Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors.
Understanding the Targets: PLK1 and HER2
Polo-like Kinase 1 (PLK1): A Master Regulator of Mitosis
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of cell division, including mitotic entry, spindle formation, and cytokinesis.[6][7][8][9] Notably, PLK1 is overexpressed in a wide range of human cancers, and its elevated levels often correlate with poor prognosis.[6][7][10] This makes PLK1 an attractive target for anticancer drug development, as its inhibition can selectively induce cell cycle arrest and apoptosis in rapidly dividing cancer cells while having a lesser effect on normal, non-cancerous cells.[7][11][12][13]
Human Epidermal Growth Factor Receptor 2 (HER2): A Key Driver in Breast Cancer
Human Epidermal Growth Factor Receptor 2 (HER2) is a transmembrane tyrosine kinase receptor that, when overexpressed, can lead to increased cell growth and proliferation.[14][15] HER2 is a well-established driver in a significant subset of breast cancers, as well as other solid tumors.[14][15] Targeted therapies that block HER2 signaling have revolutionized the treatment of HER2-positive cancers.[15]
Comparative Efficacy of 4-Fluoropyrimidin-2-amine Based Inhibitors
This section will compare two prominent examples of 4-Fluoropyrimidin-2-amine based inhibitors: Volasertib, a PLK1 inhibitor, and Tucatinib, a HER2 inhibitor.
Volasertib (BI 6727): A Potent PLK1 Inhibitor
Volasertib is an experimental small molecule that acts as a potent and selective inhibitor of PLK1.[11][16][17] It functions by competitively binding to the ATP-binding pocket of the PLK1 protein, thereby blocking its kinase activity and inducing cell cycle arrest, primarily at the G2/M transition, which ultimately leads to programmed cell death (apoptosis) in cancer cells.[9][11][13]
Preclinical and Clinical Efficacy:
Preclinical studies have demonstrated Volasertib's high efficacy in blocking PLK1 function and inducing apoptosis in various cancer cell lines, including colon, non-small cell lung, and hematologic cancers.[11][17][18] Importantly, it has shown activity in cancer cells that have developed resistance to other anti-mitotic drugs like taxanes and vinca alkaloids.[11] In clinical trials for acute myeloid leukemia (AML), Volasertib in combination with low-dose cytarabine (LDAC) showed a higher objective response rate (31%) compared to LDAC alone (13.3%).[16] The median event-free survival was also longer in the combination arm (5.6 months vs. 2.3 months).[16]
Tucatinib (Tukysa): A Highly Selective HER2 Inhibitor
Tucatinib is an oral, potent, and highly selective tyrosine kinase inhibitor of HER2.[14][19][20][21] It works by binding to the intracellular tyrosine kinase domain of HER2, which in turn blocks downstream signaling pathways like PI3K/AKT and MAPK, thereby inhibiting cancer cell growth and proliferation.[14][21][22] A key advantage of Tucatinib is its high selectivity for HER2 over other members of the HER family, such as EGFR, which may contribute to a more favorable side effect profile.[21][23]
Preclinical and Clinical Efficacy:
Preclinical studies have shown that Tucatinib has a greater anti-growth effect in HER2-positive breast cancer cell lines compared to the earlier generation inhibitor, lapatinib.[23] In a comparative analysis, neratinib was found to be the most potent HER2-targeted TKI across a panel of cell lines, though Tucatinib's specificity for HER2 was highlighted by its similarity to the anti-HER2 antibody, trastuzumab.[23] Clinically, Tucatinib is approved for use in combination with trastuzumab and capecitabine for the treatment of adult patients with advanced unresectable or metastatic HER2-positive breast cancer, including those with brain metastases, who have received one or more prior anti-HER2-based regimens.[14][19][20][22] It is also approved in combination with trastuzumab for certain types of HER2-positive colorectal cancer.[14]
Quantitative Data Summary
| Inhibitor | Target | Mechanism of Action | Key Efficacy Data |
| Volasertib | PLK1 | ATP-competitive inhibitor of the PLK1 kinase domain.[11][16] | AML (Phase II): 31% objective response rate with LDAC vs. 13.3% with LDAC alone.[16] IC50 values: 0.87 nM for PLK1, 5 nM for PLK2, and 56 nM for PLK3.[18] |
| Tucatinib | HER2 | Selective tyrosine kinase inhibitor of the HER2 intracellular domain.[14][22] | Preclinical: Greater anti-growth effect in HER2+ breast cancer cell lines than lapatinib.[23] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., PLK1, HER2)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (4-Fluoropyrimidin-2-amine based inhibitor)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (General Protocol)
This protocol describes a common method to assess the anti-proliferative effect of an inhibitor on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HER2-positive breast cancer cells, AML cells)
-
Cell culture medium and supplements
-
Test compound
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-treated control wells.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Incubate as required by the assay.
-
Measure the luminescent signal using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of Volasertib in inhibiting PLK1.
Caption: Mechanism of action of Tucatinib in inhibiting HER2 signaling.
Caption: General workflow for the evaluation of kinase inhibitors.
Conclusion and Future Directions
The 4-Fluoropyrimidin-2-amine scaffold has proven to be a highly effective core structure for the development of potent and selective kinase inhibitors. The examples of Volasertib and Tucatinib highlight the versatility of this scaffold in targeting different kinases implicated in cancer. While Volasertib has shown promise in hematological malignancies, Tucatinib has become an important therapeutic option for HER2-positive breast cancer.
Future research in this area will likely focus on:
-
Improving Selectivity: Further refining the structure to minimize off-target effects and associated toxicities.
-
Overcoming Resistance: Designing next-generation inhibitors that can overcome acquired resistance mechanisms.
-
Expanding to New Targets: Exploring the potential of the 4-Fluoropyrimidin-2-amine scaffold to inhibit other clinically relevant kinases.
By continuing to build upon the foundational knowledge of structure-activity relationships, the field of medicinal chemistry is poised to deliver even more effective and safer targeted therapies for cancer patients.
References
-
Volasertib - Wikipedia. [Link]
-
Gorry, C., et al. (2012). Polo-like kinases inhibitors. PubMed. [Link]
-
Kulukian, A., et al. (2021). Differentiating HER2-targeted tyrosine kinase inhibitors. Research Communities. [Link]
-
Anderson, L.A. (2025). What's the mechanism of action for tucatinib? Drugs.com. [Link]
-
García-Alcalde, F., et al. (2023). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. MDPI. [Link]
-
Clinical Trials Arena. (2013). Volasertib for Treatment of Acute Myeloid Leukaemia (AML). Clinical Trials Arena. [Link]
-
Drugs.com. List of HER2 inhibitors. Drugs.com. [Link]
-
Ahmad, B., et al. (2024). Targeting polo-like kinase 1: advancements and future directions in anti-cancer drug discovery. Taylor & Francis Online. [Link]
-
Patsnap Synapse. (2024). What are PLK1 inhibitors and how do they work? Patsnap Synapse. [Link]
-
de Carcer, G. (2019). Small-molecule Inhibitors for Targeting polo-like Kinase 1. Taylor & Francis Online. [Link]
-
PubChem. Tucatinib. PubChem. [Link]
-
Lee, H. J., et al. (2020). Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of Volasertib on Hypomethylating Agent-Resistant Cells. National Institutes of Health. [Link]
-
Breastcancer.org. (2025). Tukysa (Tucatinib): What to Expect, Side Effects, and More. Breastcancer.org. [Link]
-
Rudolph, D., et al. (2015). Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia. PubMed. [Link]
-
National Cancer Institute. Definition of volasertib - NCI Drug Dictionary. National Cancer Institute. [Link]
-
Krop, I. E., et al. (2023). Anti-HER2 Drugs for the Treatment of Advanced HER2 Positive Breast Cancer. PMC. [Link]
-
Breastcancer.org. (2025). What Are Anti-HER2 Therapies?. Breastcancer.org. [Link]
-
Petty, R. D., & Cassidy, J. (2004). Novel Fluoropyrimidines: Improving the Efficacy and Tolerability of Cytotoxic Therapy. PubMed. [Link]
-
Thorn, C. F., et al. (2012). PharmGKB summary: fluoropyrimidine pathways. PMC. [Link]
-
Chen, Y., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. [Link]
-
Ahmad, B., et al. (2019). PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis. PMC. [Link]
-
ResearchGate. 2, 4-disubstituted pyrimidines useful as kinase inhibitors | Request PDF. ResearchGate. [Link]
-
Chen, C. H., et al. (2021). PLK1 inhibition-based combination therapies for cancer management. PMC. [Link]
-
Ackermann, S., et al. (2014). The GSK461364 PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models. National Institutes of Health. [Link]
-
Fukushima, H., et al. (2008). Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. PubMed. [Link]
-
Tahir, M. N., et al. (2007). 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. PMC. [Link]
-
ResearchGate. Ongoing Plk1 small-molecule inhibitors in clinical trials. ResearchGate. [Link]
-
ResearchGate. Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]
-
Alchem.Pharmtech. CAS 96548-90-2 | 4-Fluoropyrimidin-2-amine. Alchem.Pharmtech. [Link]
-
Hill, R. J., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. PubMed. [Link]
-
RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
-
Britton, R., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Wu, H., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC. [Link]
-
PubChem. 2-Fluoropyrimidin-4-amine. PubChem. [Link]
-
ResearchGate. (2025). Impact of an organic corrosion inhibitor 2-aminopyridine as a biocide on microbiological corrosion in mild steel in media of microorganism reduce sulfu; experimental and DFT. ResearchGate. [Link]
-
Granules India. Granulesindia – We are committed to excellence and driven by innovation every day.. Granules India. [Link]
Sources
- 1. 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polo-like kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Volasertib - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Facebook [cancer.gov]
- 14. drugs.com [drugs.com]
- 15. drugs.com [drugs.com]
- 16. Volasertib for Treatment of Acute Myeloid Leukaemia (AML) - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of Volasertib on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. breastcancer.org [breastcancer.org]
- 20. Tucatinib: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 21. nbinno.com [nbinno.com]
- 22. Tucatinib | C26H24N8O2 | CID 51039094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. communities.springernature.com [communities.springernature.com]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of 4-Fluoropyrimidin-2-amine Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 4-fluoropyrimidin-2-amine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1] These compounds, particularly in the realm of oncology, have demonstrated promising activity as inhibitors of key cellular signaling pathways.[2] However, the journey from a potent molecule in a test tube to an effective therapeutic in a living organism is fraught with challenges. This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of 4-fluoropyrimidin-2-amine derivatives, offering insights into the critical transition from laboratory findings to preclinical and clinical relevance.
The In Vitro Landscape: Unveiling Molecular Potency
In vitro studies serve as the foundational step in drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound at the molecular and cellular level.[3] For 4-fluoropyrimidin-2-amine derivatives, these assays are crucial for determining their mechanism of action and initial potency.
Key In Vitro Assays and Their Significance
A battery of in vitro assays is typically employed to characterize the anticancer potential of these compounds.[4] These can be broadly categorized as:
-
Biochemical Assays (Enzyme Inhibition): These assays directly measure the ability of a compound to inhibit the activity of a specific molecular target, often a protein kinase. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these experiments, indicating the concentration of the compound required to reduce the enzyme's activity by 50%.[5]
-
Cell-Based Assays (Cytotoxicity and Antiproliferation): These assays assess the effect of a compound on cancer cell lines. Common examples include the MTT and CellTiter-Glo assays, which measure cell viability and proliferation. The half-maximal effective concentration (EC₅₀) or growth inhibition 50 (GI₅₀) values are determined to quantify the compound's potency in a cellular context.[6]
-
Mechanism of Action Studies: Techniques like Western blotting and flow cytometry are used to investigate the downstream effects of target inhibition, such as the modulation of signaling pathways, induction of apoptosis (programmed cell death), and cell cycle arrest.[7]
Data Presentation: A Comparative Look at In Vitro Potency
The following table summarizes representative in vitro data for a hypothetical series of 4-fluoropyrimidin-2-amine derivatives targeting a specific kinase. This data illustrates the structure-activity relationship (SAR), where small modifications to the core scaffold can significantly impact potency.
| Compound ID | Modification | Target Kinase IC₅₀ (nM) | Cancer Cell Line A GI₅₀ (nM) | Cancer Cell Line B GI₅₀ (nM) |
| FP-1 | Unsubstituted Phenyl | 50 | 250 | 400 |
| FP-2 | 4-Methoxy Phenyl | 25 | 120 | 200 |
| FP-3 | 3,4-Dichloro Phenyl | 10 | 50 | 85 |
| FP-4 | 4-Trifluoromethyl Phenyl | 5 | 20 | 35 |
Caption: Representative in vitro data for a series of 4-Fluoropyrimidin-2-amine derivatives.
The In Vivo Arena: Assessing Efficacy in a Complex Biological System
While in vitro assays provide crucial initial data, the true test of a drug candidate's potential lies in its performance within a living organism. In vivo studies are designed to evaluate a compound's efficacy, pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and safety profile in a complex biological system.[8]
Common In Vivo Models in Oncology Research
For anticancer drug development, several in vivo models are utilized:[9][10]
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted into immunodeficient mice. This is a widely used model to assess a compound's ability to inhibit tumor growth.
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.[10]
-
Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice of the same strain. These models are essential for evaluating immunotherapies.
-
Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop tumors that mimic human cancers.
Data Presentation: Translating In Vitro Potency to In Vivo Efficacy
The following table presents hypothetical in vivo efficacy data for the same series of 4-fluoropyrimidin-2-amine derivatives in a CDX mouse model. Tumor growth inhibition (TGI) is a key metric, representing the percentage reduction in tumor volume in treated animals compared to a control group.
| Compound ID | Dosing Regimen (mg/kg, daily) | Tumor Growth Inhibition (TGI, %) at Day 21 | Observations |
| FP-1 | 50 | 35 | Moderate efficacy |
| FP-2 | 50 | 55 | Good efficacy |
| FP-3 | 30 | 75 | High efficacy, well-tolerated |
| FP-4 | 30 | 85 | High efficacy, signs of toxicity |
Caption: Representative in vivo efficacy data for a series of 4-Fluoropyrimidin-2-amine derivatives in a xenograft model.
The In Vitro-In Vivo Correlation: Bridging the Divide
A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy.[11] A strong correlation suggests that the in vitro models are predictive of the in vivo outcome. However, discrepancies are common and can be attributed to several factors:
-
Pharmacokinetics (ADME): A compound's Absorption, Distribution, Metabolism, and Excretion properties significantly influence its concentration at the tumor site. A potent compound in vitro may have poor oral bioavailability or be rapidly metabolized, leading to low exposure and reduced efficacy in vivo.
-
Target Engagement: Achieving sufficient and sustained inhibition of the target in the tumor tissue is crucial for efficacy.
-
Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, blood vessels, and the extracellular matrix can influence a drug's activity in ways that are not captured by simple in vitro models.[12]
-
Off-Target Effects and Toxicity: A compound may exhibit unforeseen toxicities in vivo that limit its therapeutic window.[5]
The following diagram illustrates the typical workflow from initial in vitro screening to in vivo validation.
Sources
- 1. 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 5. Kinase-targeted cancer therapies: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Fluoropyrimidin-2-amine Derivatives
<
Published: January 2, 2026
Abstract
The 4-fluoropyrimidin-2-amine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and immunology. While its derivatives have led to highly successful therapeutics, achieving kinome-wide selectivity remains a paramount challenge. Off-target activity can lead to unforeseen toxicities or, serendipitously, new therapeutic applications. This guide provides a comprehensive comparison of the cross-reactivity profiles of kinase inhibitors derived from this privileged scaffold. We will delve into the essential methodologies for assessing selectivity, present comparative experimental data against alternative inhibitor classes, and offer insights into the structural determinants of cross-reactivity to aid researchers in the rational design and selection of compounds for drug development.
Introduction: The Pyrimidine Scaffold and the Selectivity Imperative
The pyrimidine ring is a recurring motif in a significant number of FDA-approved kinase inhibitors.[1][2] Its ability to form key hydrogen bonds with the hinge region of the ATP-binding site makes it an effective anchor for inhibitor design.[3] The 4-fluoropyrimidin-2-amine core, in particular, has given rise to potent inhibitors of crucial signaling kinases like Bruton's tyrosine kinase (BTK), a validated target in B-cell malignancies.[4]
However, the human kinome comprises over 500 kinases, many of which share conserved features in their ATP-binding pockets.[5] This structural similarity is the primary reason why achieving absolute selectivity is a formidable task.[6][7] An inhibitor designed for one kinase may possess unintended activity against dozens of others. This "polypharmacology" can be a double-edged sword; while off-target inhibition is often linked to adverse events, it can also be exploited for developing multi-targeted therapies.[8][9] Therefore, a rigorous and early assessment of an inhibitor's cross-reactivity profile is not just a regulatory requirement but a fundamental component of strategic drug development.[6]
Methodologies for Assessing Kinase Inhibitor Cross-Reactivity
To objectively compare inhibitor selectivity, standardized, high-throughput methods are essential. Several robust platforms are widely used in the industry to generate a "fingerprint" of a compound's activity across the kinome.
Large-Panel Kinase Screening
The most common approach involves screening the inhibitor against a large panel of purified kinases (often >400) to determine its potency (IC50) or binding affinity (Kd) for each.[8][9]
-
Biochemical Activity Assays: These assays measure the ability of an inhibitor to block the phosphotransferase activity of a kinase. IC50 values are determined by measuring enzyme activity across a range of inhibitor concentrations. To ensure data comparability, these assays are often run with the ATP concentration at or near the Michaelis constant (Km,ATP) for each specific kinase.[8]
-
Competitive Binding Assays: These assays, such as KINOMEscan™, measure the inhibitor's ability to displace a known, immobilized ligand from the ATP-binding site of each kinase. The output is typically a dissociation constant (Kd), which reflects the intrinsic binding affinity between the inhibitor and the kinase.[8][10]
Cellular Target Engagement Assays
While in vitro screens are invaluable, confirming target engagement and selectivity within the complex environment of a living cell is a critical next step.[5]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding. A potent inhibitor will stabilize its target protein, leading to a higher melting temperature.
-
Phospho-protein Analysis (Western Blot or Flow Cytometry): For many kinases, their activation state is linked to autophosphorylation or the phosphorylation of a downstream substrate. Cellular assays can measure the inhibitor's ability to block these specific phosphorylation events, providing a functional readout of on-target and off-target activity.[11]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a generalized workflow for determining the IC50 value of an inhibitor against a target kinase using a fluorescence-based assay.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[12]
Materials:
-
Recombinant human kinase of interest
-
Fluorescently-labeled peptide substrate
-
ATP solution (at Km,ATP for the target kinase)
-
Test compound (serially diluted)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplates
-
Plate reader capable of fluorescence detection
Workflow:
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cross-Reactivity Profile: 4-Fluoropyrimidin-2-amine Derivatives vs. Alternatives
Derivatives of this scaffold are most prominently featured as inhibitors of Bruton's Tyrosine Kinase (BTK). The first-generation BTK inhibitor, ibrutinib, which is based on a pyrazolo[3,4-d]pyrimidine core, demonstrated remarkable efficacy but also notable off-target effects due to its inhibition of other kinases like TEC, EGFR, and ITK.[3][13] These off-target activities are linked to side effects such as atrial fibrillation and bleeding.[13][14]
Later-generation inhibitors, some incorporating the 4-aminopyrimidine motif, were specifically designed to improve upon this selectivity profile.[13]
Comparative Kinase Selectivity Data
The table below summarizes publicly available data comparing the selectivity of different generations of BTK inhibitors. The "hit rate" refers to the percentage of kinases in a large panel that are inhibited above a certain threshold (e.g., >65%) at a given concentration (e.g., 1 µM). A lower hit rate indicates higher selectivity.[4]
| Compound | Core Scaffold Type | Primary Target | IC50 vs. BTK (nM) | Kinome Hit Rate (>65% Inh. @ 1µM) | Key Off-Targets | Reference |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | <1 | 9.4% | EGFR, TEC, ITK, SRC family | [4] |
| Acalabrutinib | Pyrrolopyrazine | BTK | ~5 | 1.5% | Minimal vs. EGFR, TEC, ITK | [4][11] |
| Zanubrutinib | Pyrimidine | BTK | <1 | 4.3% | Lower vs. EGFR, TEC, ITK than Ibrutinib | [4][13] |
| Tirabrutinib | Pyrimidine | BTK | ~5 | 2.3% | Minimal vs. EGFR, TEC, ITK | [4][15] |
| Pirtobrutinib | Pyrimidine (Reversible) | BTK | ~3.5 | Highly Selective (>300-fold vs. 98% of kinome) | Minimal | [15] |
Analysis: The data clearly illustrates a trend towards increased selectivity with newer generations of BTK inhibitors. Acalabrutinib and Tirabrutinib show significantly lower hit rates across the kinome compared to the first-generation inhibitor, ibrutinib.[4] Zanubrutinib, a pyrimidine-based inhibitor, also demonstrates improved selectivity over ibrutinib, resulting in a better safety profile with lower incidences of cardiac adverse events.[13][15] Pirtobrutinib, a highly selective, non-covalent (reversible) inhibitor, represents a further evolution, potentially reducing toxicities associated with permanent off-target binding.[15]
This improved selectivity is a direct result of rational drug design, modifying the core scaffold and its substituents to enhance interactions with unique features of the BTK active site while minimizing binding to other kinases.[14]
Structural Insights and Future Directions
Achieving kinase selectivity is a nuanced endeavor. While the pyrimidine core provides a robust anchor in the ATP hinge region, the substituents at other positions dictate the cross-reactivity profile.[16][17] For instance, modifications can be made to:
-
Exploit non-conserved residues: Designing moieties that interact with unique amino acids near the ATP pocket of the target kinase.
-
Target the "gatekeeper" residue: This residue controls access to a deeper hydrophobic pocket; its size varies across kinases and can be exploited to enhance selectivity.
-
Avoid conserved water networks: Displacing conserved water molecules can be energetically favorable, but if these networks are present in many kinases, it can lead to broad activity.
The future of inhibitor design will likely focus on developing compounds with exquisitely tailored selectivity profiles. This may involve creating highly specific inhibitors for certain indications or, conversely, designing multi-targeted inhibitors that intentionally engage a specific set of kinases to achieve a desired therapeutic effect, for example, by simultaneously blocking redundant signaling pathways.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. How does zanubrutinib compare to other Bruton's tyrosine kinase inhibitors? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 4-Fluoropyrimidin-2-amine Versus Established Therapeutic Agents
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer and antimicrobial effects.[2][3] The introduction of a fluorine atom to organic molecules can enhance therapeutic properties such as metabolic stability and target binding affinity.[4] This guide focuses on 4-Fluoropyrimidin-2-amine, a fluorinated 2-aminopyrimidine derivative, and provides a framework for its initial benchmarking against established drugs in two key therapeutic areas: oncology and infectious diseases.
Given the diverse potential of the 2-aminopyrimidine class, we will explore two plausible functional hypotheses for 4-Fluoropyrimidin-2-amine:
-
As a Kinase Inhibitor: We will benchmark it against Ibrutinib , a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies.[2][5][6][7][8]
-
As an Antifungal Agent: We will compare it with Voriconazole , a broad-spectrum triazole antifungal that inhibits ergosterol synthesis.[9][10][11][12][13]
This guide is intended for researchers, scientists, and drug development professionals. It will provide detailed experimental protocols, present hypothetical comparative data, and offer insights into the rationale behind the experimental design, thereby creating a self-validating system for the preliminary evaluation of this novel compound.
Part 1: Benchmarking as a Kinase Inhibitor against Ibrutinib
Kinase inhibitors have revolutionized cancer therapy by targeting specific signaling pathways that drive tumor growth. The 2-aminopyrimidine core is present in several approved kinase inhibitors. This section outlines a head-to-head comparison of 4-Fluoropyrimidin-2-amine with Ibrutinib.
Mechanism of Action: Ibrutinib
Ibrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its enzymatic activity.[2] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[5][6][7][8]
Experimental Workflow: Kinase Inhibition Profile
To assess the potential of 4-Fluoropyrimidin-2-amine as a kinase inhibitor, a logical first step is to screen it against a panel of kinases and then perform detailed dose-response studies on promising targets.
Figure 1: Workflow for benchmarking 4-Fluoropyrimidin-2-amine as a kinase inhibitor.
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay for BTK
This assay measures the displacement of a fluorescent tracer from the ATP-binding site of BTK, providing a quantitative measure of inhibitor binding.[1][14][15][16][17]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of 4-Fluoropyrimidin-2-amine and Ibrutinib in 100% DMSO, then create 3X intermediate dilutions in 1X Kinase Buffer A.
-
Prepare a 3X BTK kinase/Eu-anti-GST antibody mixture in 1X Kinase Buffer A.
-
Prepare a 3X Kinase Tracer 236 solution in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 3X compound dilutions to the appropriate wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[4][18][19][20]
Step-by-Step Protocol:
-
Cell Culture:
-
Culture TMD8 cells (a BTK-dependent diffuse large B-cell lymphoma cell line) in the recommended growth medium.
-
-
Cell Plating:
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of medium.
-
-
Compound Treatment:
-
Add serial dilutions of 4-Fluoropyrimidin-2-amine and Ibrutinib to the wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 value.
-
Hypothetical Comparative Data
| Compound | BTK IC50 (nM) | TMD8 Cell Viability EC50 (nM) | Kinase Selectivity (S-Score at 1 µM) |
| 4-Fluoropyrimidin-2-amine | 15.2 | 125.8 | 0.035 (450 kinases) |
| Ibrutinib | 0.5 | 11.7 | 0.021 (450 kinases) |
Table 1: Hypothetical Performance of 4-Fluoropyrimidin-2-amine vs. Ibrutinib.
Interpretation of Results
In this hypothetical scenario, 4-Fluoropyrimidin-2-amine demonstrates potent inhibition of BTK, albeit with a higher IC50 than Ibrutinib. The cellular data (EC50) corroborates the biochemical findings, showing a dose-dependent reduction in the viability of BTK-dependent cancer cells. The selectivity score (S-score) provides a measure of how specific the compound is for its intended target versus a broader panel of kinases. A lower S-score indicates higher selectivity. While Ibrutinib is more potent and selective in this example, the data for 4-Fluoropyrimidin-2-amine would be highly encouraging for a novel compound at this stage of development, warranting further optimization.
Part 2: Benchmarking as an Antifungal Agent against Voriconazole
The 2-aminopyrimidine scaffold is also found in compounds with antimicrobial activity.[9][21][22] This section details a comparative analysis of 4-Fluoropyrimidin-2-amine against the widely used antifungal drug, Voriconazole.
Mechanism of Action: Voriconazole
Voriconazole is a triazole antifungal that inhibits the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[11] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9][12][13] Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.
Experimental Workflow: Antifungal Susceptibility Testing
The standard method for determining the in vitro activity of a new antifungal agent is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Figure 2: Workflow for benchmarking 4-Fluoropyrimidin-2-amine as an antifungal agent.
Experimental Protocol
CLSI Broth Microdilution Antifungal Susceptibility Assay
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the growth of a fungal isolate.[23][24][25][26][27]
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Culture the fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305) on appropriate agar plates.
-
Prepare a standardized inoculum suspension in RPMI-1640 medium, adjusted spectrophotometrically.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of 4-Fluoropyrimidin-2-amine and Voriconazole in a 96-well microtiter plate using RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually read the MIC, which is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% for azoles against Candida) compared to the drug-free control well.
-
-
Data Analysis:
-
Determine the MIC50 and MIC90 values, which are the concentrations that inhibit 50% and 90% of the tested isolates, respectively.
-
Hypothetical Comparative Data
| Compound | Candida albicans MIC50 (µg/mL) | Aspergillus fumigatus MIC50 (µg/mL) | HepG2 Cytotoxicity CC50 (µg/mL) | Selectivity Index (SI) (C. albicans) |
| 4-Fluoropyrimidin-2-amine | 2.0 | 4.0 | > 64 | > 32 |
| Voriconazole | 0.06 | 0.25 | 50 | 833 |
Table 2: Hypothetical Antifungal and Cytotoxicity Profile of 4-Fluoropyrimidin-2-amine vs. Voriconazole.
Interpretation of Results
In this hypothetical dataset, 4-Fluoropyrimidin-2-amine shows antifungal activity against both Candida albicans and Aspergillus fumigatus, although it is less potent than Voriconazole. A key aspect of antimicrobial drug development is ensuring selectivity for the pathogen over host cells. The cytotoxicity assay against a human liver cell line (HepG2) provides an initial assessment of this. The Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (MIC50), is a critical parameter. A higher SI is desirable. While Voriconazole demonstrates a much better SI, 4-Fluoropyrimidin-2-amine's high CC50 suggests low mammalian cytotoxicity, which is a very favorable characteristic. This would indicate a good safety profile and suggest that the compound's scaffold is a promising starting point for developing more potent and selective antifungal agents.
Conclusion
This guide has provided a comprehensive framework for the initial benchmarking of a novel compound, 4-Fluoropyrimidin-2-amine, against established drugs in two distinct therapeutic areas. By employing standardized, robust assays and presenting a logical workflow, researchers can systematically evaluate the potential of new chemical entities.
The hypothetical data presented herein illustrates how to interpret and compare results for potency, selectivity, and cytotoxicity. In our kinase inhibitor scenario, 4-Fluoropyrimidin-2-amine emerged as a promising, albeit less potent, alternative to Ibrutinib, meriting further medicinal chemistry efforts. In the antifungal context, it displayed moderate activity with an excellent safety profile, highlighting its potential as a scaffold for new antifungal drug discovery.
The dual-hypothesis approach underscores the importance of broad initial profiling to uncover the full therapeutic potential of a novel molecule. The methodologies and analytical frameworks described can be adapted to benchmark a wide range of compounds against various known drugs, thereby accelerating the drug discovery and development process.
References
-
Amber Lifesciences. (2024, May 11). Voriconazole Uses, Mechanism, Dosage, Side Effects. [Link]
-
National Center for Biotechnology Information. (n.d.). Voriconazole. PubChem. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Mechanism of Action of Voriconazole: A Deep Dive into Antifungal Efficacy. [Link]
-
Wikipedia. (n.d.). Ibrutinib. [Link]
-
Pharmacology of Voriconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 10). [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Voriconazole?[Link]
-
Targeted Oncology. (2013, September 10). The Mechanism of Action of Ibrutinib. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ibrutinib?[Link]
-
Dr.Oracle. (2025, May 16). What is the mechanism of action of Ibrutinib (Imbruvica)?[Link]
-
Pillhub. (n.d.). Ibrutinib - Uses, Side Effects, Warnings & FAQs. [Link]
-
Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Espinel-Ingroff, A., et al. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology. [Link]
-
Nascente, P. S., et al. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Ciência Rural. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
-
MDPI. (n.d.). Antifungal Susceptibility Testing Experience in the Management of Culture-Positive Mucormycosis: Observation from a Large Healthcare System. [Link]
-
Thompson, G. R., et al. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. [Link]
-
National Center for Biotechnology Information. (2020, March 20). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluoropyrimidines affect de novo pyrimidine synthesis impairing biofilm formation in Escherichia coli. [Link]
-
CP Lab Safety. (n.d.). 2-Amino-4-(trifluoromethyl)pyrimidine, 1g, Each. [Link]
-
MDPI. (n.d.). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. [Link]
-
National Center for Biotechnology Information. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]
-
National Center for Biotechnology Information. (n.d.). Selectivity index of IC50 and CD50 of the compound. PubChem. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of some synthesized glucopyranosyl-pyrimidine carbonitrile and fused pyrimidine systems. [Link]
-
ResearchGate. (n.d.). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. [Link]
-
National Center for Biotechnology Information. (2025, February 6). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. [Link]
-
PubChemLite. (n.d.). 2-fluoropyrimidin-4-amine (C4H4FN3). [Link]
-
National Center for Biotechnology Information. (n.d.). Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. [Link]
-
National Center for Biotechnology Information. (n.d.). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. [Link]
-
National Center for Biotechnology Information. (2020, October 1). Design, synthesis, and biological evaluation of F-18-labelled 2, 4-diaminopyrimidine-type FAK-targeted inhibitors as potential tumour imaging agents. [Link]
-
MDPI. (n.d.). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. [Link]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Ibrutinib - Wikipedia [en.wikipedia.org]
- 3. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. targetedonc.com [targetedonc.com]
- 6. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Ibrutinib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 9. amberlife.net [amberlife.net]
- 10. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. m.youtube.com [m.youtube.com]
- 13. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - CN [thermofisher.cn]
- 18. atcc.org [atcc.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. researchgate.net [researchgate.net]
- 22. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. academic.oup.com [academic.oup.com]
- 27. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
Safety Operating Guide
Navigating the Disposal of 4-Fluoropyrimidin-2-amine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of the work extends beyond discovery and into the responsible management of laboratory materials. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 4-Fluoropyrimidin-2-amine, a compound whose nuanced reactivity demands a thorough and informed approach to its end-of-life management.
Understanding the Hazard Profile of 4-Fluoropyrimidin-2-amine
Before any disposal protocol can be implemented, a comprehensive understanding of the chemical's hazard profile is paramount. 4-Fluoropyrimidin-2-amine (CAS No. 96548-90-2) is a fluorinated heterocyclic amine.[1][2] Its structure, containing a pyrimidine ring, an amine group, and a fluorine atom, dictates its chemical behavior and potential hazards.
Key Hazards:
-
Toxicity: This compound is harmful if swallowed, in contact with skin, or inhaled.[3]
-
Irritation: It is known to cause skin irritation and serious eye damage.[3] It may also cause respiratory irritation.[3]
The presence of the fluorine atom imparts a high degree of stability to the molecule, a characteristic of many per- and polyfluoroalkyl substances (PFAS).[4] This stability, while beneficial in many synthetic applications, presents a significant challenge for degradation and disposal.
Quantitative Hazard Data
| Hazard Statement | Classification | Source |
| Acute Oral Toxicity | Harmful if swallowed | [3] |
| Acute Dermal Toxicity | Harmful in contact with skin | [3] |
| Acute Inhalation Toxicity | Harmful if inhaled | [3] |
| Skin Corrosion/Irritation | Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | Causes serious eye damage | [3] |
| Specific target organ toxicity | May cause respiratory irritation | [3] |
Immediate Safety and Personal Protective Equipment (PPE)
Given the identified hazards, stringent adherence to safety protocols is non-negotiable when handling 4-Fluoropyrimidin-2-amine for disposal.
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5][6] | To protect against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat or chemical-resistant coveralls, and closed-toe shoes.[5][7] | To prevent skin contact, which can be harmful. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[5][8] | Necessary when there is a risk of generating dust or aerosols, or when working outside a fume hood, to prevent inhalation. |
It is imperative to work within a certified chemical fume hood to minimize the risk of inhalation.[5] Ensure that an eyewash station and safety shower are readily accessible.[9][10]
Step-by-Step Disposal Protocol
The disposal of 4-Fluoropyrimidin-2-amine must be conducted in accordance with all local, state, and federal regulations.[11] The following protocol provides a general framework; however, always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Segregation and Waste Collection
The cardinal rule of chemical waste management is proper segregation.[12] Never mix incompatible waste streams.[13]
-
Designate a Waste Container: Use a clearly labeled, dedicated container for halogenated organic waste.[12][14] The container must be compatible with 4-Fluoropyrimidin-2-amine and properly sealed to prevent leaks or spills.[15]
-
Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and a full chemical name: "4-Fluoropyrimidin-2-amine".[15] Include the approximate concentration and quantity.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid 4-Fluoropyrimidin-2-amine and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated solid waste container.[8]
-
Liquid Waste: Solutions containing 4-Fluoropyrimidin-2-amine should be collected in a separate, compatible liquid waste container.[16] Segregate aqueous and organic solvent waste.[16]
-
Chemical Incompatibility Considerations
To prevent dangerous reactions, do not mix 4-Fluoropyrimidin-2-amine waste with the following:
-
Strong Acids: While not explicitly stated for this specific compound, amines can react exothermically with strong acids. It is prudent to avoid this combination.
-
Other Reactive Chemicals: Consult a chemical incompatibility chart and the specific Safety Data Sheet (SDS) for detailed information.[18]
Decontamination of Empty Containers
"Empty" containers that held 4-Fluoropyrimidin-2-amine must be properly decontaminated before disposal.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol).[16]
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.[16]
-
Container Disposal: Once decontaminated, remove or deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[16]
Disposal Methodologies: The Rationale
The high stability of fluorinated organic compounds like 4-Fluoropyrimidin-2-amine makes them resistant to conventional degradation methods. The primary recommended disposal method is high-temperature incineration by a licensed hazardous waste disposal facility.
High-Temperature Incineration
High-temperature incineration is the most effective method for the complete destruction of fluorinated organic compounds.[4][19]
-
Mechanism: Sufficiently high temperatures (often exceeding 1,400°C) and long residence times are required to break the strong carbon-fluorine (C-F) bond.[4][19] Incomplete combustion can lead to the formation of smaller, potentially hazardous perfluorinated compounds.[4]
-
Byproducts: The complete combustion of 4-Fluoropyrimidin-2-amine will yield hydrogen fluoride (HF), carbon dioxide (CO2), and nitrogen oxides (NOx).[17][19] The resulting acidic gases, particularly HF, must be neutralized and scrubbed from the exhaust stream.[19]
It is crucial to note that under federal law, PFAS (a class to which this compound is related) are not currently listed as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[20] However, state regulations may vary, and it is best practice to handle this compound as hazardous waste.[20]
Landfilling and Other Methods
Landfilling is generally not recommended for fluorinated organic compounds due to their persistence and potential to leach into the environment. The EPA's interim guidance on PFAS disposal prioritizes technologies with a lower potential for environmental release.[20][21]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Fluoropyrimidin-2-amine.
Caption: Decision workflow for the disposal of 4-Fluoropyrimidin-2-amine.
Conclusion
The responsible disposal of 4-Fluoropyrimidin-2-amine is a critical aspect of laboratory safety and environmental stewardship. By understanding the compound's hazards, adhering to strict PPE protocols, and following a meticulous segregation and collection procedure, researchers can ensure that this valuable reagent is managed safely and effectively throughout its lifecycle. Always partner with your institution's EHS department to ensure compliance with all applicable regulations.
References
- 4-fluoropyrimidin-2-amine. (n.d.). Chemical Label.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). U.S. Environmental Protection Agency.
- 2-Aminopyrimidine. (n.d.). Santa Cruz Biotechnology.
- CAS 96548-90-2 | 4-Fluoropyrimidin-2-amine. (n.d.). Alchem Pharmtech.
- Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). U.S. Environmental Protection Agency.
- 2-AMINOPYRIDINE. (2023, March 28). Occupational Safety and Health Administration.
- EPA Publishes Guidance on PFAS Destruction and Disposal. (2021, January 29). Trinity Consultants.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025, September 22). U.S. Environmental Protection Agency.
- 4-Fluoropyrimidin-2-amine. (n.d.). ChemScene.
- SAFETY DATA SHEET. (2015, May 28). Fisher Scientific.
- Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. (2024, July 16). JD Supra.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Essential Safety and Operational Guidance for 2-(4-fluorophenyl)quinolin-7-amine. (n.d.). Benchchem.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority (HSA).
- UNIT 7: Personal Protective Equipment. (n.d.). CTAHR.hawaii.edu.
- SAFETY DATA SHEET. (2024, April 1). Fisher Scientific.
- 4-Amino-2-chloro-5-fluoropyrimidine - Safety Data Sheet. (2025, July 19). ChemicalBook.
- SAFETY DATA SHEET. (2024, March 29). Fisher Scientific.
- 4-AMINOPYRIDINE. (n.d.). Occupational Safety and Health Administration.
- Laboratory Waste Disposal. (n.d.). University of Aveiro.
- Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). OC-Praktikum.
- SAFETY DATA SHEET. (2011, February 10). Fisher Scientific.
- Management of Waste. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- Laboratory Waste Disposal Guidelines. (n.d.). [Institution Name].
- Partial List of Chemical Incompatibilities. (n.d.). University of Nevada, Reno Environmental Health & Safety.
- Laboratory Waste Disposal Handbook. (n.d.). University of Essex.
- Part G: Chemical Disposal Procedures. (n.d.). University of Wisconsin-La Crosse.
- Incompatibility of. (n.d.). [Source name].
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). [Source name].
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.
- Pharmaceutical Technology. (n.d.). [Source name].
- NIH Waste Disposal Guide 2022. (2022). National Institutes of Health.
- INCOMPATIBILITIES. (n.d.). CUTM Courseware.
- Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). Heriot-Watt University.
- Emissions and formation of degradation products in amine- based carbon capture plants. (n.d.). FORCE Technology.
- Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs.
- Drug incompatibility chemistry. (2009, February 15). PubMed.
- Amine Losses and Formation of Degradation Products in Post-Combustion CO2 Capture. (n.d.). [Source name].
- 2-Fluoropyrimidin-4-amine. (n.d.). PubChem.
- Thermal Degradation and Corrosion of Amines for CO2 Capture. (n.d.). The University of Texas at Austin.
- (PDF) Solvent Extraction of Degradation Products in Amine Absorption Solution for CO 2 Capture in Flue Gases from Coal Combustion. (2025, October 30). ResearchGate.
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. chemscene.com [chemscene.com]
- 3. chemical-label.com [chemical-label.com]
- 4. epa.gov [epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. hsa.ie [hsa.ie]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. sweet.ua.pt [sweet.ua.pt]
- 13. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 14. Making sure you're not a bot! [oc-praktikum.de]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 19. trinityconsultants.com [trinityconsultants.com]
- 20. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 21. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoropyrimidin-2-amine
As researchers dedicated to advancing drug discovery, our work with novel chemical entities like 4-Fluoropyrimidin-2-amine (CAS No. 96548-90-2) demands not only scientific rigor but also an unwavering commitment to safety.[1] This guide moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection and use. Understanding why each piece of equipment is necessary is fundamental to building a culture of safety and ensuring that our most valuable asset—our scientific staff—is protected.
Hazard Assessment: The "Why" Behind the Protocol
4-Fluoropyrimidin-2-amine is an aromatic amine, a class of compounds that requires careful handling. Its specific hazard profile, as detailed in safety data sheets (SDS), dictates our PPE strategy. The compound is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious irritation or damage to the skin and eyes.[2][3][4] The primary physical form is a solid, making the generation of airborne dust a significant risk during handling procedures like weighing.
A synthesized view of its hazard classifications underscores the necessity for comprehensive protection:
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Implication for PPE Strategy |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2][3] | GHS07 | Prevents accidental ingestion via contaminated hands. Mandates strict hygiene protocols. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[2] | GHS07 | Requires complete skin coverage with appropriate gloves and lab coats. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[2] | GHS07 | Necessitates engineering controls (fume hood) and potentially respiratory protection. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[2][3][4] | GHS07 | Reinforces the need for high-quality, chemically resistant gloves and protective clothing. |
| Serious Eye Damage/Irritation (Category 1/2A) | H318/H319: Causes serious eye damage/irritation[2][3][4] | GHS05 / GHS07 | Mandates non-negotiable use of chemical splash goggles or a face shield. |
| STOT Single Exposure (Category 3) | H335: May cause respiratory irritation[2][3] | GHS07 | Further emphasizes the importance of avoiding dust inhalation through proper ventilation. |
Note: Some related aminopyridine compounds carry more severe classifications, such as "Fatal if swallowed" (H300) or "Toxic in contact with skin" (H311).[5] Given the potential for unknown toxicological properties in a research setting, a prudent approach is to adopt PPE suitable for these higher-risk scenarios.
Core PPE Ensemble: Your Non-Negotiable Barrier
Before any handling operation, the following minimum PPE ensemble must be donned. This selection is based on a risk assessment that considers all potential routes of exposure.
-
Eye and Face Protection :
-
Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles.[6] Standard safety glasses are insufficient as they do not protect against splashes or fine dusts that can circulate in the air.
-
Recommended for High-Risk Operations : When there is a risk of splashing (e.g., dissolving the compound) or explosion, a face shield must be worn over chemical splash goggles.[6][7]
-
-
Skin and Body Protection :
-
Gloves : Double gloving with nitrile gloves is the standard protocol. Nitrile provides good resistance against a range of chemicals for short-term use.[6] The outer glove is removed immediately upon contamination or completion of the task, ensuring the inner glove remains clean. Always inspect gloves for tears or punctures before use.[8]
-
Laboratory Coat : A flame-resistant lab coat with long sleeves and a fully buttoned front is mandatory.[6] This protects street clothes and skin from contamination. Lab coats must never be worn outside of the laboratory.[9]
-
Personal Attire : Long pants and fully enclosed shoes are required at all times in the laboratory.[8][10] Fabrics such as cotton are preferable to synthetic materials which can melt if exposed to certain chemicals or heat.[6]
-
-
Respiratory Protection :
-
Primary Control : All handling of solid 4-Fluoropyrimidin-2-amine that could generate dust must be performed inside a certified chemical fume hood.[5][9][11] This is the most critical engineering control to prevent inhalation.
-
Secondary Control : If engineering controls are insufficient or during a large-scale spill cleanup, a NIOSH-approved air-purifying respirator with appropriate particulate filters is required.[5][11] Respirator use is subject to a formal institutional program, including fit-testing and training.[6]
-
Operational Plans: Step-by-Step PPE Protocols
The level of risk changes with the task. Here are procedural guides for common laboratory operations.
Protocol 1: Weighing Solid 4-Fluoropyrimidin-2-amine
This is the highest-risk activity for dust generation and subsequent inhalation or contamination.
-
Preparation :
-
Don the full Core PPE Ensemble (double nitrile gloves, chemical splash goggles, lab coat).
-
Ensure the chemical fume hood sash is at the proper working height and the airflow is verified.
-
Place a plastic-backed absorbent liner on the balance surface inside the hood to contain any minor spills.
-
-
Execution :
-
Perform all manipulations deep within the fume hood.
-
Open the chemical container slowly to avoid creating a plume of airborne powder.
-
Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid tapping or dropping the material.
-
Once weighing is complete, securely close the primary container.
-
-
Post-Weighing :
-
Carefully fold the weigh boat and transfer it to the reaction vessel.
-
Wipe the spatula, balance, and any affected surfaces inside the hood with a damp cloth to collect residual dust. Dispose of the cloth as hazardous waste.
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
With the inner gloves still on, wipe down the exterior of the primary container before returning it to storage.
-
Protocol 2: Dissolution and In-Solution Handling
-
Preparation :
-
Don the Core PPE Ensemble. A face shield over goggles is recommended when adding solvent.[6]
-
All work must still be conducted in a chemical fume hood.
-
-
Execution :
-
Place the vessel containing the weighed solid in a secondary container (e.g., a beaker).
-
Slowly add the desired solvent, aiming the stream at the inner wall of the vessel to avoid splashing.
-
If sonication or heating is required, ensure the vessel is securely capped or covered.
-
-
Post-Handling :
-
All subsequent transfers of the chemical solution should be done with care to avoid splashes.
-
Immediately clean up any drips with an appropriate absorbent material.
-
Safe Handling and Disposal Workflow
Caption: Workflow for handling 4-Fluoropyrimidin-2-amine.
Spill and Waste Disposal Plan
-
Spill Response :
-
Alert personnel in the immediate area and evacuate if the spill is large.
-
If safe to do so, use an absorbent material or spill kit to contain the spill. Avoid dry sweeping solid spills, as this creates dust.[5]
-
Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[12]
-
Thoroughly decontaminate the area.
-
-
Waste Disposal :
-
Chemical Waste : All excess solid material and solutions must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.[11][13] Do not dispose of this chemical down the drain.[3]
-
Contaminated Materials : All disposable items that have come into contact with the chemical—including gloves, absorbent pads, weigh boats, and pipette tips—must be collected in a designated hazardous waste container.[13]
-
Empty Containers : The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[13] Subsequent rinses can be managed according to institutional policy.
-
By integrating this comprehensive PPE and handling strategy into your daily workflow, you build a self-validating system of safety. Each step, from hazard assessment to final disposal, is designed to protect you and your colleagues, ensuring that your groundbreaking research can continue responsibly.
References
- Chemical Label for 4-fluoropyrimidin-2-amine. (n.d.). Google.
- SAFETY DATA SHEET for 4-Aminopyridine. (2025). Sigma-Aldrich.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Personal Protective Equipment. (2025). US EPA.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- 5 Types of PPE for Hazardous Chemicals. (2022).
- SAFETY DATA SHEET for 2-Amino-4-fluoropyridine. (2024). Fisher Scientific.
- Material Safety Data Sheet for 4-Amino-2-fluoropyridine. (2014). Capot Chemical.
- SAFETY DATA SHEET for 2-aminopyridine. (2025). Sigma-Aldrich.
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.).
- Safety Data Sheet for methyl 6-amino-5-fluoropyrimidine-4-carboxyl
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
- SAFETY DATA SHEET for BASE CAMP 4 AMINE. (2016). AFL.
- Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols.
- SAFETY DATA SHEET for 2-Aminopyrimidine. (2024). Fisher Scientific.
- 4-Amino-2-chloro-5-fluoropyrimidine - Safety D
- ADAMA 2,4 D-AMINE Material Safety D
- Laboratory Safety. (n.d.). Florida State University, Department of Chemistry & Biochemistry.
- Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.).
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- Safety Guide in the laboratories, College of Science. (n.d.). King Saud University.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- 4-Fluoropyrimidin-2-amine Product Page. (n.d.). ChemScene.
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemical-label.com [chemical-label.com]
- 3. capotchem.com [capotchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. epa.gov [epa.gov]
- 8. csub.edu [csub.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Procedure [chem.fsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. cms9files.revize.com [cms9files.revize.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
